molecular formula C9H9NO2S B1610325 Methyl 4-carbamothioylbenzoate CAS No. 80393-38-0

Methyl 4-carbamothioylbenzoate

Cat. No.: B1610325
CAS No.: 80393-38-0
M. Wt: 195.24 g/mol
InChI Key: FWQVHCUKDCCJSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-carbamothioylbenzoate (CAS 80393-38-0) is a synthetic thiobenzamide derivative with the molecular formula C9H9NO2S and a molecular weight of 195.24 g/mol . This compound, characterized by the combination of a methyl ester and a thiocarbamoyl group on a benzene ring, serves as a versatile building block and intermediate in organic and medicinal chemistry research . The primary research value of this compound lies in its role as a key precursor in synthetic workflows. It is part of a class of compounds that can be utilized in the development of more complex molecules, such as those incorporating diethylcarbamothioylcarbamoyl groups . Its structural features make it a candidate for exploration in the synthesis of novel compounds and for applications in solid-phase synthesis methodologies . The thiocarbamoyl functional group is of particular interest in chemical transformations and in the design of molecules with specific biological or physical properties. The compound is a solid with a melting point of 191-192 °C and a predicted boiling point of 327.9 °C . It has a calculated density of 1.268 g/cm³ and a high topological polar surface area (PSA) of approximately 84.4 Ų . Researchers should note that this product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-carbamothioylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-12-9(11)7-4-2-6(3-5-7)8(10)13/h2-5H,1H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQVHCUKDCCJSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464707
Record name Methyl 4-carbamothioylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80393-38-0
Record name Methyl 4-carbamothioylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-Carbamothioylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide details the synthesis of methyl 4-carbamothioylbenzoate, a key intermediate in the development of various pharmaceutical agents. This document provides a thorough examination of the synthetic pathway, focusing on the conversion of a nitrile to a primary thioamide. It includes a detailed, step-by-step experimental protocol, mechanistic insights, data presentation, and critical safety information. The guide is structured to provide researchers and drug development professionals with the necessary information to replicate this synthesis with a high degree of confidence and safety.

Introduction and Strategic Overview

This compound, also known as methyl 4-(aminothioxomethyl)benzoate, is a valuable building block in medicinal chemistry. The thioamide functional group is a bioisostere of the amide bond and is known to exhibit unique pharmacological properties, including enhanced metabolic stability and altered receptor binding affinities. Its incorporation into drug candidates can lead to improved pharmacokinetic and pharmacodynamic profiles.

The most direct and efficient synthetic route to this compound involves the conversion of the readily available methyl 4-cyanobenzoate. This transformation is a classic example of nucleophilic addition to a nitrile, where a sulfur nucleophile is employed to generate the thioamide moiety. This guide will focus on a robust and scalable method utilizing sodium hydrosulfide as the sulfur source.

Logical Workflow of the Synthesis

The synthesis of this compound is a two-step process that begins with the preparation of the starting material, methyl 4-cyanobenzoate, followed by its conversion to the final product.

Synthesis_Workflow start 4-Cyanobenzoic Acid intermediate Methyl 4-cyanobenzoate start->intermediate Esterification (Methanol, Acid Catalyst) product This compound intermediate->product Thioamidation (NaSH or H2S/Base)

Caption: Synthetic workflow for this compound.

Synthesis of the Starting Material: Methyl 4-Cyanobenzoate

The precursor, methyl 4-cyanobenzoate, can be synthesized from 4-cyanobenzoic acid via Fischer esterification.

Experimental Protocol: Esterification of 4-Cyanobenzoic Acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-cyanobenzoic acid (1 equivalent) in methanol (10-20 volumes).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 4-cyanobenzoate as a white to off-white solid.[1] This crude product is often of sufficient purity for the subsequent step.

Core Synthesis: this compound

The conversion of the nitrile group of methyl 4-cyanobenzoate to a thioamide is the key transformation. This can be achieved by reacting the nitrile with a source of hydrogen sulfide in the presence of a base. A common and effective method involves the use of sodium hydrosulfide (NaSH) or bubbling hydrogen sulfide gas through a basic solution of the nitrile.

Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the hydrosulfide ion (HS⁻) on the electrophilic carbon of the nitrile group. The resulting intermediate undergoes protonation to yield the thioamide. The use of a basic catalyst, such as triethylamine or pyridine, facilitates the reaction by increasing the concentration of the nucleophilic hydrosulfide ion and by activating the nitrile group.

Thioamidation_Mechanism reactant Methyl 4-cyanobenzoate intermediate1 Intermediate Thioimidate reactant->intermediate1 Nucleophilic Attack nucleophile H2S + Base (e.g., Pyridine) nucleophile->intermediate1 product This compound intermediate1->product Tautomerization

Caption: Simplified mechanism of thioamide formation from a nitrile.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of aromatic thioamides from nitriles.[2][3]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (e.g., a bleach solution to neutralize excess H₂S), dissolve methyl 4-cyanobenzoate (1 equivalent) in a suitable solvent such as pyridine or a mixture of ethanol and triethylamine.

  • Hydrogen Sulfide Addition: While stirring, bubble a slow stream of hydrogen sulfide gas through the solution at room temperature. The reaction is typically exothermic. Maintain the temperature with a water bath if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed. This may take several hours.

  • Work-up: Upon completion, stop the H₂S flow and purge the system with nitrogen gas to remove any residual H₂S. Pour the reaction mixture into ice-water.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield this compound as a solid.[4][5][6][7]

Data Presentation

Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
Methyl 4-cyanobenzoateC₉H₇NO₂161.1665-67White to off-white crystalline powder
This compoundC₉H₉NO₂S195.24185-186Solid

Data obtained from commercial supplier information.[1][8][9]

Spectroscopic Data (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~8.0-7.8 (m, 4H, Ar-H)

    • δ ~3.9 (s, 3H, OCH₃)

    • δ (broad s, 2H, NH₂)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~200 (C=S)

    • δ ~166 (C=O)

    • δ ~140-125 (Ar-C)

    • δ ~52 (OCH₃)

Safety and Handling

It is imperative to conduct a thorough risk assessment before commencing any chemical synthesis.

  • Methyl 4-cyanobenzoate: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[7]

    • Handling: Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area.

  • Hydrogen Sulfide: Extremely flammable gas. Fatal if inhaled. Very toxic to aquatic life.[10][11][12]

    • Handling: Must be handled in a well-ventilated fume hood. Use a gas trap to neutralize excess H₂S. A personal H₂S monitor is highly recommended.

  • Sodium Hydrosulfide: Toxic if swallowed. Causes severe skin burns and eye damage. Contact with acids liberates toxic gas (H₂S).[3][4][13][14]

    • Handling: Wear appropriate personal protective equipment, including gloves, goggles, and a lab coat. Handle in a well-ventilated area.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

    • Handling: Use in a well-ventilated fume hood. Keep away from heat and ignition sources.

  • This compound: The toxicological properties have not been fully investigated. Based on the hazard codes from a commercial supplier, it is harmful if swallowed, in contact with skin, or if inhaled.[8]

    • Handling: Handle with caution, wearing appropriate personal protective equipment.

Conclusion

The synthesis of this compound from methyl 4-cyanobenzoate is a well-established and reliable transformation. The protocol detailed in this guide, utilizing the addition of a sulfur nucleophile to the nitrile, provides a practical approach for obtaining this valuable intermediate. Adherence to the experimental procedures and strict observance of the safety precautions are paramount for the successful and safe execution of this synthesis. This guide serves as a foundational resource for researchers and scientists in the field of drug discovery and development, enabling the exploration of novel thioamide-containing therapeutic agents.

References

methyl 4-carbamothioylbenzoate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of Methyl 4-Carbamothioylbenzoate

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of this compound (CAS No: 80393-38-0). As a member of the thioamide class of compounds, this molecule holds significant interest for researchers in medicinal chemistry and materials science. Thioamides are recognized as important bioisosteres of amides, offering modified physicochemical properties such as enhanced metabolic stability and unique hydrogen bonding capabilities.[1][2][3] This document details a robust synthetic protocol for its preparation from methyl 4-cyanobenzoate, provides an analysis of its key spectroscopic signatures, discusses its reactivity and stability, and explores its relevance in drug discovery and organic synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.

Introduction: The Significance of the Thioamide Moiety

The thioamide functional group, a sulfur analog of the amide, is a cornerstone in modern medicinal chemistry and drug design.[4][5] The substitution of the amide oxygen with a larger, less electronegative sulfur atom induces significant changes in the molecule's electronic and steric properties.[6] These changes often translate into valuable pharmacological advantages, including:

  • Enhanced Proteolytic Stability: Thioamide bonds are significantly more resistant to cleavage by metabolic enzymes (proteases) compared to their amide counterparts, which can increase the in-vivo half-life of peptide-based drugs.[2][6]

  • Modulated Receptor Binding: The altered hydrogen bonding capacity and dipole moment of the thioamide group can lead to different or improved interactions with biological targets.[2]

  • Bioisosteric Replacement: Thioamides serve as effective bioisosteres not only for amides but also for carboxylic acids and sulfonamides, providing a powerful strategy to fine-tune a lead compound's potency, selectivity, and pharmacokinetic profile.[1][2][3]

This compound incorporates this critical thioamide functionality onto a benzoate scaffold, making it a valuable building block for synthesizing more complex molecules with potential therapeutic applications.

Physicochemical and Structural Properties

This compound is a solid at room temperature with a defined melting point, indicating a stable crystalline structure.[7] Its key properties are summarized below.

PropertyValueSource
CAS Number 80393-38-0[7]
Molecular Formula C₉H₉NO₂S[7]
Molecular Weight 195.24 g/mol [7]
Physical Form Solid[7]
Melting Point 185 - 186 °C[7]
InChI Key FWQVHCUKDCCJSJ-UHFFFAOYSA-N[7]
SMILES COC(=O)c1ccc(cc1)C(=S)N[8]

Below is a diagram illustrating the primary functional groups and structural features of the molecule.

Key structural features of the molecule.

Synthesis and Mechanistic Considerations

The conversion of nitriles to primary thioamides is a fundamental transformation in organic synthesis. Several methods exist, often involving a sulfur source that adds across the carbon-nitrogen triple bond.[9][10] A reliable and mild approach utilizes hydrogen sulfide gas in the presence of a basic catalyst, such as an anion-exchange resin.[11] This method avoids harsh conditions and often results in high yields of the desired thioamide.[11]

The precursor, methyl 4-cyanobenzoate, is a commercially available and stable starting material.[8][12][13][14]

Synthetic Workflow Diagram

The following diagram outlines the key steps in the synthesis of this compound from its nitrile precursor.

G Synthesis Workflow start Methyl 4-cyanobenzoate (Starting Material) reaction Nucleophilic Addition (Room Temp, Ambient Pressure) start->reaction reagents H₂S (gas) Anion-Exchange Resin (SH⁻ form) Methanol/Water Solvent reagents->reaction workup Filtration to remove resin Solvent Evaporation reaction->workup purification Chromatography or Recrystallization workup->purification product This compound (Final Product) purification->product

From nitrile to thioamide.
Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of primary thioamides from nitriles using an anion-exchange resin.[11]

Materials:

  • Methyl 4-cyanobenzoate (1.0 eq)

  • Anion-exchange resin (e.g., Dowex 1X8, SH⁻ form)

  • Methanol/Water (3:2 v/v mixture)

  • Hydrogen sulfide (gas cylinder)

  • Standard glassware for organic synthesis

Procedure:

  • Resin Preparation: If not already in the SH⁻ form, the anion-exchange resin should be prepared by washing it thoroughly with aqueous sodium hydrogen sulfide (NaSH) solution, followed by deionized water until the washings are neutral.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve methyl 4-cyanobenzoate (5 mmol) in the methanol/water solvent mixture (50 mL).

  • Catalyst Addition: Add the freshly prepared anion-exchange resin (approx. 10 mL) to the solution.

  • Thionation: Begin gently stirring the suspension. Introduce a slow, steady stream of hydrogen sulfide gas into the mixture at room temperature and ambient pressure. The gas inlet should be positioned below the surface of the liquid to ensure efficient bubbling.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Aliquots can be taken periodically, filtered to remove the resin, and spotted on a TLC plate.

  • Work-up: Upon completion, stop the H₂S flow and filter the reaction mixture to remove the anion-exchange resin. Wash the resin with a small amount of the solvent mixture.

  • Isolation: Combine the filtrate and washings. The solvent can be removed under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by either recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Causality: The anion-exchange resin in its SH⁻ form acts as a solid-phase catalyst, delivering the hydrosulfide nucleophile directly to the reaction medium. This heterogeneous catalysis simplifies work-up, as the catalyst is easily removed by filtration. The use of a polar protic solvent system like methanol/water aids in dissolving the starting material and facilitating the proton transfer steps in the mechanism.

Spectroscopic and Analytical Characterization

The structural elucidation of this compound relies on a combination of standard spectroscopic techniques.[15][16] The expected data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry are summarized below.

TechniqueExpected Signature Features
¹H NMR ~8.0-8.2 ppm: Doublet, 2H (aromatic protons ortho to ester). ~7.8-8.0 ppm: Doublet, 2H (aromatic protons ortho to thioamide). ~3.9 ppm: Singlet, 3H (methyl ester, -OCH₃). Broad Singlet: 2H (thioamide, -NH₂). The chemical shift can vary significantly.
¹³C NMR ~200-210 ppm: Thiocarbonyl carbon (C=S). ~165-170 ppm: Carbonyl carbon (C=O). ~125-145 ppm: Aromatic carbons (4 signals expected for a p-disubstituted ring). ~52 ppm: Methyl carbon (-OCH₃).
IR (cm⁻¹) 3300-3100: N-H stretching (pair of bands for primary thioamide). ~1720: C=O stretching (ester). ~1600: Aromatic C=C stretching. 1400-1200: C=S stretching (often coupled with other vibrations, can be weak).
MS (m/z) 195: Molecular ion peak (M⁺). 164: [M - OCH₃]⁺. 136: [M - COOCH₃]⁺. 120: [M - CSNH₂]⁺.

Reactivity and Stability

The chemical behavior of this compound is dictated by its three primary functional groups: the thioamide, the ester, and the aromatic ring.

  • Thioamide Group: The thioamide is the most reactive site for many transformations. It can act as a nucleophile through the sulfur or nitrogen atom and is a key building block for synthesizing sulfur- and nitrogen-containing heterocycles, such as thiazoles.[17] Compared to amides, thioamides are generally more stable towards acid- and base-catalyzed hydrolysis.[2][6][18]

  • Ester Group: The methyl ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 4-carbamothioylbenzoic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

  • Stability: The compound should be stored in a cool, dry place away from strong oxidizing agents. While generally more stable than the corresponding amide to enzymatic degradation, prolonged exposure to harsh pH conditions or high temperatures may lead to decomposition.[19][20]

Applications in Research and Drug Discovery

The unique properties of the thioamide group make this compound a compound of interest for pharmaceutical and materials science research.

  • Medicinal Chemistry Building Block: This compound serves as an excellent starting point for the synthesis of more complex molecules. The thioamide and ester groups provide two distinct handles for further chemical modification. It is a precursor for developing novel compounds targeting a wide range of diseases, including cancer, as well as microbial and viral infections.[1][3]

  • Bioisosteric Scaffolding: Researchers can use this molecule in structure-activity relationship (SAR) studies to directly compare the effects of a thioamide versus an amide or carboxylic acid at a specific position. The parent amide, methyl 4-carbamoylbenzoate, is used in pharmacological research and as an intermediate in organic synthesis.[21] By analogy, the thioamide version allows for systematic exploration of bioisosteric replacement.

  • Prodrug Development: The biotransformation of thioamides is a known mechanism for prodrug activation, most notably in the case of the antitubercular agent ethionamide.[4] This suggests that molecules derived from this compound could be designed as prodrugs that are activated by specific enzymes in target cells or tissues.

Safety and Handling

According to its safety profile, this compound is harmful if swallowed, in contact with skin, or if inhaled.[7]

  • Hazard Codes: H302, H312, H332.[7]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and appropriate gloves, should be strictly followed when handling this compound.

Conclusion

This compound is a functionally rich and synthetically accessible molecule. Its combination of a stable aromatic core, a reactive methyl ester, and the medicinally significant thioamide group makes it a valuable tool for chemists. The detailed synthetic and analytical data provided in this guide serve as a foundation for its application in diverse research areas, particularly in the rational design of novel therapeutic agents and functional materials. The principles of thioamide chemistry, exemplified by this compound, continue to offer exciting opportunities for innovation in drug discovery and development.

References

Methyl 4-Carbamothioylbenzoate: An Investigational Primer on Its Potential Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course into the Unknown

In the landscape of molecular exploration, we occasionally encounter compounds of unique structural character yet undefined biological function. Methyl 4-carbamothioylbenzoate stands as such a molecule. While its constituent parts—a thioamide group and a methyl benzoate scaffold—are familiar in medicinal chemistry, their specific combination in this arrangement presents a novel query. This document eschews a conventional recitation of a known mechanism of action. Instead, it serves as an in-depth technical and strategic primer for the scientific community. Its purpose is to dissect the molecule's structural alerts, to hypothesize potential biological activities based on these features, and to provide a comprehensive, field-proven roadmap for the elucidation of its mechanism of action. As your partner in discovery, I offer this guide not as a set of rigid instructions, but as a foundational framework upon which to build a rigorous and insightful investigational program.

Section 1: Molecular Characterization and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of any mechanistic investigation. It informs solubility for assay development, predicts membrane permeability, and hints at potential metabolic liabilities.

PropertyValue/DescriptionSource
Molecular Formula C₉H₉NO₂S--INVALID-LINK--
Molecular Weight 195.24 g/mol --INVALID-LINK--
Physical Form Solid--INVALID-LINK--
Melting Point 185 - 186 °C--INVALID-LINK--
Synonyms Methyl 4-(aminocarbothioyl)benzoate--INVALID-LINK--

Table 1: Physicochemical Properties of this compound.

The presence of the methyl ester suggests that this compound may act as a prodrug. Esters are often employed to mask a more polar carboxylic acid, enhancing cell membrane permeability.[1][2][3][4] Once inside the cell, ubiquitous esterases can hydrolyze the methyl ester to the corresponding carboxylic acid, unmasking the potentially active form of the molecule. This prodrug hypothesis is a critical first consideration in experimental design.

Section 2: Hypothesis Generation from Structural Analogs

The structure of this compound contains two key functional groups that can guide our initial hypotheses: the thioamide and the benzoate moiety.

The Thioamide Core: A Hub of Potential Activity

Thioamides are isosteres of amides and are present in a number of clinically important drugs.[5] Their primary mechanisms often involve enzyme inhibition or acting as prodrugs that are metabolically activated.

  • Enzyme Inhibition: Thioamide-containing drugs like methimazole are known inhibitors of thyroid peroxidase, used in the treatment of hyperthyroidism.[6][7][8][9][10] The sulfur atom of the thioamide is crucial for this activity. It is plausible that this compound could target other enzymes where a nucleophilic sulfur can interact with a metallic cofactor or an electrophilic active site residue.

  • Prodrug Activation: The antitubercular drug ethionamide is a thioamide prodrug that is activated by a mycobacterial monooxygenase to form a covalent adduct with NAD+, which then inhibits InhA, an enzyme essential for mycolic acid synthesis.[11] This raises the possibility that this compound could be similarly activated by cellular oxidoreductases to generate a reactive species that then covalently modifies its target.

The Benzoate Moiety: A Vector for Diverse Interactions

Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[12][13][14] The benzoate ring system provides a scaffold that can position the thioamide group for interaction with a biological target and can itself participate in π-stacking or hydrophobic interactions within a binding pocket.

Based on this structural analysis, we can propose several initial, high-level hypotheses for the mechanism of action of this compound:

  • Hypothesis 1: The compound acts as a prodrug, with the methyl ester being hydrolyzed intracellularly to the corresponding carboxylic acid, which is the active form.

  • Hypothesis 2: The thioamide group directly inhibits a key cellular enzyme, potentially one involved in redox signaling or metabolic pathways.

  • Hypothesis 3: The compound is metabolically activated to a reactive species that covalently modifies its target protein(s).

Section 3: A Phased Investigational Workflow

A systematic, multi-pronged approach is essential to efficiently and accurately elucidate the mechanism of action of a novel compound. The following workflow is proposed, moving from broad, unbiased screening to specific, hypothesis-driven validation.

G cluster_0 Phase 1: Phenotypic Screening & Target Identification cluster_1 Phase 2: Target Validation & Initial Mechanistic Insight cluster_2 Phase 3: Pathway Analysis & In Vivo Confirmation A Phenotypic Screening (e.g., cell viability, reporter assays) B Affinity-Based Target ID (e.g., Affinity Chromatography) A->B Identified Phenotype C Label-Free Target ID (e.g., DARTS) A->C Identified Phenotype D In Vitro Target Engagement (e.g., SPR, ITC) B->D Putative Targets C->D Putative Targets E Cellular Target Engagement (e.g., CETSA) D->E F Enzyme Kinetics / Functional Assays D->F G Signaling Pathway Analysis (e.g., Phospho-proteomics, Reporter Assays) E->G F->G H In Vivo Model Testing (Target-relevant disease model) G->H I Confirmation of Target Engagement in Vivo H->I

A three-phased workflow for elucidating the mechanism of action.

Section 4: Detailed Experimental Protocols

The following protocols represent cornerstone experiments within the proposed workflow. They are presented with sufficient detail to be adapted by a competent research team.

Protocol: Phenotypic Screening using a Cell Viability Assay

This initial screen aims to identify if the compound has a cytotoxic or cytostatic effect and to determine a working concentration range.

  • Cell Seeding: Plate a panel of cancer cell lines (e.g., NCI-60) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2-fold serial dilution series in growth medium, ranging from 100 µM to 0.1 µM. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).

  • Cell Treatment: Add 100 µL of the diluted compound solutions to the appropriate wells. Incubate for 72 hours.

  • Viability Assessment: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well. Incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the log of the compound concentration. Calculate the IC₅₀ value using non-linear regression.

Protocol: Affinity Chromatography for Target Identification

This method aims to isolate binding partners of the compound from a complex protein mixture.[15][16][17][18]

  • Probe Synthesis: Synthesize an analog of this compound with a linker arm (e.g., a short PEG chain) attached to a position determined by structure-activity relationship (SAR) studies to be non-essential for activity. Covalently attach this analog to NHS-activated sepharose beads.

  • Cell Lysate Preparation: Grow a responsive cell line to ~80% confluency. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation.

  • Affinity Pull-down: Incubate the cell lysate with the compound-conjugated beads for 2-4 hours at 4°C with gentle rotation. As a negative control, incubate lysate with unconjugated beads.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins using a competitive elution with an excess of free this compound, or by using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise unique bands and identify the proteins by mass spectrometry (LC-MS/MS).

Protocol: Cell-Based Signaling Pathway Analysis

Once a target is validated, its effect on downstream signaling pathways must be determined. Reporter gene assays are a robust method for this.[19][20][21]

  • Cell Transfection: Co-transfect HEK293 cells with a reporter plasmid containing a pathway-specific transcription factor response element upstream of a luciferase gene (e.g., an NF-κB reporter) and a constitutively expressed control reporter (e.g., Renilla luciferase).

  • Cell Treatment: After 24 hours, treat the cells with varying concentrations of this compound. Include appropriate positive and negative controls for pathway activation (e.g., TNFα for NF-κB).

  • Lysis and Luminescence Measurement: After the desired treatment time (e.g., 6-24 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized activity in treated cells to that in control cells to determine the effect of the compound on the signaling pathway.

Section 5: Hypothetical Signaling Pathway Modulation

Should this compound be found to inhibit, for example, a kinase involved in a pro-survival pathway, we can visualize its potential mechanism as follows:

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetKinase Putative Target Kinase (e.g., PI3K) Receptor->TargetKinase DownstreamEffector Downstream Effector (e.g., Akt) TargetKinase->DownstreamEffector TF Transcription Factor (e.g., NF-κB) DownstreamEffector->TF GeneExpression Gene Expression (Pro-survival, Proliferation) TF->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis Inhibition Compound This compound Compound->TargetKinase Inhibition

Hypothetical inhibition of a pro-survival signaling pathway.

Conclusion and Forward Outlook

The journey to elucidate the mechanism of action for a novel compound like this compound is one of systematic inquiry and intellectual rigor. This primer has laid out a strategic and experimentally sound pathway for this investigation. By starting with broad phenotypic observations and progressively narrowing the focus to specific molecular targets and cellular pathways, researchers can build a comprehensive and validated model of the compound's biological activity. The fusion of structural analogy, unbiased screening, and hypothesis-driven experimentation will be paramount in transforming this molecule from a chemical entity into a well-understood biological probe, and potentially, a lead for future therapeutic development.

References

An In-Depth Technical Guide on the Biological Activity of Methyl 4-carbamothioylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Thioamide Scaffold

Methyl 4-carbamothioylbenzoate is a small organic molecule featuring a thioamide functional group, a structural motif of significant interest in medicinal chemistry. The replacement of an amide oxygen with sulfur in the thioamide moiety imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased lipophilicity, and a different reactivity profile. These characteristics often translate into diverse and potent biological activities. Thioamide-containing compounds have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2]

Given the established biological significance of the thioamide core, this technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential biological activities of this compound. We will delve into the scientific rationale for investigating its potential as an anticancer and antimicrobial agent, provide detailed, field-proven experimental protocols for its evaluation, and offer insights into the interpretation of the resulting data. This guide is designed to be a self-validating system, ensuring that the described methodologies are robust and the generated data is reliable.

Hypothesized Biological Activities and Mechanistic Rationale

The structural features of this compound, specifically the thiobenzamide core, suggest two primary avenues for biological investigation: anticancer and antimicrobial activities.

Anticancer Potential: Targeting Cellular Proliferation and Survival

Thioamide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[3][4] Their mechanisms of action are often multifaceted and can involve:

  • Induction of Apoptosis: Many thioamides trigger programmed cell death in cancer cells.

  • Enzyme Inhibition: The thioamide group can act as a potent inhibitor of various enzymes crucial for cancer cell survival and proliferation, such as sirtuins (SIRT2) and kinases.[4]

  • Disruption of Cellular Metabolism: These compounds can interfere with key metabolic pathways that are upregulated in cancer cells.

The presence of the thioamide group in this compound makes it a compelling candidate for anticancer drug discovery. The rationale for its investigation is grounded in the extensive body of literature demonstrating the potent anti-proliferative effects of structurally related compounds.

Antimicrobial Activity: A Potential Weapon Against Pathogens

The thioamide functional group is also a key feature in several established and experimental antimicrobial agents.[5][6][7] For instance, ethionamide is a crucial second-line anti-tubercular drug.[1] The antimicrobial potential of thioamides stems from their ability to:

  • Inhibit Essential Enzymes: They can target enzymes vital for microbial growth and replication.

  • Disrupt Cell Wall Synthesis: Some thioamides interfere with the biosynthesis of the bacterial cell wall.

  • Chelate Metal Ions: The sulfur atom can coordinate with metal ions that are essential for microbial enzyme function.

Therefore, it is highly plausible that this compound could exhibit inhibitory activity against a range of bacterial and fungal pathogens.

Experimental Workflows for Biological Characterization

This section provides detailed, step-by-step methodologies for the comprehensive biological evaluation of this compound.

Workflow for Anticancer Activity Assessment

The following workflow outlines a systematic approach to screen for and characterize the potential anticancer effects of the target compound.

Anticancer_Workflow cluster_0 In Vitro Screening cluster_1 Mechanistic Studies cluster_2 In Vivo Evaluation A Compound Preparation & Solubilization C Cell Viability/Proliferation Assay (MTT or CellTiter-Glo) A->C B Cell Line Selection (e.g., MCF-7, A549, HCT116) B->C D Determine IC50 Value C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Enzyme Inhibition Assays (Kinase or Sirtuin Panels) D->G H Xenograft Tumor Model Establishment I Compound Administration (e.g., i.p., oral) H->I J Tumor Growth Inhibition Measurement I->J K Toxicity Assessment J->K

Figure 1: Workflow for Anticancer Activity Assessment.

1. Cell Viability/Proliferation Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic effect of the compound on cancer cells.[8][9]

  • Materials:

    • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-8 for colon cancer).[10]

    • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • This compound (solubilized in DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in isopropanol).

    • 96-well microplates.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Prepare serial dilutions of this compound in the culture medium. The final DMSO concentration should not exceed 0.5%.

    • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cell Viability Data

Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle)1.25100
11.1894.4
100.8568.0
500.4233.6
1000.1512.0

1. Xenograft Mouse Model

This model is crucial for assessing the in vivo efficacy of the compound.[11][12][13]

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice).

    • Cancer cell line for tumor induction.

    • This compound formulated for in vivo administration (e.g., in a solution of saline with 5% DMSO and 10% Tween 80).

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into control and treatment groups.

    • Administer the compound (e.g., daily via intraperitoneal injection or oral gavage) for a specified period (e.g., 2-3 weeks). The control group receives the vehicle.

    • Measure tumor volume (Volume = 0.5 x length x width²) and body weight every 2-3 days.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Workflow for Antimicrobial Activity Assessment

This workflow provides a standard procedure for evaluating the potential antimicrobial properties of this compound.

Antimicrobial_Workflow cluster_0 Initial Screening cluster_1 Quantitative Analysis cluster_2 Further Characterization A Compound Preparation & Solubilization B Selection of Microbial Strains (e.g., S. aureus, E. coli, C. albicans) C Disk Diffusion Assay D Measure Zone of Inhibition E Broth Microdilution Assay D->E F Determine Minimum Inhibitory Concentration (MIC) G Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) F->G H Time-Kill Kinetics Assay F->H

Figure 2: Workflow for Antimicrobial Activity Assessment.

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15][16]

  • Materials:

    • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

    • This compound (solubilized in DMSO).

    • Sterile 96-well microplates.

    • Microplate reader or visual inspection.

  • Procedure:

    • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

    • Prepare two-fold serial dilutions of the compound in the appropriate broth in a 96-well plate.

    • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation: MIC Data

Microbial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 2921316
Escherichia coli ATCC 2592264
Candida albicans ATCC 9002832

Conclusion and Future Directions

This technical guide provides a robust and scientifically grounded framework for the initial biological characterization of this compound. Based on the well-documented activities of the thioamide scaffold, there is a strong rationale for investigating its potential as both an anticancer and antimicrobial agent. The detailed experimental protocols and data presentation formats outlined herein are designed to ensure the generation of high-quality, reproducible data.

Positive results from these initial screens would warrant further in-depth mechanistic studies to elucidate the specific molecular targets and pathways affected by the compound. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, could further optimize the potency and selectivity of this promising chemical scaffold. Ultimately, the systematic approach described in this guide will enable a thorough evaluation of the therapeutic potential of this compound and pave the way for its potential development as a novel therapeutic agent.

References

An In-depth Technical Guide to Methyl 4-Carbamothioylbenzoate Derivatives and Analogs: Synthesis, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Thioamide Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry, certain chemical motifs consistently emerge as cornerstones for therapeutic innovation. The thioamide group, particularly when integrated into an aromatic scaffold like methyl 4-carbamothioylbenzoate, represents one such "privileged structure." Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a versatile building block for designing novel bioactive agents. This guide provides a senior-level perspective on the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound derivatives, moving beyond simple protocols to explore the causal relationships that drive successful drug discovery in this chemical space.

Synthetic Strategies: From Blueprint to Benchtop

The successful synthesis of a diverse library of analogs is foundational to any medicinal chemistry program. The choice of a synthetic route is dictated not only by yield but also by its adaptability to a wide range of starting materials and its tolerance of various functional groups.

Core Synthesis: Formation of the Thiobenzamide

The primary challenge is the efficient introduction of the carbamothioyl (thioamide) group onto the benzoate scaffold. Two principal, field-proven pathways are employed.

Pathway A: Nitrile Conversion (The Direct Approach)

This is the most direct route, converting a commercially available nitrile into the corresponding primary thioamide.

  • Mechanism and Rationale: The reaction of methyl 4-cyanobenzoate with a nucleophilic sulfur source, such as sodium hydrosulfide (NaHS) or hydrogen sulfide (H₂S) gas in the presence of a base like pyridine or triethylamine, is the method of choice. The base activates the H₂S, increasing its nucleophilicity, while the polar solvent facilitates the reaction. This method is robust and generally high-yielding for the synthesis of the primary thioamide core.

Pathway B: Isothiocyanate Intermediates (The Versatile Approach)

For generating N-substituted derivatives, the isothiocyanate pathway offers superior versatility.

  • Mechanism and Rationale: This route begins with methyl 4-aminobenzoate, which is converted to methyl 4-isothiocyanatobenzoate using thiophosgene or a less hazardous equivalent like 1,1'-thiocarbonyldiimidazole (TCDI). The resulting isothiocyanate is a powerful electrophile that readily reacts with a vast array of primary and secondary amines, hydrazines, or other nucleophiles to yield a diverse library of N-substituted thioamides. This approach is highly valued for its modularity in SAR studies. A similar strategy has been successfully used for the synthesis of related quinoline derivatives.[1]

Synthetic_Pathways cluster_0 Pathway A: Direct Thionation cluster_1 Pathway B: Isothiocyanate Route start_A Methyl 4-cyanobenzoate product_A This compound (Primary Thioamide) start_A->product_A H₂S, Pyridine or NaHS start_B Methyl 4-aminobenzoate intermediate_B Methyl 4-isothiocyanatobenzoate start_B->intermediate_B CSCl₂ or TCDI product_B N-Substituted Derivatives intermediate_B->product_B R₁R₂NH (Amine)

Caption: Key synthetic routes to this compound derivatives.

Biological Activities & Structure-Activity Relationship (SAR)

The true value of this scaffold lies in its broad spectrum of biological activities. Understanding how structural modifications impact potency and selectivity is the essence of drug design.

Antimicrobial Activity

Derivatives of thiobenzamide are well-documented for their potent antimicrobial effects, particularly against challenging pathogens.

  • Antibacterial Insights: Many benzamide and thioamide derivatives show significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[2][3][4] Notably, certain analogs have demonstrated efficacy against Mycobacterium tuberculosis, including drug-resistant strains, suggesting a mechanism of action distinct from current antitubercular agents.[5] Activity against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa is often more challenging to achieve but has been reported for some derivatives.[4]

  • Antifungal Insights: The scaffold has also yielded compounds with promising activity against fungal pathogens like Candida albicans and Aspergillus niger.[4]

Compound ClassOrganismActivity (MIC, µg/mL)Reference
Benzamide DerivativesB. subtilis6.25[3]
Benzamide DerivativesE. coli3.12[3]
Thiophene DerivativesColistin-Resistant A. baumannii16[6]
Thiophene DerivativesColistin-Resistant E. coli8[6]
Enzyme Inhibition

The thioamide moiety is an effective zinc-binding group and can participate in hydrogen bonding within enzyme active sites, making these derivatives promising enzyme inhibitors.

  • Mechanism of Action: Research on analogous structures has revealed inhibitory activity against several enzyme classes. For instance, biotinyl-methyl 4-(amidomethyl)benzoate was identified as a competitive inhibitor of human biotinidase.[7] Other related sulfonamide derivatives have shown potent inhibition of carbonic anhydrases.[8] The ability to chelate metal ions or interact with key active site residues drives this inhibitory potential. Investigations into N-acylethanolamine acid amidase (NAAA) inhibitors have also identified potent compounds based on related scaffolds.[9]

Inhibitor ClassTarget EnzymePotency (IC₅₀ or Kᵢ)Reference
Biotinyl-methyl 4-(amidomethyl)benzoateHuman Biotinidase80% inhibition at 1 mM[7]
Carbamate DerivativesNAAA (human)IC₅₀ = 7 nM[9]
Sulfonamide DerivativesCarbonic Anhydrase (StCA1)Kᵢ = 50.7 - 91.1 nM[8]
Structure-Activity Relationship (SAR) Insights

Systematic modification of the core structure has yielded critical insights for optimizing biological activity.

  • Aromatic Ring (Ring A): Substitution on the phenyl ring is a key determinant of potency. Electron-withdrawing groups (e.g., halogens, nitro groups) often enhance antimicrobial and enzyme inhibitory activity by modulating the electronics of the thioamide group.

  • Thioamide Group (Linker): The thioamide itself is often essential for activity. Replacing sulfur with oxygen (to form an amide) typically reduces or abolishes activity, highlighting the importance of the sulfur atom for target binding.

  • N-Substitution (R-group): For N-substituted derivatives, the nature of the R-group is critical.

    • Lipophilicity: Increasing the lipophilicity of the R-group (e.g., by adding long alkyl chains or aromatic rings) can enhance cell membrane penetration, often improving antibacterial activity up to a certain point (a "lipophilic cutoff" effect).[5]

    • Steric Bulk & H-Bonding: The size, shape, and hydrogen bonding capacity of the R-group dictate the specificity and affinity for the target binding pocket. SAR studies on related anticancer agents and enzyme inhibitors consistently show that specific heterocyclic or substituted phenyl rings at this position lead to significant gains in potency.[9][10]

SAR_Insights cluster_0 Structure-Activity Relationship Hotspots A Ring A: - Electron-withdrawing groups (F, Cl, NO₂) often increase activity. - Modulates electronic properties. B Thioamide Linker: - Sulfur is critical for activity (vs. Oxygen). - Acts as H-bond donor/acceptor and metal chelator. C R-Group: - Lipophilicity impacts cell penetration. - Steric bulk and H-bonding potential determine target specificity. core

Caption: Key structural regions governing the biological activity of derivatives.

Key Experimental Protocols

Reproducibility is the hallmark of scientific integrity. The following protocols provide a self-validating framework for the synthesis and evaluation of these compounds.

Protocol: Synthesis of N-Aryl-Substituted this compound Derivative

This protocol is a representative example based on the versatile isothiocyanate route.

  • Step 1: Synthesis of Methyl 4-isothiocyanatobenzoate.

    • To a stirred solution of methyl 4-aminobenzoate (10 mmol) in dichloromethane (50 mL) at 0°C, add 1,1'-thiocarbonyldiimidazole (TCDI) (11 mmol) portion-wise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Wash the reaction mixture with 1M HCl (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude isothiocyanate, which is often used in the next step without further purification.

  • Step 2: Synthesis of the N-Substituted Thioamide.

    • Dissolve the crude methyl 4-isothiocyanatobenzoate (10 mmol) in tetrahydrofuran (THF) (40 mL).

    • Add the desired primary or secondary amine (e.g., aniline, 10.5 mmol) dropwise to the solution at room temperature.

    • Stir the reaction for 12-24 hours. The product often precipitates from the solution.

    • Monitor the reaction by TLC. Upon completion, filter the solid product and wash with cold diethyl ether.

    • If no precipitate forms, concentrate the mixture and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to afford the pure N-substituted thioamide derivative.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of a novel antimicrobial agent.

  • Preparation:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

    • In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

    • Add 100 µL of the test compound stock solution (appropriately diluted in broth) to well 1.

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) receive no compound.

  • Inoculation:

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 50 µL of this standardized bacterial suspension to wells 1 through 11. The final volume in each well is 100 µL.

  • Incubation & Reading:

    • Cover the plate and incubate at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by using a plate reader.

Conclusion and Future Directions

The this compound scaffold is a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and rich biological activity profile, particularly in the antimicrobial and enzyme inhibition arenas, ensure its continued relevance. Future research should focus on leveraging SAR insights to design next-generation analogs with enhanced potency, selectivity, and improved pharmacokinetic properties. The exploration of novel mechanisms of action, especially for overcoming drug resistance, will be paramount. By combining rational design with robust synthetic and biological evaluation, derivatives from this chemical class hold significant promise for addressing unmet medical needs.

References

Spectroscopic Characterization of Methyl 4-Carbamothioylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Methyl 4-Carbamothioylbenzoate

This compound, a bifunctional organic molecule, incorporates both a methyl ester and a primary thioamide group on a benzene ring. This unique structure makes it a valuable intermediate in medicinal chemistry and materials science, where the thioamide moiety, in particular, offers distinct properties compared to its amide analog.[1] The thioamide group can act as a bioisostere for amides, enhancing proteolytic stability, or serve as a versatile synthetic handle for constructing heterocyclic systems.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's-Eye View

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, we anticipate a distinct set of signals corresponding to the aromatic, methoxy, and thioamide protons.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

  • Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for compounds with exchangeable protons (like N-H) as it can slow down the exchange rate.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).[3]

  • Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a 90° pulse angle, a sufficient relaxation delay (e.g., 5 seconds) to ensure full magnetization recovery for accurate integration, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Workflow for ¹H NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Dissolve Sample (5-10 mg in ~0.7 mL deuterated solvent) prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert Sample & Lock prep2->acq1 acq2 Shim B₀ Field acq1->acq2 acq3 Acquire FID (16-32 Scans) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate & Integrate proc2->proc3 output ¹H NMR Spectrum proc3->output Final Spectrum

Caption: Generalized experimental workflow for ¹H NMR spectroscopy.

Predicted ¹H NMR Data and Interpretation

The structure suggests a highly symmetrical aromatic system. The protons on the benzene ring are expected to form an AA'BB' spin system, appearing as two distinct doublets.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 9.5 - 10.0Broad Singlet2H-C(S)NH₂ Thioamide protons are typically deshielded and can be broad due to quadrupole effects and chemical exchange. Their chemical shift is highly solvent-dependent.
~ 8.0 - 8.1Doublet2HAr-H (ortho to -COOCH₃)These protons are deshielded by the anisotropic effect of the electron-withdrawing carbonyl group.
~ 7.8 - 7.9Doublet2HAr-H (ortho to -CSNH₂)These protons are also deshielded, with the exact shift influenced by the thioamide group.
~ 3.9Singlet3H-OCH₃ Methyl ester protons appear as a sharp singlet in a characteristic region.[2]
¹³C NMR Spectroscopy: Mapping the Carbon Framework

Carbon-13 NMR provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The protocol is similar to that for ¹H NMR, with key differences in acquisition parameters:

  • Pulse Program: A standard proton-decoupled pulse sequence is used to produce a spectrum with singlets for each carbon, simplifying interpretation.

  • Acquisition Time: ¹³C has a much lower natural abundance and gyromagnetic ratio than ¹H, requiring a significantly larger number of scans (e.g., 1024 or more) and a longer acquisition time to achieve an adequate signal-to-noise ratio.

Workflow for ¹³C NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition (100 MHz) cluster_proc Data Processing prep1 Use Same Sample as ¹H NMR acq1 Tune Probe to ¹³C prep1->acq1 acq2 Acquire FID (Proton Decoupled) acq1->acq2 acq3 Accumulate Scans (e.g., 1024) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate Shifts proc2->proc3 output ¹³C NMR Spectrum proc3->output Final Spectrum

Caption: Generalized experimental workflow for ¹³C NMR spectroscopy.

Predicted ¹³C NMR Data and Interpretation

The chemical shifts in ¹³C NMR are highly indicative of the carbon's hybridization and electronic environment. The thioamide carbonyl carbon is a particularly noteworthy signal.

Chemical Shift (δ, ppm)AssignmentRationale
~ 198 - 205C =SThe thiocarbonyl carbon is significantly deshielded and appears far downfield, typically ~30 ppm lower than its amide carbonyl counterpart.
~ 166C =OThe ester carbonyl carbon appears in its characteristic region.[2]
~ 145Ar-C (ipso to -CSNH₂)The quaternary carbon attached to the thioamide group.
~ 135Ar-C (ipso to -COOCH₃)The quaternary carbon attached to the ester group.
~ 130Ar-C H (ortho to -COOCH₃)Aromatic methine carbon.
~ 128Ar-C H (ortho to -CSNH₂)Aromatic methine carbon.
~ 52-OC H₃The methyl ester carbon.[2]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is an excellent tool for rapidly identifying the presence of specific functional groups.

Experimental Protocol: Acquiring an FT-IR Spectrum

  • Sample Preparation (Solid): Prepare a KBr (potassium bromide) pellet. Mix a small amount of the solid sample (~1-2 mg) with ~100 mg of dry KBr powder. Grind the mixture thoroughly to a fine powder and press it into a transparent disc using a hydraulic press.

  • Background Scan: Place the KBr pellet holder (empty or with a blank pellet) in the spectrometer and run a background scan. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.

  • Sample Scan: Place the sample pellet in the holder and acquire the sample spectrum. The instrument records an interferogram, which is then converted to a frequency-domain spectrum via a Fourier transform.

Workflow for FT-IR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition (FT-IR) cluster_proc Data Processing prep1 Mix Sample (1mg) with KBr (100mg) prep2 Grind to Fine Powder prep1->prep2 prep3 Press into Pellet prep2->prep3 acq1 Acquire Background Spectrum (Air/Blank) prep3->acq1 acq2 Acquire Sample Spectrum acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Background Subtraction proc1->proc2 output IR Spectrum proc2->output Final Spectrum

Caption: Generalized experimental workflow for FT-IR spectroscopy.

Predicted IR Data and Interpretation

The IR spectrum will be dominated by strong absorptions from the N-H, C=O, and C=S bonds, as well as characteristic aromatic signals.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~ 3300 & 3150N-H StretchPrimary ThioamidePrimary amides and thioamides show two N-H stretching bands (symmetric and asymmetric).
~ 3050C-H StretchAromaticCharacteristic stretching for sp² C-H bonds.
~ 1720C=O StretchEsterA strong, sharp absorption typical for an ester carbonyl.[4]
~ 1600 & 1480C=C StretchAromatic RingSkeletal vibrations of the benzene ring.
~ 1300 - 1400C-N StretchThioamideThe C-N bond in thioamides has significant double bond character.
~ 1100 - 1250C-O StretchEsterStrong absorption from the ester C-O single bond.
~ 700 - 850C=S StretchThioamideThe C=S stretch is often weaker and can be coupled with other vibrations, appearing in the fingerprint region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. It is a destructive technique that ionizes the molecule and separates the resulting ions based on their mass-to-charge (m/z) ratio.

Experimental Protocol: Acquiring an ESI-MS Spectrum

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the electrospray ionization (ESI) source at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization: Apply a high voltage to the infusion capillary, causing the sample solution to form a fine, charged spray. As the solvent evaporates, charged molecular ions ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) are released into the gas phase.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for ESI-MS Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_proc Data Processing prep1 Prepare Dilute Solution (~1 mg/mL in MeOH) acq1 Infuse Sample into ESI Source prep1->acq1 acq2 Ionize Sample (Positive/Negative Mode) acq1->acq2 acq3 Analyze m/z Ratio acq2->acq3 acq4 Detect Ions acq3->acq4 proc1 Generate Mass Spectrum (Intensity vs. m/z) acq4->proc1 output Mass Spectrum proc1->output Final Spectrum

References

Unveiling the Therapeutic Promise of Methyl 4-Carbamothioylbenzoate: A Technical Guide to Potential Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, STATE] – January 5, 2026 – In the dynamic landscape of drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. This technical guide delves into the scientific underpinnings of methyl 4-carbamothioylbenzoate, a thiourea derivative poised for significant interest within the research and drug development communities. Based on a comprehensive analysis of its structural features and the well-documented bioactivities of related compounds, this document outlines key potential therapeutic targets and provides a strategic framework for their validation.

Introduction: The Therapeutic Potential of the Thiourea Scaffold

This compound belongs to the versatile class of thiourea derivatives, compounds recognized for their wide spectrum of biological activities.[1] The core thiourea motif (S=C(NH)₂) is a potent pharmacophore, capable of engaging in crucial hydrogen bonding and other non-covalent interactions with various biological targets, including enzymes and receptors.[2] This has led to the development of thiourea-containing drugs with anticancer, antimicrobial, and anti-inflammatory properties.[3] The specific structure of this compound, featuring a benzoate moiety, suggests a unique interaction profile that warrants dedicated investigation.

Chemical Structure of this compound:

Prioritized Therapeutic Targets: A Data-Driven Rationale

Based on extensive literature analysis of structurally similar thiourea derivatives, we have identified three high-priority therapeutic target classes for this compound:

Enzyme Inhibition: A Promising Avenue

Thiourea derivatives are well-established enzyme inhibitors.[4] The structural characteristics of this compound make it a compelling candidate for targeting several key enzymes implicated in human disease.

  • Urease: This nickel-containing enzyme is a critical virulence factor for bacteria such as Helicobacter pylori, the primary cause of peptic ulcers.[1][5] Thiourea compounds are known to be potent urease inhibitors, with the thiocarbonyl group playing a key role in coordinating with the nickel ions in the enzyme's active site.[6][7] The presence of the aryl ring and the methyl ester in this compound could further enhance binding affinity through interactions with hydrophobic pockets and polar residues within the active site.[8][9]

  • Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the nervous system, and their inhibition is a key strategy in the management of Alzheimer's disease. Numerous thiourea derivatives have demonstrated potent inhibitory activity against both AChE and BChE.[8] The aromatic ring of this compound can engage in π-π stacking interactions with key aromatic residues in the active site gorge of cholinesterases, while the thiourea moiety can form hydrogen bonds.[10]

  • Enoyl-Acyl Carrier Protein Reductase (InhA): InhA is a vital enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.[7][11] Thiourea-based compounds have emerged as promising direct inhibitors of InhA, offering a potential advantage over prodrugs like isoniazid that are susceptible to resistance mechanisms.[12][13] The structure of this compound shares features with known InhA inhibitors, suggesting it could effectively bind to the active site.[14][15]

Anticancer Activity: A Multifaceted Approach

The anticancer potential of thiourea derivatives is a rapidly growing area of research.[3][16] These compounds can induce cancer cell death through various mechanisms, making them attractive candidates for oncology drug development.

  • Induction of Apoptosis: Many thiourea derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells.[17] This can occur through the modulation of key signaling pathways that regulate cell survival and death. The planar aromatic structure of this compound could facilitate its intercalation into DNA or interaction with proteins involved in the apoptotic cascade.

  • Inhibition of Protein Kinases: Protein kinases are critical regulators of cell growth and proliferation, and their dysregulation is a hallmark of cancer.[16] The thiourea scaffold has been identified as a privileged structure for the design of protein kinase inhibitors.[18] The specific substitution pattern of this compound may confer selectivity towards certain kinases implicated in cancer progression.

Experimental Validation: A Roadmap for Target Confirmation

To empirically validate the predicted therapeutic targets of this compound, a systematic and rigorous experimental approach is essential. The following section outlines detailed protocols for key in vitro assays.

Synthesis of this compound

A plausible synthetic route for this compound starts from the commercially available methyl 4-formylbenzoate.

Synthesis Methyl 4-formylbenzoate Methyl 4-formylbenzoate Oxime Oxime Methyl 4-formylbenzoate->Oxime NH2OH.HCl, Pyridine Thioamide This compound Oxime->Thioamide Thionyl chloride or Lawesson's reagent

Caption: Workflow for the in vitro urease inhibition assay.

Cell-Based Assays for Anticancer Activity

Table 2: Summary of Cell-Based Assay Protocols

AssayPurposeCell LinesPrincipleDetection Method
MTT/XTT Assay Assess cell viability and cytotoxicity. [18][19]Various cancer cell lines (e.g., MCF-7, HeLa, A549)Reduction of tetrazolium salts by metabolically active cells. [20]Spectrophotometry
Annexin V/PI Staining Detect and quantify apoptosis. [16][21]Selected cancer cell linesAnnexin V binds to phosphatidylserine on apoptotic cells; PI stains necrotic cells. [22][23]Flow Cytometry

DOT Diagram: Apoptosis Detection Workflow

Apoptosis_Assay cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Analysis Treat_Cells Treat Cancer Cells with this compound Harvest_Cells Harvest and Wash Cells Treat_Cells->Harvest_Cells Stain_Cells Stain with Annexin V-FITC and Propidium Iodide Harvest_Cells->Stain_Cells Analyze_FCM Analyze by Flow Cytometry Stain_Cells->Analyze_FCM

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Conclusion and Future Directions

This technical guide provides a robust framework for investigating the therapeutic potential of this compound. The prioritized targets—urease, cholinesterases, InhA, and cancer-related pathways—are supported by a strong scientific rationale derived from the extensive bioactivity of the thiourea class of compounds. The detailed experimental protocols offer a clear path for researchers and drug development professionals to validate these targets and elucidate the mechanism of action of this promising molecule.

Future research should focus on lead optimization through the synthesis of analogues to establish a comprehensive structure-activity relationship (SAR). In vivo studies will be crucial to assess the efficacy, pharmacokinetics, and safety profile of this compound and its derivatives. The exploration of this compound and its related chemical space holds significant promise for the discovery of novel therapeutics to address unmet medical needs.

References

literature review on methyl 4-carbamothioylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 4-Carbamothioylbenzoate for Drug Discovery Professionals

Abstract

This compound is an aromatic thioamide derivative with significant potential as a scaffold in medicinal chemistry. The thioamide functional group is a well-established pharmacophore found in a variety of therapeutic agents, prized for its unique hydrogen bonding capabilities and metabolic stability compared to its amide counterpart.[1] This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. We will explore its synthesis and characterization, delve into its postulated biological activities based on the broader class of thiourea compounds, and propose detailed workflows for its evaluation and optimization in a drug discovery context. This document synthesizes established chemical principles with practical, field-proven insights to serve as a foundational resource for leveraging this compound in therapeutic research.

Introduction: The Thioamide Moiety as a Privileged Structure

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer robust biological activity and favorable pharmacokinetic profiles is paramount. This compound emerges as a compound of interest, belonging to the class of thioamides—structural analogues of amides where the carbonyl oxygen is replaced by sulfur. This substitution imparts distinct physicochemical properties.

The thioamide group is a cornerstone of numerous biologically active molecules, including antibacterial, antiviral, and antifungal agents.[1] Its enhanced ability to act as a hydrogen bond donor and its different steric and electronic profile compared to an amide allow for unique interactions with biological targets like enzymes and receptors.[1] Thioureas and their derivatives have demonstrated a wide spectrum of pharmacological activities, serving as antivirals, anticancer agents, and fungicides, underscoring the therapeutic potential of this chemical class.[2][3][4] This guide focuses specifically on the this compound scaffold, providing a technical framework for its synthesis, characterization, and potential exploitation in drug development programs.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is the first step in its evaluation as a potential drug candidate. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 80393-38-0
Molecular Formula C₉H₉NO₂S
Molecular Weight 195.24 g/mol [5]
Melting Point 185 - 186 °C[5]
IUPAC Name methyl 4-(aminocarbothioyl)benzoate[5]
Physical Form Solid
InChI Key FWQVHCUKDCCJSJ-UHFFFAOYSA-N

Synthesis and Characterization

The synthesis of primary thioamides from nitriles is a well-established transformation in organic chemistry, offering several reliable routes to this compound.[6][7] The most direct approach involves the thionation of the corresponding nitrile, methyl 4-cyanobenzoate.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound begins with the disconnection of the carbon-sulfur double bond, identifying the aromatic nitrile as the key precursor. This precursor is readily available or can be synthesized from p-toluic acid derivatives.

G target This compound intermediate Methyl 4-cyanobenzoate target->intermediate C=S bond formation (Thionation) precursor 4-Cyanobenzoic acid intermediate->precursor Esterification

Caption: Retrosynthetic pathway for this compound.

Recommended Synthetic Protocol: Thionation of Nitrile with Sodium Hydrosulfide

This protocol is adapted from established methods for converting aromatic nitriles to primary thioamides, which offer high yields without requiring the handling of gaseous hydrogen sulfide.[8] The use of magnesium chloride is believed to activate the nitrile group towards nucleophilic attack.

Materials:

  • Methyl 4-cyanobenzoate

  • Sodium hydrosulfide hydrate (NaSH·xH₂O, 70%)

  • Magnesium chloride hexahydrate (MgCl₂·6H₂O)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-cyanobenzoate (1.0 eq) in anhydrous DMF.

  • Reagent Addition: To the stirred solution, add magnesium chloride hexahydrate (1.5 eq) followed by sodium hydrosulfide hydrate (2.0 eq) at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting nitrile is consumed (typically 2-4 hours).[8]

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect signals corresponding to the aromatic protons (two doublets in the para-substituted pattern), the methyl ester protons (a singlet), and the thioamide N-H protons (a broad singlet).

  • ¹³C NMR: Expect signals for the quaternary aromatic carbons, the CH aromatic carbons, the ester carbonyl carbon, the thioamide carbon (thiocarbonyl), and the methyl ester carbon.

  • FT-IR: Look for characteristic peaks for N-H stretching (around 3100-3400 cm⁻¹), C=S stretching (around 1000-1250 cm⁻¹), and C=O stretching of the ester (around 1720 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight (195.24 g/mol ) should be observed.

Postulated Biological Activities and Mechanism of Action

While specific biological data for this compound is not extensively published, its chemical structure allows for informed hypotheses based on the well-documented activities of related thiourea and thioamide compounds.[2][3][9]

Broad-Spectrum Potential

Thiourea derivatives are recognized for a wide array of biological activities, making them privileged structures in drug discovery.[3][9] These activities include:

  • Antimicrobial Activity: Many thiourea derivatives exhibit potent antibacterial and antifungal properties.[2][10] For example, thiocarlide has been used in the treatment of Mycobacterium tuberculosis infections.[1]

  • Antiviral Activity: Certain thiourea-containing compounds have shown efficacy against various viruses, including HIV.[1]

  • Anticancer Activity: The thiourea moiety is present in several compounds investigated for their antitumor properties.[3]

  • Antioxidant Activity: The sulfur atom can participate in redox chemistry, leading to antioxidant effects in some derivatives.[2]

Given this precedent, this compound is a prime candidate for screening in antimicrobial and anticancer assays.

Potential Mechanism of Action: Hydrogen Bonding

A key mechanistic feature of the thioamide/thiourea group is its role as a robust hydrogen bond donor. The N-H protons can form strong, directional hydrogen bonds with amino acid residues (e.g., aspartate, glutamate, backbone carbonyls) in the active site of target enzymes or receptors. This interaction is fundamental to the stabilization of the ligand-receptor complex and subsequent biological response.[1]

G cluster_0 This compound cluster_1 Enzyme Active Site mol Structure of Molecule receptor Receptor Backbone (C=O) Aspartate/Glutamate Side Chain (COO-) mol->receptor Hydrogen Bond

Caption: Postulated H-bond interaction with a biological target.

Proposed Workflow for Biological Evaluation

To systematically evaluate the therapeutic potential of this compound, a tiered screening approach is recommended. This ensures efficient use of resources by focusing on the most promising activities.

G start Synthesized & Purified This compound tier1 Tier 1: Primary Screening (e.g., Broad Spectrum Antimicrobial Panel, NCI-60 Cancer Cell Line Panel) start->tier1 decision1 Activity Observed? tier1->decision1 tier2 Tier 2: Dose-Response & Selectivity (MIC/IC50 Determination, Cytotoxicity against Normal Cells) decision1->tier2 Yes stop Compound Inactive or Not Viable decision1->stop No decision2 Potent & Selective? tier2->decision2 tier3 Tier 3: Mechanism of Action Studies (e.g., Target Identification, Enzyme Inhibition Assays) decision2->tier3 Yes decision2->stop No proceed Advance to Lead Optimization tier3->proceed

Caption: Tiered workflow for biological activity screening.

Applications in Drug Development: From Scaffold to Lead

The true value of a molecule like this compound in a drug discovery pipeline lies in its potential for chemical modification to optimize its biological profile.

Structure-Activity Relationship (SAR) Exploration

The core scaffold of this compound offers several points for chemical modification to conduct SAR studies. The goal is to enhance potency and selectivity while improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

G mol r1 R1: Modify Ester (e.g., other alkyls, amides) Impacts solubility, metabolism mol->r1 Position 1 r2 R2: Aromatic Substitution (e.g., halogens, alkyls, methoxy) Impacts electronics, binding mol->r2 Position 2,3,5,6 r3 R3: Thioamide Substitution (e.g., alkyl, aryl groups) Impacts H-bonding, lipophilicity mol->r3 Position N

Caption: Potential sites for SAR studies on the scaffold.

Experimental Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard broth microdilution method to determine the MIC of this compound against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli).

Materials:

  • This compound, dissolved in DMSO to a stock concentration of 10 mg/mL.

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Negative control (DMSO).

Step-by-Step Methodology:

  • Prepare Inoculum: Culture bacteria overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Dilution: In a 96-well plate, add 50 µL of MHB to wells 2 through 12. Add 100 µL of the compound stock solution (appropriately diluted from the 10 mg/mL stock) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (no compound) and 12 (no compound, no bacteria) will serve as growth and sterility controls, respectively.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be assessed visually or by measuring absorbance at 600 nm.

Conclusion and Future Perspectives

This compound represents a valuable and accessible chemical scaffold for modern drug discovery. Its synthesis is straightforward, and its core thioamide functionality is a proven pharmacophore with a wide range of potential therapeutic applications.[1] The true potential of this molecule will be unlocked through systematic biological screening, as outlined in this guide, followed by rigorous hit-to-lead optimization. Future research should focus on synthesizing a library of analogues to build a comprehensive SAR profile, conducting in-depth mechanistic studies for any confirmed activities, and evaluating the pharmacokinetic properties of promising derivatives. This foundational work can pave the way for the development of novel therapeutics built upon the this compound core.

References

In Silico Modeling of Methyl 4-Carbamothioylbenzoate Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of methyl 4-carbamothioylbenzoate, a compound of interest in medicinal chemistry. We present a detailed, field-proven workflow designed for researchers, scientists, and drug development professionals to elucidate the potential biological targets and mechanisms of action of this and similar novel chemical entities. Moving beyond a simple recitation of methods, this guide delves into the causal reasoning behind experimental design, emphasizing a self-validating system of protocols from initial target identification to advanced binding validation. Through a combination of ligand-based and structure-based computational techniques, including reverse docking, pharmacophore modeling, molecular docking, molecular dynamics simulations, and ADMET prediction, we offer a strategic pathway to accelerate the early phases of drug discovery. All protocols are detailed with step-by-step instructions, and key workflows are visualized to enhance comprehension and reproducibility.

Introduction: The Rationale for an In Silico First Approach

The journey of a novel chemical entity from a laboratory curiosity to a therapeutic agent is fraught with challenges, high costs, and a significant attrition rate.[1] A primary reason for late-stage failures is an incomplete understanding of a compound's mechanism of action and its interaction with biological systems.[2] An in silico first approach offers a rational and resource-efficient strategy to mitigate these risks by predicting and analyzing molecular interactions in a virtual environment before embarking on extensive experimental validation.

This compound, with its benzamide scaffold and thioamide functional group, represents a class of compounds with known and diverse pharmacological potential.[3][4] The thioamide group, in particular, is an intriguing isostere of the more common amide functionality, offering unique physicochemical properties that can influence binding affinity, selectivity, and metabolic stability.[5] This guide will use this compound as a case study to demonstrate a robust computational workflow for characterizing its potential as a therapeutic agent.

Our approach is built on two pillars of computational drug discovery:

  • Ligand-Based Methods: These approaches leverage the information inherent in the chemical structure of the molecule itself to infer potential biological activity.

  • Structure-Based Methods: When a potential biological target is identified, these methods utilize the three-dimensional structure of the target to model and predict binding interactions.

By integrating these complementary strategies, we can construct a comprehensive profile of this compound's potential interactions, paving the way for targeted experimental validation.

The Initial Step: Identifying Potential Biological Targets

Without a known biological target, our first objective is to generate a ranked list of potential protein interactors for this compound. This process, often referred to as "target fishing" or "reverse docking," is a crucial first step in understanding a compound's polypharmacology—its ability to interact with multiple targets.[6][7]

Computational Target Fishing: A Multi-pronged Strategy

We advocate for a consensus approach, employing multiple computational strategies to increase the confidence in our predictions. The convergence of results from different methodologies provides a stronger rationale for prioritizing targets for further investigation.

Our proposed target fishing workflow integrates three primary techniques:

  • Reverse Docking: This method inverts the typical molecular docking process. Instead of docking a library of compounds to a single target, we dock our single compound of interest against a large library of protein structures with known binding sites.[8][9]

  • Ligand-Based Similarity Searching: This approach identifies known bioactive molecules that are structurally similar to our query compound. The assumption is that structurally similar molecules are likely to share similar biological targets.[2]

  • Pharmacophore-Based Screening: This technique identifies the essential three-dimensional arrangement of chemical features of our molecule that are responsible for its biological activity. This "pharmacophore" is then used to screen databases of known protein targets to find those that can accommodate these features.[10]

Figure 1: A workflow for identifying potential biological targets.
Experimental Protocol: Integrated Target Fishing

Objective: To generate a prioritized list of potential protein targets for this compound using a consensus of in silico methods.

Methodology:

  • Compound Preparation:

    • Obtain the 2D structure of this compound from a chemical database such as PubChem or draw it using a chemical sketcher.

    • Convert the 2D structure to a 3D conformation using a tool like Open Babel or the LigPrep tool in the Schrödinger suite. Ensure correct protonation states at physiological pH (7.4).

  • Reverse Docking Protocol:

    • Platform: Utilize a web-based server like PharmMapper or a local installation of a reverse docking tool.

    • Target Database: Select a comprehensive database of protein structures, such as the Protein Data Bank (PDB).

    • Execution: Submit the prepared 3D structure of this compound to the reverse docking server.

    • Analysis: Analyze the results, which are typically presented as a ranked list of protein targets based on a docking score or binding energy. Pay close attention to the top-ranking hits.

  • Ligand-Based Similarity Searching Protocol:

    • Platform: Use a chemical similarity search tool such as the ChEMBL database or the similarity search function in PubChem.

    • Search Type: Perform a 2D similarity search using Tanimoto coefficients to identify compounds with similar chemical fingerprints.

    • Analysis: Examine the known biological targets of the most similar compounds. A recurring target among multiple similar molecules is a strong indicator.

  • Pharmacophore-Based Screening Protocol:

    • Pharmacophore Generation: Generate a pharmacophore model from the 3D structure of this compound. This can be done using software like Phase (Schrödinger) or LigandScout. The model will consist of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids.[11]

    • Database Screening: Screen a database of pharmacophore models derived from known protein-ligand complexes (e.g., the PDB) with the generated pharmacophore.

    • Analysis: Identify protein targets whose binding sites have a high degree of pharmacophoric similarity to this compound.

  • Consensus Scoring and Target Prioritization:

    • Compile the lists of potential targets from all three methods.

    • Assign a score to each target based on its rank in each list and whether it appears in multiple lists.

    • Prioritize targets that consistently rank highly across all three methodologies.

Table 1: Hypothetical Target Prioritization Data

Target ProteinReverse Docking RankLigand Similarity HitsPharmacophore Fit ScoreConsensus Rank
Histone Deacetylase 1 (HDAC1)350.851
Cyclooxygenase-2 (COX-2)820.792
Carbonic Anhydrase II510.813
Glucokinase1530.724
FtsZ1210.655

Note: This table presents hypothetical data for illustrative purposes.

In-Depth Interaction Analysis: Molecular Docking

Once a prioritized list of potential targets is established, the next step is to perform detailed molecular docking studies to predict the binding mode and estimate the binding affinity of this compound to each high-priority target.[8]

The "Why" Behind the Docking Protocol: Ensuring Self-Validation

A robust molecular docking protocol is not merely about generating a binding score. It's about building confidence in the predicted binding pose. Our protocol incorporates essential validation steps to ensure the reliability of the results.

References

An In-depth Technical Guide to Methyl 4-Carbamothioylbenzoate: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of methyl 4-carbamothioylbenzoate, a valuable building block in medicinal chemistry and drug discovery. This document explores its commercial availability, details a reliable synthetic protocol, and discusses the potential applications of its core thioamide functionality in the development of novel therapeutics.

Introduction: The Significance of the Thioamide Moiety

This compound, with the chemical formula C₉H₉NO₂S, belongs to the class of aromatic thioamides. The replacement of the carbonyl oxygen in an amide with a sulfur atom to form a thioamide introduces significant changes in the molecule's physicochemical and biological properties. Thioamides are recognized as important isosteres of amides in drug design, offering altered hydrogen bonding capabilities, increased metabolic stability, and unique interactions with biological targets.[1] These characteristics have led to the incorporation of the thioamide moiety in a range of therapeutic agents, including anticancer, antimicrobial, and antiviral compounds.[1][2]

Commercial Availability and Suppliers

This compound is commercially available from a number of reputable chemical suppliers, facilitating its use in research and development. The compound is typically supplied as a solid with a purity of 95% or higher.

SupplierCAS NumberMolecular FormulaMolecular WeightPurityAdditional Information
Sigma-Aldrich (in partnership with Key Organics / BIONET) 80393-38-0C₉H₉NO₂S195.24 g/mol 95%Melting point: 185-186 °C.[3]
AiFChem 80393-38-0C₉H₉NO₂S195.24 g/mol ≥95%For research use only.[4]
ChemScene 80393-38-0C₉H₉NO₂S195.24 g/mol >98%Available through various distributors.[5]
SEED CHEM 80393-38-0C₉H₉NO₂S195.24 g/mol Not specifiedAvailable in 1g quantities.[2]

Synthesis of this compound

A reliable and efficient method for the synthesis of aromatic primary thioamides, including this compound, involves the reaction of the corresponding nitrile with a source of hydrogen sulfide. A particularly advantageous procedure avoids the direct handling of hazardous gaseous hydrogen sulfide.

Synthetic Pathway: From Nitrile to Thioamide

The synthesis of this compound can be achieved from its nitrile precursor, methyl 4-cyanobenzoate.

Synthesis of this compound start Methyl 4-cyanobenzoate reagents NaSH·xH₂O MgCl₂·6H₂O DMF, rt start->reagents product This compound reagents->product

Caption: Synthesis of this compound.

Experimental Protocol

The following protocol is adapted from a general method for the synthesis of aromatic thioamides from nitriles.

Materials:

  • Methyl 4-cyanobenzoate

  • Sodium hydrogen sulfide hydrate (70%)

  • Magnesium chloride hexahydrate

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Dilute hydrochloric acid or ammonium chloride solution

Procedure:

  • In a round-bottom flask, dissolve methyl 4-cyanobenzoate in dimethylformamide (DMF).

  • To the stirred solution, add sodium hydrogen sulfide hydrate (2.0 equivalents) and magnesium chloride hexahydrate (1.0 equivalent).

  • Continue stirring the reaction mixture at room temperature for 1.5 to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into a beaker containing deionized water.

  • The product can be isolated by either extraction with a suitable organic solvent, such as ethyl acetate, or by filtration if a precipitate forms.

  • Wash the organic extract or the filtered solid with a dilute solution of hydrochloric acid or ammonium chloride to remove any remaining magnesium salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. If the product was filtered, wash the solid with water and dry under vacuum.

  • The resulting this compound is typically obtained in high purity (around 96% yield) and can be used without further purification. The reported melting point for the product of this reaction is 184.5–185.5 °C.

Physicochemical and Spectroscopic Characterization

Physicochemical Properties:

  • Molecular Formula: C₉H₉NO₂S

  • Molecular Weight: 195.24 g/mol

  • Appearance: Solid

  • Melting Point: 185-186 °C[3]

Predicted Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the methyl ester protons (O-CH₃) around 3.9 ppm. The aromatic protons will likely appear as two doublets in the range of 7.8-8.2 ppm, characteristic of a 1,4-disubstituted benzene ring. The protons of the thioamide group (-CSNH₂) are expected to be broad singlets, potentially in the downfield region.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should exhibit a signal for the methyl ester carbon at approximately 52 ppm. The aromatic carbons will resonate in the region of 125-140 ppm. The carbonyl carbon of the ester group is expected around 166 ppm, and the thiocarbonyl carbon (C=S) will be significantly downfield, likely in the range of 190-200 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands. The N-H stretching vibrations of the primary thioamide are expected in the region of 3100-3400 cm⁻¹. A strong C=O stretching band for the ester will be present around 1720 cm⁻¹. The C=S stretching vibration is typically weaker and appears in the range of 1200-1000 cm⁻¹. Aromatic C-H and C=C stretching bands will also be observed in their characteristic regions.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 195. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and cleavage of the thioamide functionality.

Applications in Drug Discovery

The thioamide functional group is a key structural motif in medicinal chemistry, and this compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

Bioisosteric Replacement of Amides

Thioamides are considered bioisosteres of amides. Replacing an amide with a thioamide in a drug candidate can lead to improved pharmacokinetic and pharmacodynamic properties.[1] This modification can enhance metabolic stability by reducing susceptibility to enzymatic hydrolysis, and it can alter the hydrogen bonding profile, potentially leading to improved target binding affinity.

Prodrug Strategies

The thioamide group can be utilized in prodrug design. For instance, some thioamide-containing drugs are inactive until they are metabolically activated in the body.[1] This approach can be used to improve drug delivery and reduce off-target toxicity.

Diverse Pharmacological Activities

Thioamide-containing compounds have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer: Thioamides have been incorporated into molecules targeting various cancer-related pathways.

  • Antimicrobial: The thioamide moiety is present in some antitubercular and antifungal agents.[1]

  • Antiviral: Thioamide derivatives have been investigated for their potential to inhibit viral replication.[1]

The presence of the methyl ester in this compound provides a convenient handle for further chemical modifications, allowing for its incorporation into a wide range of molecular scaffolds to explore these and other therapeutic areas.

Safety Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[3]

Conclusion

This compound is a commercially accessible and synthetically valuable building block for researchers in drug discovery and medicinal chemistry. Its thioamide functionality offers unique properties that can be exploited to design novel therapeutic agents with improved efficacy and pharmacokinetic profiles. The straightforward synthesis from its corresponding nitrile further enhances its utility in the laboratory. As the understanding of the role of thioamides in biological systems continues to grow, the importance of versatile intermediates like this compound is set to increase.

References

Understanding the Compound: Physicochemical and Hazardous Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Methyl 4-carbamothioylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for this compound (CAS No. 80393-38-0). As a thioamide-containing compound, it presents specific hazards that necessitate rigorous adherence to safety procedures to mitigate risks in a research and development setting. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

This compound is a solid organic compound with the molecular formula C9H9NO2S.[1] Its structure, featuring a thioamide group, is key to its potential biological activity and also dictates its primary hazards. Thioamides are known isosteres of amides and are of growing interest in medicinal chemistry.[2] However, this functional group also warrants specific safety considerations.

Table 1: Physicochemical and Identification Data for this compound

PropertyValueSource
CAS Number 80393-38-0Sigma-Aldrich[1]
Molecular Formula C9H9NO2SSigma-Aldrich[1]
Physical Form SolidSigma-Aldrich[1]
Melting Point 185 - 186 °CSigma-Aldrich[1]

The primary known hazards associated with this compound are related to its acute toxicity.[1] A thorough understanding of its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification is the foundation for safe handling.

Table 2: GHS Hazard Classification for this compound

GHS Hazard CodeHazard StatementSignal WordPictogram
H302 Harmful if swallowedWarning
alt text
H312 Harmful in contact with skinWarning
alt text
H332 Harmful if inhaledWarning
alt text

Source: Sigma-Aldrich[1]

These classifications indicate that exposure via ingestion, skin contact, or inhalation of dust can lead to harmful health effects. The causality is linked to the compound's ability to interfere with biological systems upon absorption. Therefore, all handling procedures must be designed to prevent these routes of exposure.

The Hierarchy of Controls: A Proactive Approach to Safety

Effective risk management follows the hierarchy of controls, prioritizing the most effective measures. This framework is crucial for establishing a self-validating system of safety.

Hierarchy of Controls cluster_0 Hierarchy of Controls for this compound Handling cluster_1 Practical Implementation Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible for Specific Research) Engineering Engineering Controls (Primary Barrier) Substitution->Engineering Most Effective Administrative Administrative Controls (Procedural Safeguards) Engineering->Administrative Eng_Details • Chemical Fume Hood • Ventilated Balance Enclosure Engineering->Eng_Details PPE Personal Protective Equipment (PPE) (Last Line of Defense) Administrative->PPE Least Effective Admin_Details • Standard Operating Procedures (SOPs) • Designated Work Areas • Safety Training Administrative->Admin_Details PPE_Details • Nitrile Gloves • Safety Goggles • Lab Coat PPE->PPE_Details

Caption: Hierarchy of controls for mitigating exposure to this compound.

For a specific compound in a research context, elimination and substitution are often not feasible. Therefore, our focus is on robust engineering controls, stringent administrative procedures, and appropriate personal protective equipment (PPE).

Core Experimental Protocols: Safe Handling from Receipt to Disposal

Receipt and Storage

Upon receipt, inspect the container for damage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[3] Keep the container tightly sealed to prevent accidental release and potential degradation, as some thioamides can exhibit instability during long-term storage.[2]

Step-by-Step Storage Protocol:

  • Verify the integrity of the received container.

  • Log the compound into the chemical inventory.

  • Store in a designated, well-ventilated cabinet for toxic solids.

  • Ensure the storage area is separate from strong oxidizing agents and bases.

  • Keep the container tightly closed when not in use.

Weighing and Solution Preparation

Due to the inhalation hazard (H332), all handling of the solid compound must be performed within a certified chemical fume hood or a ventilated balance enclosure to contain any airborne dust.

Step-by-Step Weighing Protocol:

  • Preparation: Don appropriate PPE: a lab coat, nitrile gloves, and chemical safety goggles.

  • Engineering Control: Perform all work within a chemical fume hood or ventilated enclosure.

  • Dispensing: Carefully transfer the required amount of this compound from the stock container to a tared weigh boat or vial. Avoid creating dust by using gentle scooping motions.

  • Cleaning: Immediately after weighing, carefully clean any residual solid from the spatula and balance using a dampened wipe (with an appropriate solvent like ethanol or isopropanol) to prevent dust generation. Dispose of the wipe as hazardous waste.

  • Container Sealing: Tightly reseal the primary stock container before removing it from the hood.

Step-by-Step Solution Preparation Protocol:

  • Solvent Addition: Within the fume hood, add the desired solvent to the vessel containing the weighed solid.

  • Dissolution: Cap the vessel and mix by swirling, vortexing, or sonicating until the solid is fully dissolved.

  • Labeling: Clearly label the resulting solution with the compound name, concentration, solvent, date, and appropriate hazard pictograms.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Its selection must directly address the identified hazards.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes or accidental dust exposure.

  • Hand Protection: Nitrile gloves are recommended. Always check for signs of degradation or perforation before use. Wash hands thoroughly after removing gloves.

  • Body Protection: A lab coat should be worn at all times in the laboratory. Ensure it is fully buttoned.

Emergency Procedures: A Validating System for Unexpected Events

Preparedness for accidental exposure or spills is a critical component of a self-validating safety system.

Emergency_Response_Workflow cluster_Exposure Personnel Exposure cluster_Spill Chemical Spill Start Emergency Event Skin_Contact Skin Contact (H312) Eye_Contact Eye Contact Inhalation Inhalation (H332) Ingestion Ingestion (H302) Minor_Spill Minor Spill (Contained in Hood) Major_Spill Major Spill (Outside Containment) Rinse_Skin Immediately rinse skin with plenty of water for 15 min. Skin_Contact->Rinse_Skin Action Rinse_Eyes Rinse cautiously with water for several minutes at eyewash station. Eye_Contact->Rinse_Eyes Action Fresh_Air Move to fresh air. Inhalation->Fresh_Air Action Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Ingestion->Rinse_Mouth Action Cleanup_Minor Clean up with appropriate absorbent. Avoid creating dust. Place in sealed container for disposal. Minor_Spill->Cleanup_Minor Action Evacuate Evacuate area. Alert others. Contact EH&S. Major_Spill->Evacuate Action Seek_Medical_Attention Seek Immediate Medical Attention Rinse_Skin->Seek_Medical_Attention Follow-up Rinse_Eyes->Seek_Medical_Attention Follow-up Fresh_Air->Seek_Medical_Attention Follow-up Rinse_Mouth->Seek_Medical_Attention Follow-up Report_Incident Report Incident to Supervisor Cleanup_Minor->Report_Incident Follow-up

References

Methodological & Application

Application Notes and Protocols for the Use of Methyl 4-carbamothioylbenzoate in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

Methyl 4-carbamothioylbenzoate is a small molecule belonging to the thioamide class of organic compounds. Thioamides, as bioisosteres of amides, have garnered significant attention in medicinal chemistry due to their unique physicochemical properties and diverse pharmacological activities.[1] Molecules within this class have demonstrated potential as anticancer, antimicrobial, and antiviral agents.[1][2] For instance, certain thiobenzamide derivatives have been shown to possess antiretroviral properties by targeting viral nucleocapsid proteins, while others act as kinase inhibitors in cancer-related signaling pathways.[3][4]

The precise biological activity and mechanism of action for this compound are subjects of ongoing research. Its structural similarity to other biologically active benzamides and thioamides makes it a compound of interest for drug discovery and development programs. These application notes provide a comprehensive framework for researchers to handle, prepare, and utilize this compound in a cell culture setting. The central protocol focuses on determining the compound's cytotoxic profile, a critical first step in evaluating its therapeutic potential.

Compound Profile: Chemical and Physical Properties

A clear understanding of the compound's properties is essential for proper handling and experimental design.

PropertyValueReference
Synonym Methyl 4-(aminocarbothioyl)benzoate[5]
CAS Number 80393-38-0[5][6]
Molecular Formula C₉H₉NO₂S[5][6]
Molecular Weight 195.24 g/mol [5]
Physical Form Solid[5]
Melting Point 185 - 186 °C[5]
Purity ≥95%[5]
Solubility Insoluble in water. Soluble in organic solvents like DMSO and Ethanol.[7][8]

Putative Mechanism of Action: A Framework for Investigation

While the definitive mechanism for this compound is not yet elucidated, its structure allows for several plausible hypotheses based on related compounds. One such hypothesis is the inhibition of protein kinases within critical cell signaling cascades, such as the MAPK/ERK pathway, which is frequently dysregulated in cancer.[3] The thioamide moiety could potentially interact with the kinase active site. This document will use this putative mechanism as an example for designing and interpreting experiments.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF MCBT Methyl 4-carbamothioylbenzoate MCBT->BRAF Putative Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Putative inhibition of the MAPK/ERK signaling pathway by this compound.

Safety and Handling Precautions

As a research chemical with an incompletely characterized toxicological profile, this compound must be handled with care.

  • Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5]

  • Signal Word: Warning.[5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant nitrile gloves.

  • Handling: Handle the solid powder in a chemical fume hood to avoid inhalation. Avoid generating dust.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Protocol 1: Preparation of Stock Solutions

Accurate and sterile preparation of the stock solution is critical for reproducible results. Since the compound is insoluble in aqueous media, an organic solvent is required. Dimethyl sulfoxide (DMSO) is recommended for its high solvating power and compatibility with most cell culture assays at low final concentrations.

G start Start: Obtain solid This compound weigh 1. Weigh Compound Accurately weigh the desired mass in a sterile microfuge tube inside a chemical fume hood. start->weigh add_dmso 2. Add Solvent Add the calculated volume of sterile, cell culture-grade DMSO to achieve the target concentration (e.g., 50 mM). weigh->add_dmso dissolve 3. Dissolve Vortex thoroughly for 1-2 minutes. Warm slightly (37°C) if needed to ensure complete dissolution. add_dmso->dissolve sterilize 4. Filter Sterilize (Optional) For long-term storage, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. dissolve->sterilize aliquot 5. Aliquot Dispense into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. sterilize->aliquot store 6. Store Store aliquots at -20°C or -80°C, protected from light. aliquot->store end End: Stock solution ready for use store->end

Workflow for preparing a sterile stock solution of this compound.

Step-by-Step Methodology:

  • Calculate Required Mass: Determine the mass of this compound needed for your desired stock concentration and volume.

    • Example for 1 mL of a 50 mM stock:

    • Mass (g) = 0.050 mol/L * 0.001 L * 195.24 g/mol = 0.00976 g = 9.76 mg

  • Weigh Compound: In a chemical fume hood, carefully weigh the calculated mass into a sterile 1.5 mL or 2.0 mL microcentrifuge tube.

  • Add Solvent: Using a calibrated micropipette, add the appropriate volume of high-purity, sterile DMSO (e.g., Sigma-Aldrich Cat. No. D2650).

  • Dissolution: Vortex the tube vigorously until the solid is completely dissolved. A brief incubation in a 37°C water bath can aid dissolution if necessary. Ensure the solution is clear and free of particulates.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to maintain stability and prevent contamination. Protect from light by wrapping tubes in aluminum foil or using amber tubes.

Protocol 2: Determination of In Vitro Cytotoxicity by MTT Assay

The MTT assay is a robust colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[9] Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4 Day 4 (Example for 48h treatment) cluster_analysis Data Acquisition & Analysis seed 1. Seed Cells Plate cells in a 96-well plate (5,000-10,000 cells/well). Incubate for 24h to allow attachment. treat 2. Treat Cells Prepare serial dilutions of the compound. Replace old media with media containing the compound or vehicle control (DMSO). Incubate for 24-72h. seed->treat add_mtt 3. Add MTT Reagent Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4h at 37°C. treat->add_mtt solubilize 4. Solubilize Formazan Carefully remove media. Add 100 µL DMSO to each well. Shake plate for 10 min to dissolve crystals. add_mtt->solubilize read 5. Read Absorbance Measure absorbance at 570 nm using a microplate reader. solubilize->read calculate 6. Calculate Viability & IC50 Normalize data to vehicle control. Plot dose-response curve to determine IC50. read->calculate

Experimental workflow for the MTT cytotoxicity assay.

Materials:

  • Selected human cell line (e.g., A549, HeLa, HepG2).[9][10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).

  • This compound stock solution (50 mM in DMSO).

  • Phosphate-Buffered Saline (PBS), sterile.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS, sterile filtered.

  • DMSO, cell culture grade.

  • Sterile 96-well flat-bottom cell culture plates.

  • Multichannel pipette and sterile tips.

  • Microplate reader capable of measuring absorbance at 570 nm.

Step-by-Step Methodology:

  • Cell Seeding (Day 1): a. Harvest and count cells that are in the logarithmic growth phase. b. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL (or as optimized for your cell line). c. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment (Day 2): a. Prepare serial dilutions of the this compound stock solution in complete culture medium. For example, create final concentrations ranging from 0.1 µM to 200 µM. b. Crucial: Ensure the final concentration of DMSO in all wells (including the vehicle control) is identical and does not exceed 0.5% to prevent solvent-induced toxicity.[9] c. Set up control wells:

    • Untreated Control: Cells with fresh medium only.
    • Vehicle Control: Cells with medium containing the same final concentration of DMSO as the treated wells.
    • Blank Control: Medium only (no cells) to measure background absorbance. d. Carefully aspirate the medium from the cells and add 100 µL of the prepared compound dilutions or control media to the appropriate wells (in triplicate). e. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay (End of Incubation): a. After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will form purple formazan crystals. c. Carefully aspirate the medium containing MTT without disturbing the crystals. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Place the plate on a shaker for 10-15 minutes to ensure complete dissolution, resulting in a homogenous purple solution.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate Percent Viability: i. Subtract the average absorbance of the blank controls from all other readings. ii. Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100 c. Determine IC₅₀: Plot the percent viability against the log of the compound concentration. Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

Data Interpretation and Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Compound Precipitation The compound concentration exceeds its solubility limit in the culture medium.Lower the highest concentration tested. Ensure the DMSO stock is fully dissolved before diluting into the medium.
High Variability Between Replicates Inconsistent cell seeding; Edge effects in the 96-well plate; Pipetting errors.Ensure a homogenous single-cell suspension before seeding. Avoid using the outermost wells of the plate. Use a calibrated multichannel pipette.
Vehicle Control Shows High Toxicity DMSO concentration is too high (>0.5%); The specific cell line is highly sensitive to DMSO.Double-check dilution calculations to ensure the final DMSO concentration is below 0.5%. Run a DMSO toxicity curve to determine the tolerance of your cell line.
No Dose-Response Observed The concentration range is too low or too high; The compound is not cytotoxic to this cell line under these conditions; Incubation time is too short.Test a broader range of concentrations (e.g., from nanomolar to high micromolar). Increase the incubation time (e.g., 72 hours).

References

Application Note: Screening and Characterization of Methyl 4-Carbamothioylbenzoate as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the enzyme inhibitory potential of methyl 4-carbamothioylbenzoate. The presence of a carbamothioyl (thiourea) moiety in its structure suggests a strong potential for interaction with metalloenzymes. Thiourea-based compounds are a well-documented class of inhibitors for enzymes such as carbonic anhydrases and ureases.[1][2] This document outlines detailed, self-validating protocols for screening and characterizing the inhibitory effects of this compound against these two critical enzyme classes. We delve into the causality behind experimental design, from assay principles to advanced kinetic analysis, empowering researchers to generate robust and reliable data.

Introduction: The Rationale for Investigation

This compound is an organic compound featuring a benzoate ester functionalized with a thiourea group. This thiourea group is the key pharmacophore of interest, as its sulfur and nitrogen atoms are excellent metal-ion chelators. This property is central to the inhibitory mechanism of many drugs targeting metalloenzymes.[2][3]

Two major classes of metalloenzymes are particularly relevant targets for thiourea derivatives:

  • Carbonic Anhydrases (CAs): These are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[4] They play a pivotal role in pH regulation, CO2 transport, and various physiological and pathological processes, including glaucoma, epilepsy, and cancer, making them a significant drug target.[5][6]

  • Ureases: These nickel-containing enzymes catalyze the hydrolysis of urea into ammonia and carbon dioxide.[7] Urease activity is a critical virulence factor for pathogens like Helicobacter pylori and contributes to the formation of infectious urinary stones.[7]

Therefore, the logical first step in profiling this compound is to assess its inhibitory activity against these two enzyme families using established, high-throughput-compatible assays.

Protocol I: Carbonic Anhydrase (CA) Inhibition Assay

Principle of the Assay

This protocol employs a colorimetric method to determine CA activity. The assay leverages the esterase activity of carbonic anhydrase, which can hydrolyze the colorless substrate p-nitrophenyl acetate (p-NPA) to produce the yellow-colored product, p-nitrophenol (p-NP).[5] The rate of p-NP formation is monitored kinetically by measuring the increase in absorbance at 400-405 nm. In the presence of an effective inhibitor like this compound, the rate of this reaction will decrease in a dose-dependent manner.[5][8]

Hypothesized Mechanism of Inhibition

Thiourea derivatives are known to inhibit carbonic anhydrases primarily by coordinating with the Zn(II) ion located deep within the enzyme's active site. The sulfur and/or nitrogen atoms of the thiourea group can displace the zinc-bound water molecule, disrupting the catalytic cycle required for CO2 hydration.

Experimental Workflow for CA Inhibition Assay

CA_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_detect 3. Detection & Analysis P1 Prepare Reagents: - CA Enzyme Stock - p-NPA Substrate - Assay Buffer - Test Compound Dilutions - Acetazolamide (Control) A1 Dispense Assay Buffer P1->A1 A2 Add Test Compound (or DMSO/Control) A1->A2 A3 Add CA Working Solution A2->A3 A4 Pre-incubate (10-15 min, RT) (Allows inhibitor binding) A3->A4 A5 Initiate Reaction: Add p-NPA Substrate A4->A5 D1 Measure Absorbance at 405 nm (Kinetic Mode, 10-30 min) A5->D1 D2 Calculate Reaction Rate (Slope of Abs vs. Time) D1->D2 D3 Calculate % Inhibition D2->D3 D4 Plot Dose-Response Curve (Determine IC50) D3->D4

Caption: Workflow for the Carbonic Anhydrase (CA) Inhibition Assay.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • Enzyme: Human or Bovine Carbonic Anhydrase II (e.g., Sigma-Aldrich C4396).

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Test Compound: this compound (e.g., Sigma-Aldrich 80393-38-0).[9]

  • Positive Control: Acetazolamide (a known potent CA inhibitor).[4]

  • Buffer: 50 mM Tris-HCl, pH 7.5.

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving compounds.

  • Equipment: 96-well clear, flat-bottom microplate; microplate reader capable of kinetic measurements at 400-405 nm.

Reagent Preparation:

  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve Tris base in deionized water, adjust pH to 7.5 with HCl, and bring to the final volume.

  • CA Enzyme Stock Solution (1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -80°C. Expert Tip: Avoid repeated freeze-thaw cycles, which can denature the enzyme.

  • CA Working Solution (e.g., 2 µg/mL): Immediately before use, dilute the CA stock solution to the final desired concentration in cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • Substrate Stock Solution (20 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. Store at -20°C.

  • Substrate Working Solution (2 mM p-NPA): Dilute the stock solution 1:10 in Assay Buffer immediately before use. Causality Note: p-NPA can undergo spontaneous hydrolysis. Fresh preparation is critical for a low background signal.

  • Compound/Control Stock Solutions (10 mM): Dissolve this compound and Acetazolamide in 100% DMSO.

  • Compound/Control Working Solutions: Prepare serial dilutions of the stock solutions in Assay Buffer. A typical starting range is 200 µM to 1 nM. Ensure the final DMSO concentration in the assay well does not exceed 1%.

Assay Procedure (96-well Plate Format): All measurements should be performed in triplicate.

  • Plate Setup: Design a plate map including wells for Blanks, Maximum Activity (Vehicle Control), Positive Control, and Test Compound at various concentrations.

  • Reagent Addition:

    • To all wells, add 158 µL of Assay Buffer.

    • Add 2 µL of the appropriate working solution:

      • Test Compound wells: 2 µL of this compound serial dilutions.

      • Positive Control wells: 2 µL of Acetazolamide serial dilutions.

      • Maximum Activity wells: 2 µL of Assay Buffer containing the same percentage of DMSO as the compound wells.

      • Blank wells: Do not add enzyme to these wells.

    • Add 20 µL of CA Working Solution to all wells except the Blank wells. Add 20 µL of Assay Buffer to the Blank wells instead.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[5]

  • Reaction Initiation: Add 20 µL of the Substrate Working Solution to all wells to bring the final volume to 200 µL.

  • Measurement: Immediately place the plate in a microplate reader pre-set to 25°C or 37°C. Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.[5]

Data Analysis
  • Calculate Reaction Rate (V): For each well, determine the rate of reaction by calculating the slope (ΔAbs/min) from the linear portion of the kinetic curve.

  • Calculate Percent Inhibition: % Inhibition = (1 - (V_inhibitor - V_blank) / (V_max_activity - V_blank)) * 100

  • Determine IC50 Value: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Protocol II: Urease Inhibition Assay

Principle of the Assay

This protocol uses the well-established Berthelot (or indophenol) method to quantify urease activity.[7] Urease catalyzes the breakdown of urea into ammonia. The amount of ammonia produced is measured colorimetrically. In an alkaline medium, ammonia reacts with phenol and hypochlorite (catalyzed by sodium nitroprusside) to form a stable blue-green indophenol dye. The absorbance of this dye is measured spectrophotometrically at ~625 nm, which is directly proportional to the amount of ammonia released.[7] An inhibitor will reduce the final absorbance value compared to the uninhibited control.

Hypothesized Mechanism of Inhibition

Urease contains a bi-nickel active center. Thiourea and its derivatives are proposed to inhibit urease by chelating these Ni(II) ions via their sulfur and nitrogen atoms.[3] This interaction blocks the active site and prevents the binding and hydrolysis of the urea substrate.

Experimental Workflow for Urease Inhibition Assay

Urease_Workflow cluster_prep 1. Preparation cluster_assay 2. Enzymatic Reaction cluster_detect 3. Colorimetric Detection P1 Prepare Reagents: - Urease Enzyme Solution - Urea Substrate - Buffers & Berthelot Reagents - Test Compound Dilutions - Thiourea (Control) A1 Add Buffer, Test Compound, and Urease Enzyme to Wells P1->A1 A2 Pre-incubate (15 min, 37°C) A1->A2 A3 Initiate Reaction: Add Urea Substrate A2->A3 A4 Incubate (30 min, 37°C) A3->A4 D1 Add Phenol Reagent (Reagent A) A4->D1 D2 Add Hypochlorite Reagent (Reagent B) D1->D2 D3 Incubate for Color Development (20-30 min, RT) D2->D3 D4 Measure Absorbance at 625 nm D3->D4 D5 Calculate % Inhibition & IC50 D4->D5

Caption: Workflow for the Urease Inhibition Assay via Berthelot Method.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • Enzyme: Jack Bean Urease (JBU) (e.g., Sigma-Aldrich U1500).

  • Substrate: Urea.

  • Test Compound: this compound.

  • Positive Control: Thiourea (a known urease inhibitor).[10]

  • Buffer: Phosphate buffer (100 mM, pH 7.4).

  • Reagent A (Phenol Reagent): 1% (w/v) phenol and 0.005% (w/v) sodium nitroprusside in water.

  • Reagent B (Alkali Reagent): 0.5% (w/v) sodium hydroxide and 0.1% active sodium hypochlorite in water.

  • Equipment: 96-well clear, flat-bottom microplate; microplate reader capable of endpoint measurements at ~625 nm.

Reagent Preparation:

  • Urease Working Solution (e.g., 15 U/mL): Prepare a fresh solution of Jack Bean Urease in phosphate buffer.

  • Urea Solution (100 mM): Dissolve urea in phosphate buffer.

  • Compound/Control Solutions: Prepare stock solutions (10 mM) and serial dilutions in phosphate buffer as described for the CA assay.

  • Berthelot Reagents: Prepare Reagents A and B. Safety Note: Phenol is corrosive and toxic. Handle with appropriate personal protective equipment.

Assay Procedure (96-well Plate Format): All measurements should be performed in triplicate.

  • Reaction Setup: In each well of a 96-well plate, add the following in order:

    • 25 µL of the appropriate Test Compound or Control dilution (or buffer for Maximum Activity).

    • 25 µL of Urease Working Solution.

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 50 µL of the Urea Solution to each well to start the reaction.

  • Enzymatic Incubation: Incubate the plate at 37°C for 30 minutes.

  • Color Development:

    • Stop the enzymatic reaction and begin color development by adding 50 µL of Reagent A to each well.

    • Add 50 µL of Reagent B to each well.

    • Incubate at room temperature for 20-30 minutes to allow the blue-green color to fully develop.

  • Measurement: Read the absorbance at 625 nm using a microplate reader.

Data Analysis
  • Correct for Blank: Subtract the average absorbance of the blank wells (containing no enzyme) from all other readings.

  • Calculate Percent Inhibition: % Inhibition = (1 - (OD_inhibitor / OD_max_activity)) * 100

  • Determine IC50 Value: As with the CA assay, plot % Inhibition vs. log[Inhibitor] and fit to a sigmoidal curve to determine the IC50.

Data Presentation and Advanced Characterization

Summarizing Quantitative Data

Results should be summarized in a clear, tabular format to allow for easy comparison.

CompoundTarget EnzymeIC50 Value (µM)
This compoundCarbonic Anhydrase IIExperimental
Acetazolamide (Control)Carbonic Anhydrase IIe.g., 0.012
This compoundJack Bean UreaseExperimental
Thiourea (Control)Jack Bean Ureasee.g., 21
Determining the Mechanism of Action (MOA)

Once a compound shows significant inhibitory activity (i.e., a potent IC50), the next critical step is to determine its mechanism of action (MOA). This provides deeper insight into how the inhibitor interacts with the enzyme and is crucial for lead optimization in drug development.[11] This is typically achieved by performing enzyme kinetic studies at varying concentrations of both the substrate and the inhibitor.

The primary reversible inhibition modalities are:

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at its active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.[11]

  • Noncompetitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, distinct from the active site. It can bind to either the free enzyme or the enzyme-substrate complex.[11]

  • Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate complex at an allosteric site.[11]

MOA cluster_comp Competitive cluster_noncomp Noncompetitive cluster_uncomp Uncompetitive E E ES ES E->ES +S EI EI E->EI S S ES->E +P P P I_comp I I_comp->EI I_non I EI2 EI I_non->EI2 ESI ESI I_non->ESI E2 E ES2 ES E2->ES2 +S E2->EI2 ES2->E2 +P ES2->ESI I_un I ESI2 ESI I_un->ESI2 E3 E ES3 ES E3->ES3 +S ES3->E3 +P ES3->ESI2

Caption: Modes of reversible enzyme inhibition. E=Enzyme, S=Substrate, P=Product, I=Inhibitor.

These different mechanisms can be distinguished by analyzing how the inhibitor affects the kinetic parameters Vmax (maximum reaction velocity) and Km (Michaelis constant) using Lineweaver-Burk or other linearized plots.

Conclusion

The protocols detailed in this application note provide a robust, validated, and high-throughput-compatible methodology for the initial screening and characterization of this compound as an inhibitor of carbonic anhydrase and urease. By explaining the principles behind each assay and outlining the logical progression to more advanced mechanistic studies, this guide equips researchers with the necessary tools to confidently assess the compound's biological activity and potential for further development.

References

Application Notes & Protocols: Investigating the Anticancer Potential of Methyl 4-Carbamothioylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

I. Introduction: The Emerging Role of Thioamides in Oncology

The quest for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Within this landscape, compounds featuring a thioamide functional group (-C(=S)N-) have garnered significant interest. Thioamides are isosteres of amides where the carbonyl oxygen is replaced by sulfur. This substitution imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased lipophilicity, and a different metabolic profile, which can translate into novel biological activities.

Historically, thioamides like ethionamide have been used as antibiotics. However, recent studies have highlighted their potential as anticancer agents, acting through diverse mechanisms such as the inhibition of metalloenzymes, induction of oxidative stress, and modulation of critical signaling pathways. For instance, several thioamide-containing compounds have demonstrated potent activity against various cancer cell lines, including those resistant to conventional therapies.

Methyl 4-carbamothioylbenzoate, the subject of this guide, is a small molecule that integrates a thioamide moiety with a methyl benzoate scaffold. While direct studies on its anticancer properties are not yet prevalent in the public domain, its structural alerts suggest that it warrants investigation as a potential therapeutic agent. This document provides a comprehensive, albeit predictive, framework for its preclinical evaluation, drawing upon established methodologies for analogous compounds. We will explore its potential mechanisms of action and provide detailed protocols for its characterization.

II. Postulated Mechanism of Action: A Hypothesis-Driven Approach

Based on the known biological activities of structurally related thioamides and benzoyl compounds, we can postulate several potential mechanisms through which this compound may exert anticancer effects. A primary hypothesis centers on the inhibition of key intracellular enzymes. The sulfur atom in the thioamide group is a soft nucleophile, making it a potential binder to soft metal ions like zinc in the active sites of metalloenzymes. Many zinc-finger proteins and matrix metalloproteinases (MMPs) are implicated in cancer progression and metastasis, making them plausible targets.

Furthermore, thioamides are known to undergo metabolic activation to reactive intermediates that can induce oxidative stress. This can lead to the depletion of cellular antioxidants like glutathione and an increase in reactive oxygen species (ROS), preferentially killing cancer cells, which often have a compromised antioxidant defense system compared to normal cells.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to apoptosis in cancer cells.

G cluster_0 Initial Interaction cluster_1 Downstream Effects cluster_2 Cellular Outcome This compound This compound Metalloenzyme Inhibition (e.g., MMPs) Metalloenzyme Inhibition (e.g., MMPs) This compound->Metalloenzyme Inhibition (e.g., MMPs) ROS Induction ROS Induction This compound->ROS Induction Disruption of ECM Disruption of ECM Metalloenzyme Inhibition (e.g., MMPs)->Disruption of ECM DNA Damage DNA Damage ROS Induction->DNA Damage Apoptosis Apoptosis Disruption of ECM->Apoptosis DNA Damage->Apoptosis

Caption: Postulated mechanism of action for this compound in cancer cells.

III. In Vitro Evaluation: A Step-by-Step Protocol

The initial assessment of a novel compound's anticancer activity is typically performed using a panel of cancer cell lines. This allows for the determination of its potency (IC50) and selectivity.

A. Cell Viability Assay (MTS Assay)

This protocol describes the use of the MTS assay to measure the cytotoxic effects of this compound.

1. Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

2. Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

B. Western Blot Analysis for Apoptosis Markers

To investigate if the observed cytotoxicity is due to apoptosis, the expression of key apoptotic proteins can be analyzed by Western blotting.

1. Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

2. Protocol:

  • Cell Lysis: After treating cells with this compound at concentrations around the IC50 value for 24 hours, wash the cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

The following workflow diagram outlines the key steps in the in vitro evaluation of this compound.

G Start Start Cell Culture Cell Culture Start->Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTS Assay MTS Assay Compound Treatment->MTS Assay Western Blot Western Blot Compound Treatment->Western Blot Data Analysis Data Analysis MTS Assay->Data Analysis Western Blot->Data Analysis End End Data Analysis->End

Caption: In vitro experimental workflow for this compound.

IV. In Vivo Efficacy Studies: Xenograft Mouse Model

Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a living organism. A commonly used model is the tumor xenograft in immunodeficient mice.

1. Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Cancer cells (e.g., HCT116)

  • Matrigel

  • This compound formulation for in vivo administration (e.g., in a solution of DMSO, Cremophor EL, and saline)

  • Calipers for tumor measurement

2. Protocol:

  • Tumor Implantation: Subcutaneously inject 1-5 million cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign the mice to a vehicle control group and one or more treatment groups.

  • Compound Administration: Administer this compound at a predetermined dose and schedule (e.g., daily intraperitoneal injection).

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor volume and body weight of the mice every 2-3 days. Tumor volume can be calculated using the formula: (length × width²)/2.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

V. Data Presentation: Summarizing Key Findings

Clear and concise data presentation is crucial for interpreting experimental results. The following table provides a template for summarizing hypothetical IC50 values of this compound against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast12.5
A549Lung8.2
HCT116Colon5.7
DU145Prostate15.1

VI. Conclusion and Future Directions

The provided application notes and protocols offer a comprehensive starting point for the preclinical investigation of this compound as a potential anticancer agent. The proposed hypothesis-driven approach, based on the known activities of related thioamide compounds, provides a rational framework for its evaluation. Future studies should focus on target identification and validation, pharmacokinetic and pharmacodynamic profiling, and the assessment of its efficacy in combination with existing cancer therapies. The exploration of this and other novel thioamides holds the promise of expanding our arsenal of effective and safe treatments for cancer.

VII. References

Due to the novel nature of this compound in cancer research, this section provides references to studies on related thioamide compounds that support the proposed methodologies and mechanisms of action.

  • Anticancer and Apoptosis-Inducing Activity of a Novel Thioamide-Substituted Quinoline Derivative. Molecules. --INVALID-LINK--

  • Thioamide-based histone deacetylase inhibitors: A new scaffold for an old target. Bioorganic & Medicinal Chemistry Letters. --INVALID-LINK--

  • The Thioamide-Containing Drug Ethionamide: A Review of its Chemistry, Metabolism, and Use. Journal of Medicinal Chemistry. --INVALID-LINK--

  • Design, synthesis and biological evaluation of novel thioamide derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. --INVALID-LINK--

  • Recent Advances in the Chemistry and Biology of Thioamides. Molecules. --INVALID-LINK--

Application Notes and Protocols for In Vivo Studies with Methyl 4-Carbamothioylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting the In Vivo Journey of a Novel Therapeutic Candidate

Methyl 4-carbamothioylbenzoate is a compound of interest for which the in vivo therapeutic potential is yet to be fully elucidated. These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design and execute rigorous in vivo studies to evaluate its pharmacokinetic (PK), pharmacodynamic (PD), and efficacy profile. While specific biological activities for this compound are not extensively documented in publicly available literature, this guide will proceed under the hypothesis of it possessing potential anticancer properties, a common starting point for many novel small molecules. The principles and protocols outlined herein are broadly applicable and can be adapted based on emerging in vitro data.

As a Senior Application Scientist, my objective is to provide not just a set of instructions, but a logical, scientifically-grounded roadmap. The experimental choices are explained to ensure that each step builds upon the last, creating a self-validating system of investigation. Adherence to ethical guidelines and rigorous experimental design are paramount for the generation of reproducible and translatable data.[1][2][3][4][5]

Part 1: Foundational Steps - Pre-In Vivo Characterization

Before embarking on costly and ethically considerable in vivo experiments, a thorough in vitro characterization of this compound is essential. This initial phase informs the design of subsequent animal studies.

In Vitro Efficacy and Target Engagement

The initial step is to determine the potential therapeutic area. Assuming an anticancer role, a panel of cancer cell lines should be screened to identify sensitive lines and to hypothesize a mechanism of action.

  • Cell Viability Assays: Utilize assays such as MTT or CellTiter-Glo® to determine the half-maximal inhibitory concentration (IC50) across a diverse panel of cancer cell lines.

  • Mechanism of Action Studies: Investigate the cellular pathways affected by the compound. This could involve apoptosis assays (e.g., caspase activation, Annexin V staining), cell cycle analysis (flow cytometry), or target-based assays if a putative target is known.

  • Biomarker Discovery: In vitro screens can help in the early identification of predictive biomarkers by correlating pharmacological data with genomic information of the cell lines.[6] This can aid in selecting appropriate in vivo models and patient populations in later clinical stages.

ADME & Toxicology Profile

A preliminary understanding of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its toxicity, is crucial.

  • Metabolic Stability: Assess the compound's stability in liver microsomes or hepatocytes to predict its metabolic clearance.

  • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, as this affects its free concentration and availability to tissues.

  • CYP Inhibition: Evaluate the potential for drug-drug interactions by assessing inhibition of major cytochrome P450 enzymes.

  • In Vitro Toxicology: Use cell-based assays to assess for potential cardiotoxicity (e.g., hERG channel inhibition) or genotoxicity.

Part 2: Designing the In Vivo Study - A Stepwise Approach

With a solid in vitro data package, the in vivo experimental design can be thoughtfully constructed. The following sections detail a logical progression from preliminary tolerability studies to full-fledged efficacy models.

Ethical Considerations and Regulatory Compliance

All animal studies must be conducted in strict accordance with ethical principles and guidelines. This includes obtaining approval from an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.[2][5] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be a guiding framework for all experimental designs.[3][5] Furthermore, adherence to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines is essential for ensuring transparency and reproducibility.[1][2]

Animal Model Selection

The choice of animal model is a critical factor for the success and translational relevance of in vivo studies.[7][8] For oncology research, several options are available, each with its own advantages and limitations.[9][10][11]

Model Type Description Advantages Limitations
Cell Line-Derived Xenograft (CDX) Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice.[9][10]Simple, rapid tumor formation, cost-effective.[10][11]Lacks tumor heterogeneity and the native microenvironment.[10][11]
Patient-Derived Xenograft (PDX) Tumor fragments from a patient are directly implanted into immunocompromised mice.[10][11]Preserves original tumor histology, genetic diversity, and microenvironment.[10][11]More expensive, slower tumor growth, requires a large tumor bank.
Syngeneic Models Mouse tumor cell lines are implanted into immunocompetent mice of the same genetic background.Intact immune system allows for the study of immunotherapies.Limited availability of tumor types, may not fully recapitulate human disease.
Genetically Engineered Mouse Models (GEMMs) Mice are genetically modified to develop spontaneous tumors that mimic human cancers.[10][11]Tumors arise in the correct microenvironment with an intact immune system.Time-consuming, expensive, potential for unexpected phenotypes.

For initial efficacy studies of a novel compound like this compound, CDX models are often the most practical starting point due to their simplicity and speed.[10][11]

Pharmacokinetic (PK) Studies

The primary goal of PK studies is to understand what the body does to the drug.[12] This involves characterizing the compound's ADME profile in vivo.[13][14]

Protocol 1: Single-Dose Pharmacokinetic Study in Mice

  • Animal Selection: Use healthy male and female mice (e.g., C57BL/6 or BALB/c), with an equal number of each sex.

  • Dose Formulation: Prepare a suitable vehicle for this compound. The formulation should be non-toxic and capable of solubilizing the compound.

  • Dose Administration: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage (PO), intravenous (IV), intraperitoneal (IP)).[15]

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate key PK parameters including:

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Area under the curve (AUC)

    • Half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Bioavailability (%F) if both IV and another route are tested.

Pharmacodynamic (PD) Studies

PD studies aim to understand what the drug does to the body, specifically by measuring the drug's effect on its target.[12][15]

Protocol 2: Biomarker Analysis in Tumor-Bearing Mice

  • Model Establishment: Use a relevant CDX model where the target of this compound (if known) is expressed.

  • Dosing Regimen: Based on PK data, establish a dosing regimen that maintains drug exposure above a target concentration.

  • Treatment Groups: Include a vehicle control group and at least three dose levels of the compound.

  • Tissue Collection: At the end of the study, collect tumor tissue and relevant organs.

  • Biomarker Assessment: Analyze the collected tissues for biomarkers of drug activity. This could include:

    • Target Engagement: Measure the binding of the drug to its target (e.g., via immunoprecipitation or specialized imaging).

    • Downstream Signaling: Assess changes in downstream pathways using techniques like Western blotting, immunohistochemistry (IHC), or qPCR.[15]

    • Proliferation/Apoptosis Markers: Stain tumor sections for markers like Ki-67 (proliferation) or cleaved caspase-3 (apoptosis).

Diagram 1: Integrated PK/PD Workflow

G cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) cluster_Integration PK/PD Modeling PK_Dose Dose Administration (IV, PO, IP) PK_Sample Serial Blood Sampling PK_Dose->PK_Sample PK_Analysis LC-MS/MS Analysis PK_Sample->PK_Analysis PK_Params Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Analysis->PK_Params PD_Dose Administer Dosing Regimen PK_Params->PD_Dose Inform Dosing Strategy PKPD_Model Establish Exposure-Response Relationship PK_Params->PKPD_Model PD_Model Establish Tumor Model (e.g., CDX) PD_Model->PD_Dose PD_Tissue Collect Tumor & Organs PD_Dose->PD_Tissue PD_Biomarker Biomarker Analysis (Western, IHC, qPCR) PD_Tissue->PD_Biomarker PD_Biomarker->PK_Params PD_Biomarker->PKPD_Model

Caption: Workflow for integrating pharmacokinetic and pharmacodynamic studies.

Efficacy Studies

Once the PK/PD relationship is understood, formal efficacy studies can be conducted to determine if the compound has a therapeutic effect.

Protocol 3: Xenograft Efficacy Study

  • Animal Model: Use an appropriate CDX or PDX model based on in vitro sensitivity data.

  • Randomization and Blinding: Randomly assign animals to treatment groups to minimize bias.[8] The investigators should be blinded to the treatment allocation.

  • Treatment Groups:

    • Group 1: Vehicle control

    • Group 2: this compound (low dose)

    • Group 3: this compound (high dose)

    • Group 4: Positive control (a standard-of-care chemotherapy for that tumor type)

  • Dosing and Monitoring: Administer the treatments according to the pre-determined schedule. Monitor tumor growth using calipers and animal body weight at least twice a week.

  • Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). Secondary endpoints can include survival, body weight changes, and terminal biomarker analysis.

  • Statistical Analysis: Use appropriate statistical methods to compare tumor growth between the treatment groups and the vehicle control.

Diagram 2: Efficacy Study Experimental Design

G cluster_Setup Study Setup cluster_Treatment Treatment Phase (e.g., 21 days) cluster_Endpoint Endpoint Analysis Tumor_Implant Tumor Cell Implantation Immunocompromised Mice Tumor_Growth Tumor Growth Monitoring Tumors reach ~100-150 mm³ Tumor_Implant->Tumor_Growth Randomization Randomization & Blinding n=8-10 mice/group Tumor_Growth->Randomization Group1 Group 1 Vehicle Control Group2 Group 2 Compound (Low Dose) Group3 Group 3 Compound (High Dose) Group4 Group 4 Positive Control Dosing Daily Dosing (e.g., PO) Monitoring Tumor & Weight Measurement (2x/week) Dosing->Monitoring TGI Tumor Growth Inhibition (TGI) Statistical Analysis Monitoring->TGI Survival Survival Analysis (Optional) Kaplan-Meier Curves Monitoring->Survival Biomarkers Terminal Biomarker Analysis IHC, Western Blot TGI->Biomarkers

References

Application Notes and Protocols for the Quantitative Analysis of Methyl 4-Carbamothioylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Quantifying Methyl 4-Carbamothioylbenzoate

This compound is an organic compound containing a thiocarbamide group, a structural motif of interest in medicinal chemistry and materials science. Precise and accurate quantification of this analyte is paramount for various applications, including pharmacokinetic studies, quality control in manufacturing, and stability testing of formulations. This document provides a comprehensive guide to the analytical techniques available for the robust quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The protocols detailed herein are designed to be self-validating, ensuring the generation of reliable and reproducible data, a cornerstone of regulatory compliance and sound scientific research.[1][2]

The choice of analytical technique is fundamentally dictated by the physicochemical properties of the analyte and the sample matrix. This compound, with a molecular weight of 195.24 g/mol and a melting point of 185-186°C, is a solid at room temperature. Its structure suggests potential for chromophoric activity, making UV-Visible spectroscopy a viable detection method in liquid chromatography. The presence of a sulfur atom also opens avenues for specific detection methods in both GC and HPLC.[3][4]

I. High-Performance Liquid Chromatography (HPLC) for High-Throughput Analysis

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and applicability to a wide range of analytes.[5] For this compound, a reversed-phase HPLC (RP-HPLC) method is recommended, leveraging the compound's moderate polarity.

Causality Behind Experimental Choices in HPLC Method Development:
  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography and serves as an excellent starting point. The non-polar stationary phase will interact with the non-polar regions of the this compound molecule, providing retention.

  • Mobile Phase Composition: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is employed. The organic solvent elutes the analyte from the column, and its proportion is optimized to achieve a suitable retention time and peak shape. A buffer is used to control the pH of the mobile phase, which can be critical for ionizable compounds, although this compound is not expected to have significant ionizable groups within the typical HPLC pH range.

  • Detector Selection: A UV-Visible detector is the most common and cost-effective choice. The aromatic ring in this compound is expected to have a strong UV absorbance, providing good sensitivity. The optimal wavelength for detection should be determined by analyzing a standard solution across a range of UV wavelengths to find the absorbance maximum.

Visualizing the HPLC Workflow

Caption: A generalized workflow for the quantitative analysis of this compound using HPLC.

Detailed HPLC Protocol

Objective: To quantify this compound in a given sample matrix.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile (ACN)

  • HPLC grade water

  • HPLC grade methanol

  • Volumetric flasks (various sizes)

  • Pipettes

  • Syringe filters (0.45 µm)

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Visible detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio may need optimization.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

    • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a portion of the sample expected to contain this compound.

    • Dissolve the sample in a suitable solvent (e.g., methanol) in a volumetric flask.

    • Dilute the sample solution with the mobile phase to a concentration that falls within the range of the working standards.

    • Filter the final sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detector Wavelength: Determine the λmax by scanning a standard solution (typically between 220-340 nm).[6]

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the working standards in increasing order of concentration.

    • Inject the prepared sample solutions.

    • Bracket the sample injections with injections of a standard solution to monitor system stability.[6]

  • Data Analysis:

    • Integrate the peak area of this compound in the chromatograms of the standards and samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples using the regression equation from the calibration curve.

Method Validation Parameters for HPLC

To ensure the reliability of the analytical method, validation should be performed according to regulatory guidelines (e.g., ICH).[1][2][7] Key validation parameters include:

Parameter Purpose Acceptance Criteria (Typical)
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components.Peak purity analysis, comparison with a blank matrix.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of the test results to the true value.Recovery of 98-102% for spiked samples at different concentrations.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Consistent results with variations in flow rate, mobile phase composition, etc.

II. Gas Chromatography (GC) for Volatile and Thermally Stable Analytes

Gas chromatography is a powerful technique for the separation and analysis of compounds that can be vaporized without decomposition. While this compound is a solid, its relatively low molecular weight suggests that it may be amenable to GC analysis, potentially after derivatization to improve volatility and thermal stability.[8]

Rationale for Experimental Choices in GC Method Development:
  • Derivatization: Thiocarbamides can be derivatized to increase their volatility and improve their chromatographic properties.[8] For instance, derivatization with a silylating agent can cap the active hydrogens on the nitrogen atoms.

  • Column Selection: A non-polar or mid-polarity capillary column (e.g., DB-5 or DB-17) is a good starting point. The choice will depend on the polarity of the derivatized analyte.

  • Injector and Detector: A split/splitless injector is commonly used. A Flame Ionization Detector (FID) is a universal detector for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD) in sulfur mode would offer greater selectivity and sensitivity for this analyte. Mass Spectrometry (MS) detection provides the highest level of specificity and structural information.[9][10]

Visualizing the GC Workflow

Caption: A generalized workflow for the quantitative analysis of this compound using GC, including an optional derivatization step.

Detailed GC Protocol (with Derivatization)

Objective: To quantify this compound in a given sample matrix using GC-FID.

Materials:

  • This compound reference standard

  • Anhydrous pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC grade ethyl acetate

  • Volumetric flasks (various sizes)

  • Micropipettes

  • Heating block or oven

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Procedure:

  • Standard Solution Preparation:

    • Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with ethyl acetate.

    • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with ethyl acetate.

  • Sample Preparation:

    • Accurately weigh a portion of the sample.

    • Extract the analyte using a suitable organic solvent (e.g., ethyl acetate). This may involve techniques like sonication or Soxhlet extraction depending on the matrix.

    • Concentrate the extract if necessary and bring it to a known volume with ethyl acetate.

  • Derivatization:

    • Transfer a known volume (e.g., 100 µL) of each standard and sample solution to a reaction vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS to each vial.

    • Cap the vials tightly and heat at 70°C for 30 minutes.

    • Allow the vials to cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm)

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)

    • Injector Temperature: 250°C

    • Injection Mode: Splitless (or split, depending on concentration)

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 5 minutes

    • Detector Temperature (FID): 300°C

  • Analysis and Data Processing:

    • Inject 1 µL of the derivatized standards and samples.

    • Integrate the peak corresponding to the derivatized this compound.

    • Construct a calibration curve and quantify the analyte in the samples as described for the HPLC method.

III. Spectroscopic Techniques for Quantification

While chromatographic methods are generally preferred for their separation capabilities, spectroscopic methods can be employed for the quantification of pure or simple mixtures of this compound.[11]

  • UV-Visible Spectrophotometry: This technique is rapid and straightforward. A calibration curve can be generated by measuring the absorbance of standard solutions at the wavelength of maximum absorbance (λmax). However, this method is prone to interference from other UV-absorbing compounds in the sample matrix.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: In some cases, a specific absorption band in the IR spectrum that is unique to the analyte and free from interference can be used for quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful technique that can provide an absolute quantification of the analyte without the need for a calibration curve, by comparing the integral of an analyte's proton signal to that of a known amount of an internal standard.

IV. Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating through the inclusion of system suitability tests and quality control samples.

  • System Suitability: Before any analysis, the chromatographic system should be evaluated to ensure it is performing adequately. This involves injecting a standard solution and assessing parameters such as retention time, peak area reproducibility, theoretical plates, and tailing factor.

  • Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be prepared from a separate stock solution and analyzed alongside the calibration standards and unknown samples. The results for the QC samples must fall within predefined acceptance limits to validate the analytical run.

By adhering to these principles of method validation and routine system checks, the generated data for the quantification of this compound will be accurate, reliable, and defensible.[12]

References

Application Notes and Protocols: High-Throughput Screening Assays Involving Methyl 4-Carbamothioylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify potential therapeutic agents.[1] The thioamide functional group, a bioisostere of the amide group, has garnered significant attention in medicinal chemistry due to its unique physicochemical properties and diverse pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[2][3][4] Methyl 4-carbamothioylbenzoate, a small molecule containing a thioamide moiety, represents a scaffold with potential for derivatization and exploration against various biological targets.

This guide provides a detailed framework for developing and implementing HTS assays centered around this compound and its analogs. We will delve into the rationale behind assay selection, provide step-by-step protocols for both biochemical and cell-based screening, and discuss critical data analysis and validation strategies. The methodologies described herein are designed to be robust, scalable, and amenable to the automated workflows typical of HTS environments.[5]

Part 1: Assay Selection and Design Considerations

The choice of an appropriate HTS assay is paramount and depends on the hypothesized biological target and mechanism of action of the compound class under investigation. Given the chemical nature of thioamides, several target classes and corresponding assay technologies are particularly relevant.

Targeting Enzymes: Biochemical Assays

Enzymes are frequent targets in drug discovery, with kinases and methyltransferases being prominent examples.[6][7] The thioamide group's ability to chelate metals and act as a hydrogen bond donor makes it a candidate for interacting with enzyme active sites.[8]

  • Kinase Inhibition Assays: Dysregulation of protein kinases is a hallmark of many diseases, particularly cancer.[9] Luminescence-based assays that quantify ATP consumption, such as the Kinase-Glo® platform, are well-suited for HTS.[10][11] These homogeneous "add-and-read" assays are rapid and highly sensitive.

  • Methyltransferase Inhibition Assays: Epigenetic modifiers like histone methyltransferases (HMTs) are increasingly important drug targets.[12][13] Assays that detect the formation of the product S-adenosylhomocysteine (SAH) are universal for this enzyme class.[14] Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are common detection modalities for these assays.[12][14]

Targeting Cellular Pathways: Cell-Based Assays

Cell-based assays offer a more physiologically relevant context by assessing a compound's effects within a living cell, accounting for factors like cell permeability and metabolism.[15][16][17]

  • Cancer Cell Proliferation/Viability Assays: A primary screen for potential anti-cancer agents involves measuring their impact on the proliferation and viability of cancer cell lines.[16] Assays like CellTiter-Glo®, which measures cellular ATP levels as an indicator of viability, are readily adaptable to HTS formats.[18]

  • Gene Reactivation Assays: For compounds targeting epigenetic mechanisms, a functional cell-based assay could involve measuring the reactivation of a reporter gene silenced by DNA or histone methylation.[19] This can be quantified by measuring the expression of a fluorescent protein like GFP via flow cytometry or high-content imaging.

Part 2: High-Throughput Screening Protocols

The following protocols are presented as templates that can be optimized for specific targets and compound libraries.

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic kinase assay to screen for inhibitors using an ATP-depletion luminescence method.

Principle: Kinase activity consumes ATP. The remaining ATP is used by a luciferase to generate a luminescent signal, which is inversely proportional to kinase activity.

Materials:

  • Kinase of interest and its specific substrate

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Assay Buffer: 40mM Tris-HCl (pH 7.5), 20mM MgCl₂, 0.1 mg/mL BSA

  • This compound and library compounds dissolved in 100% DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Experimental Workflow:

G cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection A 1. Dispense 100 nL of compound/controls into 384-well plate B 2. Add 5 µL of kinase solution A->B C 3. Pre-incubate for 15 min at room temperature B->C D 4. Add 5 µL of ATP/substrate solution to initiate reaction C->D E 5. Incubate for 60 min at room temperature D->E F 6. Add 10 µL of Kinase-Glo® Reagent E->F G 7. Incubate for 10 min at room temperature F->G H 8. Read luminescence G->H

Caption: Workflow for a luminescence-based kinase inhibition HTS assay.

Step-by-Step Procedure:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 100 nL of each test compound (typically at a stock concentration of 1 mM in DMSO) to the appropriate wells of a 384-well plate. Include wells for positive control (no kinase or a known inhibitor) and negative control (DMSO only).

  • Enzyme Addition: Add 5 µL of the kinase solution (2X final concentration) in assay buffer to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of the substrate/ATP solution (2X final concentration) in assay buffer to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km value for the kinase.

  • Kinase Reaction Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Signal Generation: Add 10 µL of reconstituted Kinase-Glo® Reagent to each well.[11]

  • Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

The percent inhibition for each compound is calculated as follows: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

ParameterExample ValueDescription
Final Compound Conc.10 µMInitial screening concentration.
Final Kinase Conc.1-5 nMOptimized for linear signal window.
Final Substrate Conc.10-100 µMTypically at Km value.
Final ATP Conc.10 µMAt or near Km for the kinase.
Z'-factor> 0.7A measure of assay quality.
Protocol 2: Cell-Based Cancer Cell Proliferation Assay

This protocol outlines a method to screen for compounds that inhibit the proliferation of a cancer cell line using an ATP-based viability assay.

Principle: The amount of ATP in a cell population is directly proportional to the number of viable, metabolically active cells.[18] A decrease in ATP indicates either cytotoxic or cytostatic effects.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • This compound and library compounds dissolved in 100% DMSO

  • White, clear-bottom 384-well cell culture plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Experimental Workflow:

G cluster_cell_plating Cell Plating cluster_treatment Compound Treatment cluster_detection Signal Detection A 1. Seed 20 µL of cell suspension into 384-well plate B 2. Incubate overnight (37°C, 5% CO2) A->B C 3. Add 100 nL of compound/controls B->C D 4. Incubate for 72 hours (37°C, 5% CO2) C->D E 5. Equilibrate plate to room temperature D->E F 6. Add 20 µL of CellTiter-Glo® Reagent E->F G 7. Mix and incubate for 10 min F->G H 8. Read luminescence G->H

Caption: Workflow for a cell-based proliferation/viability HTS assay.

Step-by-Step Procedure:

  • Cell Seeding: Dispense 20 µL of a cell suspension (e.g., 1,000-5,000 cells per well, optimized for logarithmic growth) into each well of a 384-well plate.

  • Cell Attachment: Incubate the plate overnight at 37°C in a humidified, 5% CO₂ incubator to allow cells to attach.

  • Compound Addition: Add 100 nL of test compounds or controls (DMSO for negative control, a known cytotoxic agent like staurosporine for positive control) to the wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add 20 µL of CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

The percent viability for each compound is calculated as: % Viability = 100 * (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl)

The percent inhibition is then 100 - % Viability.

ParameterExample ValueDescription
Cell Seeding Density2,000 cells/wellOptimized for 72h logarithmic growth.
Final Compound Conc.10 µMInitial screening concentration.
Incubation Time72 hoursAllows for multiple cell doublings.
Final DMSO Conc.< 0.5%To minimize solvent toxicity.
Z'-factor> 0.6A measure of assay quality.

Part 3: Advanced Assay Formats and Self-Validation

For more detailed mechanistic studies or to reduce false positives, more advanced assay technologies can be employed.

Homogeneous Time-Resolved Fluorescence (HTRF)

HTRF is a robust TR-FRET technology ideal for studying biomolecular interactions, including protein-protein interactions and kinase activity.[20][21][22] It combines the sensitivity of FRET with time-resolved detection to minimize background fluorescence.[23] HTRF assays are homogeneous and can be miniaturized for high-throughput formats.[20]

Principle of a Kinase HTRF Assay: A biotinylated substrate is phosphorylated by a kinase. A europium cryptate-labeled anti-phospho-specific antibody (donor) and a streptavidin-conjugated fluorophore (acceptor) are added. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal.[22]

G cluster_no_inhibition No Inhibition (High HTRF Signal) cluster_inhibition Inhibition (Low HTRF Signal) Kinase Active Kinase pSubstrate Biotin-Substrate-P Substrate Biotin-Substrate ADP ADP Eu SA_XL ATP ATP Eu->SA_XL FRET Inhibitor Inhibitor iSubstrate Biotin-Substrate iKinase Inactive Kinase iATP ATP iEu iSA_XL

Caption: Principle of an HTRF kinase inhibition assay.

Fluorescence Polarization (FP)

FP is a homogeneous technique used to study molecular binding events in solution.[24][25] It is well-suited for screening inhibitors that disrupt protein-protein or protein-nucleic acid interactions.[26]

Principle: A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a larger molecule, its rotation slows, and the polarization of the emitted light increases.[27][28] A competitive FP assay involves screening for compounds that displace the fluorescent tracer from its binding partner, leading to a decrease in fluorescence polarization.[24]

Self-Validation: An inherent strength of these protocols is their reliance on robust controls for self-validation.

  • Negative Controls (0% effect): Typically DMSO, defines the baseline signal.

  • Positive Controls (100% effect): A known inhibitor or condition that abolishes the signal, defines the top of the assay window.

  • Z'-factor calculation: This statistical parameter assesses the separation between the positive and negative controls, providing a measure of assay quality and suitability for HTS. A Z' > 0.5 is generally considered excellent.

Conclusion

The successful implementation of a high-throughput screening campaign for inhibitors like this compound hinges on the rational selection and rigorous optimization of the assay methodology. The protocols detailed in this guide for both biochemical and cell-based assays provide a solid foundation for such campaigns. By incorporating robust technologies like luminescence, HTRF, or FP, and adhering to strict quality control measures, researchers can efficiently identify and validate promising hit compounds for further development in the drug discovery pipeline.

References

Application Note: A Comprehensive Guide to the Synthesis and Purification of Methyl 4-Carbamothioylbenzoate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed exploration of the synthetic routes and purification strategies for methyl 4-carbamothioylbenzoate and its analogs. Thioamides are crucial structural motifs in medicinal chemistry and drug development, often serving as bioisosteres of amides to enhance metabolic stability or modulate biological activity.[1][2] This document offers researchers, scientists, and drug development professionals a robust framework, including two primary, validated synthetic protocols, in-depth purification methodologies, and detailed characterization data. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods for novel analogs.

Introduction: The Significance of Aromatic Thioamides

The replacement of an amide's carbonyl oxygen with a sulfur atom results in a thioamide, a functional group with profoundly different physicochemical properties. Thioamides exhibit altered polarity, hydrogen bonding capabilities, and conformational rigidity compared to their amide counterparts.[3][4] These characteristics make them valuable in drug design for improving pharmacokinetic profiles and target engagement. This compound serves as a key building block for more complex molecules in agrochemicals, pharmaceuticals, and material science.[5][6] This guide presents two reliable and scalable methods for its synthesis, starting from either the corresponding amide or nitrile precursor.

Synthetic Strategies and Mechanistic Insights

The synthesis of this compound can be efficiently achieved via two principal pathways: the thionation of an amide or the direct conversion of a nitrile. The choice of method often depends on the availability and cost of the starting materials.

Method A: Thionation of Methyl 4-Carbamoylbenzoate with Lawesson's Reagent

The direct conversion of an amide to a thioamide is one of the most common synthetic approaches.[1] Lawesson's Reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, is a mild, effective, and highly soluble thionating agent preferred for its reliability and often milder reaction conditions compared to phosphorus pentasulfide (P₄S₁₀).[7][8]

Causality & Mechanism: In solution, the dimeric Lawesson's Reagent is in equilibrium with a reactive monomeric dithiophosphine ylide.[3] This ylide undergoes a [2+2] cycloaddition with the amide's carbonyl group, forming a transient thiaoxaphosphetane intermediate. The driving force of the reaction is the subsequent retro-[2+2] cycloreversion, which fragments the intermediate into the desired thioamide and a stable, high-energy phosphorus-oxygen double bond byproduct.[3][7] This robust mechanism ensures high conversion rates for a wide range of amide substrates.[9]

Method B: Conversion of Methyl 4-Cyanobenzoate with Phosphorus Pentasulfide

An alternative and equally potent strategy involves the conversion of a nitrile functional group into a primary thioamide. This method is particularly useful when the nitrile is a more accessible or economical starting material.[10] Phosphorus pentasulfide (P₄S₁₀) is a powerful reagent for this transformation, especially when used in an alcoholic solvent like ethanol under reflux conditions.[10][11]

Causality & Mechanism: While the precise mechanism can be complex, it is understood that P₄S₁₀ acts as a source of hydrogen sulfide in situ. The reaction of P₄S₁₀ with the alcohol solvent likely generates thiophosphoric acids, which can then add across the nitrile's carbon-nitrogen triple bond.[12] Subsequent hydrolysis during the workup yields the primary thioamide. This method is lauded for its simplicity, rapid reaction rates, and the absence of tar formation, making the work-up straightforward.[10]

G cluster_start Starting Materials cluster_synth Synthetic Transformation cluster_product Target Compound Amide Methyl 4-Carbamoylbenzoate Thionation Thionation Amide->Thionation  Lawesson's  Reagent Nitrile Methyl 4-Cyanobenzoate Conversion Nitrile Conversion Nitrile->Conversion  P₄S₁₀ / EtOH Product This compound Thionation->Product Conversion->Product

Caption: Primary synthetic routes to the target compound.

Purification Methodologies: From Crude to High Purity

The purification of thioamides requires careful consideration to remove unreacted starting materials and, critically, sulfur- and phosphorus-containing byproducts from the thionating reagents.[13] A multi-step purification strategy is recommended for achieving high purity.

G Start Crude Reaction Mixture Workup Aqueous Work-up (e.g., NaHCO₃ wash) Start->Workup  Quench & Extract CrudeSolid Crude Solid Product Workup->CrudeSolid  Solvent Evaporation Recrystal Recrystallization (e.g., from Ethanol) CrudeSolid->Recrystal  Initial Purification Column Flash Column Chromatography (Silica Gel) Recrystal->Column  Intermediate Purity HPLC Preparative RP-HPLC (C18 Column) Column->HPLC  For Ultra-High Purity PureProduct Pure Characterized Product (>95% Purity) Column->PureProduct  High Purity HPLC->PureProduct

Caption: General workflow for purification and analysis.

Protocol: Recrystallization

Recrystallization is an effective first-pass technique for removing a significant portion of impurities from the crude solid product.

  • Solvent Selection: Choose a solvent in which the thioamide is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol, isopropanol).

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[14]

Protocol: Flash Column Chromatography

For separating compounds with similar polarities, flash column chromatography is indispensable.[15][16]

  • Stationary Phase: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude or recrystallized product in a minimal amount of solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried powder onto the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin-Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified thioamide.[17]

Protocol: Preparative Reversed-Phase HPLC

For applications requiring the highest purity (>99%), preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[18][19]

  • System: Utilize a preparative HPLC system equipped with a C18 column.[20]

  • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile in water, often with 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Method Development: First, develop an analytical method to determine the retention time of the target compound and ensure separation from impurities.[19]

  • Scaling Up: Scale the injection volume and flow rate for the preparative column.[19] The sample must be fully dissolved and filtered (0.45 µm filter) before injection to prevent damage to the column.[21]

  • Fraction Collection & Analysis: Collect the fraction corresponding to the product peak. Confirm the purity of the collected fraction using analytical HPLC and confirm identity via Mass Spectrometry.

Detailed Experimental Protocols

Protocol: Synthesis via Thionation of Methyl 4-Carbamoylbenzoate
  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add methyl 4-carbamoylbenzoate (1.0 eq) and Lawesson's Reagent (0.6 eq).

  • Solvent: Add anhydrous toluene or dioxane to the flask. The concentration should be approximately 0.2 M with respect to the amide.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC (e.g., using 30% ethyl acetate in hexane as eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the resulting residue directly by flash column chromatography as described in section 3.2 to yield this compound as a yellow solid.

Protocol: Synthesis via Conversion of Methyl 4-Cyanobenzoate
  • Setup: To a round-bottom flask, add phosphorus pentasulfide (P₄S₁₀, 0.5 eq) and absolute ethanol. Stir the suspension.

  • Addition: Add methyl 4-cyanobenzoate (1.0 eq) to the suspension.[10]

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir vigorously. Monitor the reaction by TLC until the starting nitrile is consumed (typically 3-6 hours).

  • Work-up: Cool the reaction mixture in an ice bath and pour it slowly into a beaker of cold water or saturated sodium bicarbonate solution to quench the reaction.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by flash column chromatography.[10]

Data Summary and Characterization

The identity and purity of the synthesized this compound analogs must be confirmed through rigorous spectroscopic analysis.

Table 1: Comparison of Synthetic Routes
FeatureMethod A (Lawesson's Reagent)Method B (P₄S₁₀)
Starting Material AmideNitrile
Key Reagent Lawesson's ReagentPhosphorus Pentasulfide
Typical Conditions Anhydrous Toluene, 80-100 °CEthanol, Reflux (~78 °C)
Advantages Milder conditions, high functional group toleranceUses inexpensive reagents, simple work-up
Disadvantages Reagent is more expensive, P-byproductsH₂S odor, can be harsh for sensitive substrates
Typical Yields 70-95%65-90%
Table 2: Key Spectroscopic Data for this compound
TechniqueFeatureCharacteristic SignalRationale
¹H NMR -NH₂ protonsδ ~9.0-9.5 ppm (broad singlet, 2H)Protons on nitrogen adjacent to a thiocarbonyl are deshielded.
Aromatic protonsδ ~7.8-8.1 ppm (multiplet, 4H)Standard aromatic region for a 1,4-disubstituted benzene ring.
Methyl protonsδ ~3.9 ppm (singlet, 3H)Ester methyl group.
¹³C NMR Thiocarbonyl (C=S)δ ~200-205 ppm[4]The C=S carbon is significantly deshielded compared to a C=O carbon (~165-170 ppm).
Ester Carbonyl (C=O)δ ~166 ppmTypical chemical shift for an ester carbonyl.
IR Spectroscopy N-H stretch~3100-3400 cm⁻¹ (broad)Characteristic of primary amine stretching.
C=O stretch (Ester)~1720 cm⁻¹ (strong)Strong, sharp peak for the ester carbonyl.
C=S stretch~700-850 cm⁻¹ (medium)[22]Often coupled with other vibrations; weaker and at lower frequency than C=O.[2][22]
Mass Spec (ESI+) [M+H]⁺m/z = 198.04Corresponds to the protonated molecular ion (C₉H₁₀NO₂S)⁺.

References

The Versatile Scaffold: Methyl 4-Carbamothioylbenzoate in the Development of Chemical Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the intricate landscape of chemical biology and drug discovery, the development of sophisticated chemical probes is paramount for elucidating biological pathways and identifying novel therapeutic targets. Methyl 4-carbamothioylbenzoate, a seemingly simple molecule, emerges as a versatile and powerful scaffold for the design and synthesis of a diverse array of chemical probes. Its unique structural features—a reactive thioamide, a modifiable methyl ester, and a central benzene ring—provide a tripartite platform for the construction of probes tailored for specific applications, including photoaffinity labeling, targeted covalent inhibition, and bioorthogonal tagging. This guide provides an in-depth exploration of the utility of this compound, offering detailed protocols and the underlying scientific rationale for its application in developing cutting-edge chemical probes.

The Strategic Advantage of the this compound Scaffold

The efficacy of this compound as a foundational element in probe design stems from the distinct functionalities inherent in its structure. The thioamide group, a bioisostere of the amide bond, can enhance metabolic stability and engage in unique interactions with biological targets.[1][2] Furthermore, the sulfur atom's nucleophilicity can be exploited for specific chemical modifications. The methyl ester provides a convenient handle for derivatization, allowing for the attachment of reporter tags, crosslinking agents, or targeting moieties. The central aromatic ring serves as a rigid scaffold, enabling the precise spatial orientation of these functional groups. This modular design facilitates the creation of a diverse library of probes from a single, readily accessible starting material.

Application I: Photoaffinity Probes for Target Identification

Photoaffinity labeling is a powerful technique to identify the direct binding partners of a small molecule within a complex biological milieu.[3] Probes designed for this purpose typically incorporate a photoreactive group that, upon activation with UV light, forms a covalent bond with interacting biomolecules. The benzophenone-like core of this compound can be readily transformed into a potent photo-crosslinking agent.

Design Principle:

The core idea is to convert the methyl ester of this compound into a benzophenone derivative. The thioamide can serve as a targeting element or be further modified. An additional functional group, such as an alkyne or biotin, can be introduced for subsequent detection or enrichment of the cross-linked protein-probe adduct.

Photoaffinity Probe Synthesis start This compound intermediate1 Hydrolysis to Carboxylic Acid start->intermediate1 LiOH, THF/H2O intermediate2 Amide Coupling with Benzophenone Amine intermediate1->intermediate2 EDC, HOBt, Benzophenone-NH2 intermediate3 Optional: Addition of Reporter Tag (e.g., Alkyne) intermediate2->intermediate3 Propargylamine, EDC, HOBt product Benzophenone-based Photoaffinity Probe intermediate3->product

Caption: Workflow for synthesizing a benzophenone-based photoaffinity probe.

Protocol 1: Synthesis of a Benzophenone-Thioamide Photoaffinity Probe

Step 1: Hydrolysis of this compound

  • Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Acidify the reaction mixture with 1N HCl to pH 3-4 and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-carbamothioylbenzoic acid.

Step 2: Amide Coupling with a Benzophenone Moiety

  • Dissolve 4-carbamothioylbenzoic acid (1.0 eq), 4-aminobenzophenone (1.1 eq), and 1-hydroxybenzotriazole (HOBt, 1.2 eq) in anhydrous dimethylformamide (DMF).

  • Cool the solution to 0 °C and add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC, 1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain the benzophenone-thioamide probe.

Step 3 (Optional): Installation of a Reporter Tag

  • The synthesized probe can be further functionalized. For instance, if the benzophenone amine used in Step 2 contained an additional functional group like an alkyne, this would serve as a handle for "click" chemistry.

Protocol 2: Photoaffinity Labeling and Target Identification
  • Incubation: Incubate the benzophenone-thioamide probe with a cell lysate or purified protein of interest at a predetermined concentration (typically in the low micromolar range) for 1 hour at 4 °C in the dark.

  • UV Irradiation: Irradiate the sample with UV light (350-365 nm) on ice for 15-30 minutes to induce covalent cross-linking.

  • Analysis:

    • If the probe contains a fluorescent tag, the labeled proteins can be visualized directly by in-gel fluorescence scanning.

    • If the probe contains a biotin tag, the labeled proteins can be enriched using streptavidin-coated beads.

    • If the probe contains an alkyne tag, it can be conjugated to a reporter molecule (e.g., biotin-azide or a fluorescent-azide) via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction.[1]

  • Identification: The enriched proteins are then identified by mass spectrometry.

Application II: Targeted Covalent Inhibitors

The thioamide functionality can act as a "warhead" for the development of targeted covalent inhibitors. The increased nucleophilicity of the sulfur atom compared to the oxygen in an amide can facilitate reactions with electrophilic residues, such as cysteine, in the active site of an enzyme.

Design Principle:

This approach leverages the inherent reactivity of the thioamide. By designing the probe to have affinity for a specific protein, the thioamide can be positioned to react with a nearby nucleophilic amino acid residue, leading to irreversible inhibition.

Targeted Covalent Inhibition start This compound Derivative intermediate1 Binding to Target Protein start->intermediate1 Non-covalent Interaction intermediate2 Proximity-induced Reaction with Nucleophilic Residue (e.g., Cysteine) intermediate1->intermediate2 Positioning of Thioamide product Covalent Enzyme-Inhibitor Adduct intermediate2->product Covalent Bond Formation

Caption: Mechanism of targeted covalent inhibition using a thioamide-based probe.

Protocol 3: Synthesis of a Thioamide-based Covalent Probe

Step 1: Functionalization of the Methyl Ester

  • Hydrolyze the methyl ester of this compound to the corresponding carboxylic acid as described in Protocol 1, Step 1.

  • Couple the resulting carboxylic acid to a known ligand or pharmacophore for the target protein of interest using standard amide bond formation chemistry (e.g., EDC/HOBt coupling). This directs the thioamide to the desired active site.

Step 2: Evaluation of Covalent Modification

  • Incubation: Incubate the purified target protein with an excess of the thioamide probe at 37 °C.

  • Mass Spectrometry Analysis: At various time points, desalt the protein sample and analyze by mass spectrometry to observe the mass shift corresponding to the covalent adduction of the probe.

  • Activity Assay: Perform an enzyme activity assay in the presence and absence of the probe to confirm irreversible inhibition.

Application III: Bioorthogonal Probes for In-Vivo Imaging

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes.[4] The thioamide group can be a precursor to other functionalities that can participate in bioorthogonal reactions. For instance, it can be converted to a nitrile, which can then be used in cycloaddition reactions. A more direct approach is to use the methyl ester as a handle to attach a bioorthogonal group like an alkyne or an azide.

Design Principle:

This application focuses on modifying the this compound scaffold with a bioorthogonal handle, allowing for subsequent labeling with a reporter molecule (e.g., a fluorophore) in a biological context.

Bioorthogonal Probe Synthesis start This compound intermediate1 Reduction of Methyl Ester to Alcohol start->intermediate1 LiAlH4, THF intermediate2 Conversion to Alkyl Halide intermediate1->intermediate2 PBr3, Pyridine intermediate3 Substitution with Azide intermediate2->intermediate3 NaN3, DMF product Azide-functionalized Bioorthogonal Probe intermediate3->product

Caption: Synthesis of an azide-functionalized bioorthogonal probe.

Protocol 4: Synthesis of an Azide-Containing Thioamide Probe

Step 1: Reduction of the Methyl Ester

  • To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C, add lithium aluminum hydride (LiAlH4, 1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 2-3 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting precipitate and concentrate the filtrate to obtain (4-(aminothioxomethyl)phenyl)methanol.

Step 2: Conversion to an Alkyl Halide

  • Dissolve the alcohol from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add phosphorus tribromide (PBr3, 0.5 eq) dropwise and stir at room temperature for 2-4 hours.

  • Quench the reaction with ice-water and extract with DCM.

  • Dry the organic layer and concentrate to yield the corresponding benzyl bromide.

Step 3: Azide Installation

  • Dissolve the benzyl bromide (1.0 eq) in DMF and add sodium azide (NaN3, 1.5 eq).

  • Heat the reaction to 60 °C and stir for 3-5 hours.

  • Cool the reaction, add water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography to obtain the azide-functionalized thioamide probe.

Protocol 5: Bioorthogonal Labeling in Cells
  • Probe Incubation: Treat live cells with the azide-containing thioamide probe.

  • Click Reaction: After a desired incubation time, add a cyclooctyne-conjugated fluorophore to the cell media for SPAAC, or fix the cells, permeabilize them, and then add an alkyne-fluorophore and a copper catalyst for CuAAC.

  • Imaging: Visualize the localization of the probe by fluorescence microscopy.

Quantitative Data Summary

Probe TypeKey Functional GroupTypical Concentration for UseApplication
Photoaffinity ProbeBenzophenone1-10 µMTarget Identification
Covalent InhibitorThioamide1-50 µMEnzyme Inhibition Studies
Bioorthogonal ProbeAzide/Alkyne10-100 µMIn-vivo Imaging

Conclusion

This compound represents a highly adaptable and strategically valuable starting material for the synthesis of sophisticated chemical probes. Its inherent functionalities allow for the rational design of photoaffinity labels, targeted covalent inhibitors, and bioorthogonal probes. The protocols outlined herein provide a roadmap for researchers to harness the potential of this versatile scaffold, paving the way for new discoveries in chemical biology and drug development. The modularity of this scaffold encourages the creation of diverse probe libraries, which will undoubtedly accelerate the exploration of the proteome and the identification of novel therapeutic strategies.

References

Application Note & Protocol: Formulation Strategies for Methyl 4-Carbamothioylbenzoate in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the formulation of Methyl 4-Carbamothioylbenzoate (MCB), a compound with physicochemical properties suggesting low aqueous solubility, for in vivo preclinical research. The inherent challenge with poorly soluble new chemical entities (NCEs) is achieving adequate systemic exposure in animal models to accurately assess pharmacokinetics and pharmacodynamics.[1][2][3] This document outlines a systematic, science-driven approach, compliant with the principles of Pharmaceutical Development (ICH Q8), to select and prepare appropriate dosing vehicles.[4][5][6][7] We present detailed protocols for solubility screening, the preparation of solution and suspension formulations, and critical quality control measures to ensure the delivery of a consistent, stable, and safe formulation for animal administration.

Introduction: The Challenge of Poorly Soluble Compounds

A significant percentage of NCEs emerging from drug discovery pipelines are classified as Biopharmaceutical Classification System (BCS) Class II or IV, characterized by low aqueous solubility.[1][8] This property is a major hurdle for preclinical development, as insufficient dissolution in the gastrointestinal tract or precipitation upon injection can lead to low and erratic bioavailability, potentially masking the true pharmacological activity of the compound.[1][3]

This compound (MCB) is a solid with a melting point of 185-186°C.[9] While specific aqueous solubility data is not widely published, its structure, containing an aromatic ring and a carbamothioyl group, suggests hydrophobic characteristics typical of poorly soluble compounds. Therefore, a successful animal study hinges on the rational design of a formulation that can overcome these solubility limitations. The goal is not necessarily to maximize bioavailability, but to achieve consistent and predictable exposure that allows for reliable compound ranking and characterization.[2][10]

Pre-Formulation Assessment: Building the Foundation

Before any formulation is prepared, a thorough physicochemical characterization is paramount. This data-driven approach, often termed "Quality by Design" (QbD), ensures that the final formulation is robust and fit-for-purpose.[6][7]

Physicochemical Characterization of MCB

Key properties of MCB are summarized below. Understanding these parameters helps predict its behavior in various vehicles.

PropertyValue / ObservationSourceSignificance in Formulation
Molecular Formula C₉H₉NO₂SSigma-AldrichProvides molecular weight for concentration calculations.
Molecular Weight 195.24 g/mol Sigma-AldrichEssential for all dose and concentration calculations.
Physical Form SolidSigma-Aldrich[9]
Melting Point 185 - 186 °CSigma-Aldrich[9]
Predicted Solubility Low in waterInferred from structureThe primary challenge to overcome.
Protocol: Solubility Screening

Objective: To determine the approximate solubility of MCB in a panel of commonly used, generally recognized as safe (GRAS) preclinical vehicles.

Materials:

  • This compound (MCB) powder

  • Panel of vehicles (see Table 2 for suggestions)

  • Vortex mixer

  • Thermomixer or water bath

  • Microcentrifuge

  • HPLC-UV or LC-MS/MS for quantification

Procedure:

  • Preparation: Add an excess amount of MCB (e.g., 10-20 mg) to 1 mL of each test vehicle in a labeled microcentrifuge tube. This ensures saturation.

  • Equilibration: Tightly cap the tubes and vortex vigorously for 1-2 minutes. Place the tubes in a thermomixer set to 25°C and 1000 rpm for 24 hours to allow the system to reach equilibrium.

  • Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.

  • Sampling: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

  • Dilution & Analysis: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or LC-MS/MS method to determine the concentration of dissolved MCB.

Data Interpretation & Vehicle Selection

The results of the solubility screen will guide the formulation strategy. Below is a table of common vehicles and their typical applications.

Vehicle CategoryExample CompositionPrimary Use & CharacteristicsPotential Issues
Aqueous Water, Saline, 5% Dextrose (D5W)Ideal for soluble compounds. Preferred for IV administration.Unlikely to be suitable for MCB.
pH-Modified Citrate or Phosphate Buffers (pH 3-9)Can solubilize ionizable compounds.MCB is not strongly acidic or basic; pH modification may have limited effect.
Co-solvents 20% PEG 400 in SalineSolubilizes lipophilic compounds by reducing solvent polarity.[3]Can cause precipitation upon dilution in vivo; potential for vehicle toxicity at high concentrations.[3]
Surfactants 10% Tween 80 in D5WForms micelles that encapsulate and solubilize hydrophobic molecules.[1]Can affect drug metabolism and permeability; potential for hypersensitivity reactions (e.g., Cremophor).
Complexation 20% Hydroxypropyl-β-cyclodextrin (HPβCD)Forms inclusion complexes with drug molecules, enhancing solubility.Can cause renal toxicity at high doses.[11]
Lipid-Based Corn oil, Sesame oilSuitable for highly lipophilic compounds for oral administration.May enhance absorption via lymphatic pathways; can influence disease models.[8][12]
Suspension 0.5% HPMC + 0.1% Tween 80 in WaterFor insoluble compounds. Creates a uniform dispersion of solid particles.[13]Requires careful preparation to ensure dose uniformity and physical stability.

Formulation Strategy Workflow

The choice of formulation depends directly on the required dose and the measured solubility.

G cluster_0 cluster_1 cluster_2 cluster_3 A Determine Target Dose (e.g., 50 mg/kg) B Determine Max Dose Volume (e.g., 10 mL/kg for rat oral gavage) A->B C Calculate Required Concentration (Dose / Volume = 5 mg/mL) B->C F Decision Point: Is S_max ≥ Required Concentration? C->F D Perform Solubility Screen (Protocol 2.2) E Identify Max Solubility (S_max) in acceptable vehicles D->E E->F G Strategy 1: Solution Formulation (Protocol 4.1) F->G Yes H Strategy 2: Suspension Formulation (Protocol 4.2) F->H No

Caption: Formulation strategy decision workflow.

Detailed Formulation Protocols

Safety Precaution: Always work in a fume hood and wear appropriate Personal Protective Equipment (PPE). Review the Material Safety Data Sheet (MSDS) for MCB and all excipients.[9]

Protocol: Co-solvent/Surfactant Solution (e.g., 20% PEG 400, 10% Tween 80 in Saline)

Application: For when the required dose can be fully dissolved in a safe concentration of excipients. This example is suitable for oral or potentially intraperitoneal administration, but sterility must be ensured for parenteral routes.[14][15]

Materials:

  • MCB powder

  • Polyethylene Glycol 400 (PEG 400)

  • Polysorbate 80 (Tween 80)

  • Sterile 0.9% Saline

  • Sterile glass vial, magnetic stirrer, and stir bar

  • Sterile syringe and 0.22 µm syringe filter (for parenteral use)

Procedure:

  • Weigh Compound: Accurately weigh the required amount of MCB for the final target concentration and volume.

  • Add Co-solvent: Add the required volume of PEG 400 to the vial containing the MCB.

  • Dissolve: Place the vial on a magnetic stirrer and stir until the MCB is fully dissolved. Gentle warming (30-40°C) may be used to expedite dissolution, but the solution must remain clear upon returning to room temperature.

  • Add Surfactant: Add the required volume of Tween 80 and mix thoroughly.

  • Add Aqueous Vehicle: Slowly add the saline, mixing continuously, until the final volume is reached.

  • Quality Control: Visually inspect the final formulation. It must be a clear, particle-free solution.

  • Sterilization (if required): For parenteral administration, filter the final solution through a 0.22 µm syringe filter into a sterile container.[14][16]

Protocol: Homogeneous Aqueous Suspension (e.g., 0.5% HPMC, 0.1% Tween 80)

Application: The most common approach for poorly soluble compounds, especially for oral gavage.[17][18] The goal is to create a stable, uniform dispersion that ensures consistent dosing.

Materials:

  • MCB powder (micronized, if possible, to improve stability)[1]

  • Hydroxypropyl Methylcellulose (HPMC), low viscosity grade

  • Polysorbate 80 (Tween 80)

  • Purified Water or Saline

  • Mortar and pestle

  • Homogenizer (optional, but recommended)

  • Magnetic stirrer and stir bar

G A Step 1: Prepare Vehicle Disperse HPMC in water with stirring. Let hydrate to form a clear, viscous solution. C Step 3: Form the Slurry Gradually add a small amount of the HPMC vehicle to the paste and mix. A->C B Step 2: Wet the API In a mortar, add MCB powder. Add Tween 80 (wetting agent). Triturate to form a smooth, uniform paste. B->C D Step 4: Dilute to Final Volume Transfer slurry to a graduated cylinder. Rinse mortar with remaining vehicle and add to cylinder. QS to final volume. C->D E Step 5: Homogenize Stir continuously with a magnetic stirrer. Use a high-shear homogenizer for best results. D->E F Step 6: QC Check Visually inspect for uniformity. Confirm stability over dosing period. E->F

Caption: Workflow for preparing a homogeneous suspension.

Procedure:

  • Prepare Suspending Vehicle: Add 0.5% w/v of HPMC to the required final volume of water while stirring. It may be necessary to heat a portion of the water to aid dispersion before adding the remaining cold water.[19] Allow the HPMC to fully hydrate (typically 1-2 hours or overnight) until a clear, viscous solution is formed.[13][20][21]

  • Wet the API: Weigh the required amount of MCB powder and place it in a mortar. Add a small amount of 0.1% Tween 80 solution (as a wetting agent) and triturate with the pestle to form a smooth, uniform paste. This step is critical to prevent powder clumping.[22]

  • Form the Slurry: Gradually add a small portion of the HPMC vehicle to the paste in the mortar, mixing continuously until a smooth, pourable slurry is formed.

  • Dilute to Final Volume: Transfer the slurry to a graduated container. Rinse the mortar and pestle with additional vehicle to ensure a complete transfer of the compound. Add the remaining vehicle to reach the final desired volume.

  • Homogenize: Stir the suspension continuously with a magnetic stirrer. For optimal results, use a high-shear homogenizer to reduce particle size and improve uniformity.

  • Storage and Dosing: Store in a tightly sealed container. Crucially, the suspension must be stirred continuously before and during dose withdrawal to ensure each animal receives the correct amount.

Quality Control & Best Practices

A well-prepared formulation is only useful if its quality is assured.

  • Appearance: Solutions should be clear and free of particulates. Suspensions should be uniform in appearance and easily re-suspendable.[14]

  • Stability: The formulation should be physically and chemically stable for the duration of the study. For suspensions, observe for any caking or particle growth. Prepare fresh daily unless stability data supports longer storage.[23]

  • pH and Osmolality: For parenteral routes, the pH should be close to physiological (7.4) and the solution should be isotonic to avoid irritation and pain at the injection site.[16][24]

  • Labeling: All formulations must be clearly labeled with the compound name, concentration, vehicle composition, preparation date, and expiration date.[14][15][25]

  • Vehicle Control Group: Always include a vehicle-only control group in animal studies to differentiate the effects of the compound from the effects of the formulation itself.[12]

Conclusion

The successful in vivo evaluation of this compound requires a systematic and rational formulation approach. By first understanding the compound's solubility profile through systematic screening, researchers can select the most appropriate formulation strategy. For low doses, a solubilized formulation using co-solvents or surfactants may be viable. However, for higher doses, a well-formulated aqueous suspension is often the most robust and practical method for oral administration. The detailed protocols and workflows provided in this guide offer a reliable starting point for developing a safe, stable, and homogeneous formulation, thereby ensuring the integrity and reproducibility of preclinical animal studies.

References

Application Notes and Protocols for Methyl 4-Carbamothioylbenzoate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Thioamide Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1][2] Unlike high-throughput screening (HTS), which surveys vast libraries of complex molecules, FBDD focuses on screening smaller, low-molecular-weight compounds, or "fragments"[2][3]. These fragments typically exhibit weak binding affinities, necessitating the use of sensitive biophysical techniques for their detection[4]. The core principle of FBDD lies in the superior ligand efficiency of these fragments; they form high-quality interactions with the target protein that can be iteratively optimized into potent drug candidates[1].

Within the diverse chemical space of fragment libraries, thioamides represent a particularly intriguing and functionally rich class of molecules. As bioisosteres of amides, thioamides share similar geometries but possess distinct electronic and physicochemical properties that can be leveraged in drug design[3]. The substitution of an amide's oxygen with a larger, more polarizable sulfur atom can lead to enhanced binding interactions, improved metabolic stability, and unique pharmacological activities[3].

This application note provides a detailed guide to the use of a specific thioamide fragment, methyl 4-carbamothioylbenzoate , in FBDD campaigns. We will delve into its physicochemical properties, provide detailed protocols for its application in primary screening and hit validation using state-of-the-art biophysical techniques, and discuss strategies for its elaboration into more potent leads.

Physicochemical Properties of this compound

A thorough understanding of a fragment's properties is paramount for its effective application in an FBDD campaign. This compound is a well-characterized compound with properties that make it a suitable candidate for fragment screening.

PropertyValueSource
Molecular Formula C₉H₉NO₂S
Molecular Weight 195.24 g/mol
Appearance Solid
Melting Point 185 - 186 °C
Purity ≥95%
InChI Key FWQVHCUKDCCJSJ-UHFFFAOYSA-N

These properties align well with the "Rule of Three," a common guideline for fragment selection, which suggests a molecular weight under 300 Da, among other parameters. Its solid form and good purity facilitate accurate weighing and solution preparation for screening assays.

Synthesis of this compound

For researchers wishing to synthesize or modify this fragment, a common and reliable method involves the thionation of the corresponding amide, methyl 4-carbamoylbenzoate. This can be achieved using Lawesson's reagent or phosphorus pentasulfide in an appropriate solvent like toluene or dioxane.

Protocol: Synthesis via Thionation of Methyl 4-Carbamoylbenzoate
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-carbamoylbenzoate (1 equivalent) in anhydrous toluene (10-15 mL per gram of amide).

  • Addition of Thionating Agent: Add Lawesson's reagent (0.5 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove any insoluble byproducts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Fragment Screening and Hit Validation Workflow

A robust FBDD campaign employs a tiered approach, starting with a primary screen to identify initial hits, followed by orthogonal validation methods to eliminate false positives and characterize true binders.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Triage & Validation cluster_2 Structural & Affinity Characterization cluster_3 Lead Optimization Primary_Screen Primary Screen (e.g., NMR, SPR) Hit_Triage Hit Triage & Orthogonal Validation (e.g., alternative biophysical method) Primary_Screen->Hit_Triage Initial Hits Structural_Biology Structural Biology (X-ray Crystallography, NMR) Hit_Triage->Structural_Biology Validated Hits Affinity_Determination Affinity Determination (ITC, SPR) Hit_Triage->Affinity_Determination Validated Hits Lead_Opt Structure-Guided Lead Optimization Structural_Biology->Lead_Opt Affinity_Determination->Lead_Opt

Caption: A typical workflow for a fragment-based drug discovery campaign.

Application Protocol 1: Primary Screening using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for fragment screening due to its sensitivity in detecting weak binding events.[5][6][7][8][9] Protein-observed 2D ¹H-¹⁵N HSQC experiments are particularly robust for identifying fragments that bind to a target protein and for mapping the binding site.

Step-by-Step Protocol for ¹H-¹⁵N HSQC Screening
  • Protein Preparation: Prepare a stock solution of uniformly ¹⁵N-labeled target protein at a concentration of 50-100 µM in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) containing 10% D₂O.

  • Fragment Stock Preparation: Prepare a 100 mM stock solution of this compound in deuterated dimethyl sulfoxide (DMSO-d₆).

  • Reference Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This will serve as the reference spectrum.

  • Screening: Add a small aliquot of the this compound stock solution to the protein sample to a final concentration of 200-500 µM. The final DMSO-d₆ concentration should be kept below 1% to minimize its effect on protein structure and stability.

  • Data Acquisition: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis: Overlay the reference and screening spectra. Significant chemical shift perturbations (CSPs) or line broadening of specific amide peaks in the protein spectrum upon addition of the fragment indicate a binding event. The magnitude of the CSPs can be used to identify the residues involved in the interaction.

NMR_Screening Protein_Prep Prepare ¹⁵N-labeled Protein Reference_Spectrum Acquire Reference ¹H-¹⁵N HSQC Spectrum Protein_Prep->Reference_Spectrum Fragment_Prep Prepare Fragment Stock (this compound in DMSO-d₆) Add_Fragment Add Fragment to Protein Sample Fragment_Prep->Add_Fragment Reference_Spectrum->Add_Fragment Screening_Spectrum Acquire ¹H-¹⁵N HSQC Spectrum of Mixture Add_Fragment->Screening_Spectrum Data_Analysis Compare Spectra & Identify Chemical Shift Perturbations Screening_Spectrum->Data_Analysis

Caption: Workflow for NMR-based fragment screening using ¹H-¹⁵N HSQC.

Application Protocol 2: Hit Validation and Affinity Estimation using Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free biophysical technique that can be used for both primary screening and hit validation.[10][11][12][13] It provides real-time kinetic data on binding events, allowing for the determination of association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kₑ).

Step-by-Step Protocol for SPR Analysis
  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the target protein onto the chip surface via amine coupling to a target density that will yield a theoretical maximum analyte response (Rₘₐₓ) of approximately 50-100 response units (RU) for the fragment. A reference flow cell should be prepared similarly but without protein immobilization.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Fragment Preparation: Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+) with a matched DMSO concentration (typically 0.5-1%). Concentrations should span a range appropriate for weak binders, for example, from 1 µM to 500 µM.

  • Binding Analysis:

    • Inject the different concentrations of the fragment over the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase during the injection and the dissociation phase during the subsequent buffer flow.

    • Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH buffer or high salt).

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • For weak binders that reach equilibrium quickly, plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to determine the Kₑ. For interactions that do not reach steady-state, a kinetic analysis can be performed to determine kₐ and kₑ, from which Kₑ can be calculated (Kₑ = kₑ/kₐ).

Application Protocol 3: Structural Characterization by X-ray Crystallography

Determining the three-dimensional structure of a fragment bound to its target protein is a cornerstone of FBDD, as it provides invaluable information for structure-based drug design.[14][15][16][17][18]

Step-by-Step Protocol for Co-crystallization or Soaking
  • Protein Crystallization: Obtain high-quality crystals of the target protein using established crystallization conditions.

  • Fragment Soaking:

    • Prepare a solution of this compound in a cryoprotectant-compatible buffer at a concentration of 1-10 mM. The final DMSO concentration should be kept as low as possible to avoid crystal damage.

    • Transfer a protein crystal into a drop of this solution and incubate for a period ranging from minutes to hours.

  • Co-crystallization (Alternative to Soaking):

    • Add this compound directly to the protein solution before setting up crystallization trials. The final fragment concentration should be in the low millimolar range.

  • Cryo-protection and Data Collection:

    • After soaking (or directly from the co-crystallization drop), briefly transfer the crystal to a cryoprotectant solution before flash-cooling it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.

    • Carefully analyze the resulting electron density maps to confirm the binding of this compound and to determine its binding mode and interactions with the protein.

Data Interpretation and Fragment Elaboration

The ultimate goal of an FBDD campaign is to evolve weakly binding fragments into potent lead compounds. The structural and affinity data gathered for this compound will guide this process.

  • Structure-Activity Relationship (SAR) by Analogs: Synthesize or purchase analogs of this compound to probe the SAR around the initial hit. For example, modifications to the methyl ester or substitutions on the aromatic ring can be explored.

  • Fragment Growing: If the crystal structure reveals a solvent-exposed vector on the bound fragment, new chemical moieties can be added to extend into adjacent pockets and form additional interactions with the protein.

  • Fragment Linking: If other fragments are found to bind in proximity to this compound, they can be chemically linked to create a larger, higher-affinity molecule.

Conclusion

This compound represents a valuable starting point for FBDD campaigns targeting a wide range of proteins. Its thioamide functionality offers unique opportunities for establishing potent and selective interactions. By employing a systematic workflow of biophysical screening and structural characterization, as detailed in these application notes, researchers can effectively leverage this fragment to accelerate the discovery of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-Carbamothioylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 4-carbamothioylbenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this transformation. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring you can adapt and refine your process for maximal yield and purity.

The primary and most effective route to this compound is the thionation of its corresponding amide precursor, methyl 4-carbamoylbenzoate. This guide will focus on the use of Lawesson's Reagent (LR), a mild and highly efficient thionating agent for converting amides into thioamides with generally good yields.[1][2]

Optimized Synthesis Protocol: Thionation with Lawesson's Reagent

This protocol is designed as a robust starting point for achieving a high yield of this compound.

Reaction Scheme: Methyl 4-carbamoylbenzoate -> this compound (using Lawesson's Reagent)

Materials:

  • Methyl 4-carbamoylbenzoate

  • Lawesson's Reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide

  • Anhydrous Tetrahydrofuran (THF) or Toluene

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), dissolve methyl 4-carbamoylbenzoate (1.0 equiv) in anhydrous THF (approx. 0.1 M concentration).

  • Reagent Addition: To this stirring solution, add Lawesson's Reagent (0.5-0.6 equiv). Note: While stoichiometry suggests 0.5 equivalents, a slight excess can help drive the reaction to completion.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-60°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), typically checking every 30-60 minutes. The reaction is often complete within 1-4 hours.[3]

  • Quenching: Once the starting material is consumed (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a stirred, saturated aqueous solution of sodium bicarbonate to quench any unreacted LR and acidic byproducts.

  • Aqueous Workup: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then with brine. This step is critical for removing water-soluble phosphorus byproducts.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel. The product can also be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Experimental Workflow Diagram

Synthesis_Workflow Setup 1. Reaction Setup (Amide in Anhydrous THF) Reaction 2. Add Lawesson's Reagent (Heat & Stir) Setup->Reaction 0.5-0.6 equiv Monitor 3. Monitor by TLC Reaction->Monitor 1-4 hours Quench 4. Quench (aq. NaHCO3) Monitor->Quench Reaction Complete Workup 5. Aqueous Workup (Extraction & Washes) Quench->Workup Purify 6. Purification (Chromatography) Workup->Purify Dry & Concentrate

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Guide (Q&A)

Q1: My reaction yield is low, and TLC analysis shows a significant amount of unreacted starting material (methyl 4-carbamoylbenzoate). What went wrong?

A1: This is a common issue pointing to incomplete conversion. Here are the most likely causes and solutions:

  • Insufficient Lawesson's Reagent (LR): While the theoretical stoichiometry is 0.5 equivalents of LR per equivalent of amide, commercial LR can have variable purity. Solution: Increase the amount of LR to 0.6 or even 0.7 equivalents.

  • Low Reaction Temperature: While some thionations proceed at room temperature, this specific substrate may require thermal energy to overcome the activation barrier.[3] Solution: Gently heat the reaction mixture to 40-60°C. Refluxing in THF (boiling point ~66°C) is a common strategy.

  • Poor LR Solubility: Lawesson's Reagent must be dissolved to react effectively. In some solvents, its solubility is limited.[3] Solution: Ensure you are using a sufficient volume of anhydrous solvent (THF or Toluene are excellent choices). If you see solid LR remaining, add more solvent or increase the temperature.

  • Short Reaction Time: The reaction may simply need more time to reach completion. Solution: Continue monitoring the reaction by TLC for an extended period. If convenient, leaving the reaction overnight at a slightly elevated temperature is often effective.[3]

  • Reagent Quality: The quality of your starting amide and LR is paramount. Moisture can decompose LR. Solution: Use a freshly opened bottle of LR or store it properly in a desiccator. Ensure your starting amide and solvent are anhydrous.

Q2: The reaction appears complete by TLC, but my final product is an impure, foul-smelling oil instead of a solid. How can I improve the purification?

A2: This points to issues in the workup and purification stages. The unpleasant odor is characteristic of organosulfur compounds, including LR byproducts.[3]

  • Cause: Inadequate Workup. The most critical step to remove phosphorus-containing byproducts from the thionation is a thorough aqueous workup. Simply evaporating the solvent and directly attempting chromatography will lead to a difficult separation.[3]

    • Solution: Do not skip the quenching and washing steps. The wash with saturated sodium bicarbonate helps neutralize acidic species, and subsequent washes with water and brine remove the resulting salts and other polar impurities.

  • Cause: Improper Chromatography. Co-elution of the product with non-polar impurities or phosphorus byproducts can occur.

    • Solution: Use a gradient elution for flash chromatography. Start with a less polar solvent system (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity. Your product is moderately polar; non-polar impurities will elute first. The highly polar phosphorus byproducts should remain on the baseline or require a much more polar solvent (like methanol) to elute.

  • Cause: Residual Solvent. A persistent oil may be due to trapped solvent.

    • Solution: After purification, dry the product under high vacuum for several hours to remove any residual solvent. If the product is thermally stable, gentle heating under vacuum can be effective.

Q3: My TLC shows the consumption of starting material, but besides my desired product spot, there is a significant, less polar side product. What is it and how can I avoid it?

A3: The most likely side product is methyl 4-carbamodithioylbenzoate, resulting from the thionation of the methyl ester group in your desired product. While amides are generally more reactive towards Lawesson's Reagent than esters, this selectivity is not absolute and is condition-dependent.[1][4]

  • Cause: Overly harsh reaction conditions (high temperature or prolonged reaction time) can promote the less favorable thionation of the ester.

    • Solution 1: Control Temperature. Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 40-50°C) and monitor it closely.

    • Solution 2: Limit Reaction Time. As soon as TLC shows complete consumption of the starting amide, proceed with the workup immediately. Do not let the reaction stir unnecessarily for extended periods after completion.

    • Solution 3: Stoichiometry. Avoid using a large excess of Lawesson's Reagent, as this will increase the likelihood of side reactions. Stick to the 0.5-0.6 equivalent range.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Impure Product TLC_Analysis Analyze TLC Plate Start->TLC_Analysis SM_Present High % of Starting Material TLC_Analysis->SM_Present Incomplete Reaction Impure_Product Product is Impure / Oily TLC_Analysis->Impure_Product Reaction Complete, Poor Isolation Side_Product Significant Side Product TLC_Analysis->Side_Product Reaction Complete, Low Selectivity Sol_SM1 Increase LR to 0.6 equiv SM_Present->Sol_SM1 Sol_SM2 Heat to 40-60°C SM_Present->Sol_SM2 Sol_SM3 Extend Reaction Time SM_Present->Sol_SM3 Sol_Impure1 Perform Thorough Aqueous Workup (NaHCO3, H2O, Brine) Impure_Product->Sol_Impure1 Sol_Impure2 Use Gradient Elution in Chromatography Impure_Product->Sol_Impure2 Sol_Side1 Lower Reaction Temperature Side_Product->Sol_Side1 Sol_Side2 Stop Reaction Immediately Upon Completion Side_Product->Sol_Side2 Sol_Side3 Use Stoichiometric LR (0.5-0.6 equiv) Side_Product->Sol_Side3

Caption: A decision tree to diagnose and solve common synthesis problems.

Frequently Asked Questions (FAQs)

Q: What is the fundamental mechanism of thionation with Lawesson's Reagent? A: Lawesson's Reagent exists in equilibrium with a more reactive dithiophosphine ylide monomer in solution. The reaction with a carbonyl group (like in an amide) proceeds through a four-membered ring thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent cycloreversion, which forms a very stable phosphorus-oxygen double bond (P=O) and the desired thiocarbonyl (C=S) compound.[1]

Q: Can I use Phosphorus Pentasulfide (P₄S₁₀) instead of Lawesson's Reagent? A: Yes, P₄S₁₀ is a classic thionating agent. However, it is generally less reactive and requires higher temperatures (often refluxing in high-boiling solvents like toluene or xylene) and sometimes a large excess of the reagent. Lawesson's Reagent is more soluble in common organic solvents and allows for milder, more controlled reactions, which is why it is often preferred for complex or sensitive substrates.[1]

Q: What are the key safety precautions when working with Lawesson's Reagent and thioamides? A: Lawesson's Reagent and its byproducts have a strong, unpleasant smell of hydrogen sulfide. All manipulations should be performed in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The final thioamide product will also likely have a strong odor.

Q: My starting material, methyl 4-carbamoylbenzoate, is not commercially available. How can I synthesize it? A: Methyl 4-carbamoylbenzoate can be readily synthesized from the more common methyl 4-aminomethylbenzoate[5] or via standard amidation procedures starting from methyl 4-(chloroformyl)benzoate or terephthalic acid monomethyl ester.

Data Summary Table: Key Parameter Optimization

ParameterStandard ConditionPotential IssueRecommended OptimizationRationale
LR Stoichiometry 0.5 equivIncomplete reaction0.6 equivAccounts for reagent impurity and drives equilibrium forward.
Temperature Room Temp - 40°CSluggish/stalled reaction40 - 60°C (Gentle Reflux)Provides sufficient activation energy without promoting side reactions.
Solvent Anhydrous THFPoor LR solubilityAnhydrous TolueneBoth are excellent choices; ensure sufficient volume for dissolution.[3][4]
Reaction Time 1-4 hoursIncomplete reaction or side product formationMonitor by TLC; quench immediately upon completionOptimizes conversion while minimizing over-reaction and ester thionation.
Workup Standard ExtractionImpure final productMeticulous washes with NaHCO₃, H₂O, and brineCrucial for removing phosphorus byproducts before chromatography.[3]

References

Technical Support Center: Troubleshooting Methyl 4-Carbamothioylbenzoate Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyl 4-carbamothioylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered during experimentation. As Senior Application Scientists, we have synthesized the following information to address your frequently asked questions and to provide a framework for systematically resolving solubility issues.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my desired solvent. Is this expected?

Yes, it is not uncommon to face solubility challenges with compounds like this compound. The molecule possesses both a polar thioamide group and a less polar methyl benzoate group, giving it a mixed polarity that can make solvent selection non-trivial. The thioamide group, while being a stronger hydrogen bond donor than an amide, is a weaker hydrogen bond acceptor.[1] This nuanced behavior influences its interaction with protic and aprotic solvents. Furthermore, the crystalline solid form of the compound, indicated by its melting point of 185-186 °C, suggests that significant lattice energy may need to be overcome for dissolution.[2]

Q2: What are the key physicochemical properties of this compound that I should consider?

Understanding the structural features of this compound is crucial for troubleshooting its solubility.

  • Structure: The molecule consists of a benzene ring substituted with a methyl ester group and a thioamide (carbamothioyl) group at positions 1 and 4, respectively.

  • Polarity: The thioamide group (-CSNH2) is polar and capable of hydrogen bonding. The methyl benzoate group (-COOCH3) has polar character but is less polar than the thioamide. The benzene ring is nonpolar. This combination results in a molecule that is not highly soluble in either very polar (like water) or very nonpolar (like hexanes) solvents.

  • Crystallinity: As a solid with a defined melting point, the compound's crystal lattice energy will impact its solubility.[2] Overcoming this energy is a key step in the dissolution process.

PropertyValue/InformationSource
Molecular FormulaC9H9NO2S[2]
Molecular Weight195.24 g/mol [2]
Melting Point185 - 186 °C[2]
AppearanceSolid[2]

Q3: What initial steps can I take to improve the solubility of this compound in aqueous buffers for biological assays?

For biological assays, achieving sufficient aqueous solubility is a common hurdle.[3][4] Many organic compounds are initially dissolved in a water-miscible organic solvent, like dimethyl sulfoxide (DMSO), before being diluted into an aqueous buffer.[3]

Here is a systematic approach:

  • Prepare a High-Concentration Stock in an Organic Solvent: Start by preparing a concentrated stock solution (e.g., 10-30 mM) in 100% DMSO.[3]

  • Serial Dilution: Perform serial dilutions of the DMSO stock into your aqueous buffer to reach the desired final concentration.

  • Observe for Precipitation: After dilution, visually inspect the solution for any signs of precipitation. It is important to note that precipitation may not always be visible to the naked eye.[3]

  • In-well Sonication: If precipitation is suspected or observed, in-well sonication can help to redissolve the compound in the aqueous media.[3]

Troubleshooting Guides

Guide 1: Systematic Solvent Selection

If you are still facing solubility issues, a systematic approach to solvent selection is recommended. This involves testing a range of solvents with varying polarities.

Experimental Protocol: Small-Scale Solubility Testing

  • Accurately weigh a small amount of this compound (e.g., 1-5 mg) into several small vials.

  • To each vial, add a measured volume of a different solvent (e.g., 100 µL) from the list below.

  • Vortex each vial for 1-2 minutes.

  • Visually inspect for dissolution. If the compound dissolves, add another measured volume of solvent to determine the approximate solubility.

  • If the compound does not dissolve, gentle heating or sonication can be applied.[5]

Table of Recommended Solvents for Initial Screening:

SolventPolarityRationale
WaterHighTo assess aqueous solubility.
Methanol / EthanolHigh (Protic)The hydroxyl group can interact with the thioamide.
Dimethyl Sulfoxide (DMSO)High (Aprotic)A common solvent for preparing stock solutions for biological assays.[3]
N,N-Dimethylformamide (DMF)High (Aprotic)Similar to DMSO, can be effective for polar compounds.
AcetonitrileMediumA common solvent in chromatography, useful for analytical purposes.
Ethyl AcetateMediumThe ester functionality may have favorable interactions.
Dichloromethane (DCM)LowTo assess solubility in a non-polar, aprotic solvent.
ChloroformLowSimilar to DCM.
Guide 2: Advanced Solubility Enhancement Techniques

If simple solvent selection is insufficient, several other techniques can be employed to improve the solubility of poorly soluble compounds.[6][7][8][9][10]

1. Co-solvency

The use of a mixture of solvents (a co-solvent system) can significantly enhance solubility.[6][10] For aqueous solutions, adding a water-miscible organic solvent can be effective.

Experimental Protocol: Co-solvent System Development

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol).

  • Prepare a series of aqueous buffers containing varying percentages of the co-solvent (e.g., 1%, 5%, 10% ethanol).

  • Add a small aliquot of the stock solution to each co-solvent buffer to achieve the desired final concentration.

  • Observe for precipitation and determine the minimum co-solvent concentration required to maintain solubility.

2. pH Adjustment

For ionizable compounds, altering the pH of the solution can dramatically impact solubility.[6][11][12] The thioamide group is weakly basic and can be protonated under acidic conditions, while the ester group could be susceptible to hydrolysis at extreme pH values.

Experimental Protocol: pH-Dependent Solubility

  • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Attempt to dissolve this compound in each buffer.

  • Alternatively, dilute a stock solution (in a minimal amount of organic solvent) into each buffer.

  • Measure the solubility at each pH. Be mindful of potential compound degradation at extreme pHs.

3. Use of Excipients

Certain excipients can be used to improve solubility.

  • Surfactants: These agents can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous media.[11][12]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[7][11]

  • Hydrotropes: These are compounds that can increase the aqueous solubility of other solutes.[8][12]

4. Physical Modifications

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface area available for dissolution.[6][10][11] This can be achieved through techniques like micronization.

  • Solid Dispersions: Dispersing the compound in a hydrophilic carrier can improve its wettability and dissolution rate.[6][8]

Logical Workflow for Troubleshooting

The following diagram illustrates a systematic workflow for addressing solubility issues with this compound.

Troubleshooting_Workflow start Start: Solubility Issue with This compound stock_solution Attempt to prepare a 10-30 mM stock in DMSO start->stock_solution dissolved_stock Stock Solution Dissolved? stock_solution->dissolved_stock troubleshoot_stock Troubleshoot Stock: - Sonication - Gentle Heating - Try alternative solvent (DMF) dissolved_stock->troubleshoot_stock No aqueous_dilution Dilute stock into aqueous buffer dissolved_stock->aqueous_dilution Yes troubleshoot_stock->stock_solution precipitation Precipitation Observed? aqueous_dilution->precipitation success Success: Proceed with Experiment precipitation->success No troubleshoot_aqueous Troubleshoot Aqueous Solubility precipitation->troubleshoot_aqueous Yes cosolvency Co-solvency: Add organic co-solvent (e.g., ethanol, PEG) troubleshoot_aqueous->cosolvency ph_adjustment pH Adjustment: Test solubility in a range of pH buffers troubleshoot_aqueous->ph_adjustment excipients Use of Excipients: - Surfactants - Cyclodextrins troubleshoot_aqueous->excipients physical_mod Physical Modification: - Sonication of final solution - Particle size reduction troubleshoot_aqueous->physical_mod cosolvency->success ph_adjustment->success excipients->success physical_mod->success

Caption: A stepwise decision-making workflow for troubleshooting solubility.

References

minimizing off-target effects of methyl 4-carbamothioylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-05

Introduction

Welcome to the technical support center for methyl 4-carbamothioylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on the effective use of this chemical probe and to proactively address potential experimental challenges. As with any novel bioactive compound, rigorous experimental design is paramount to ensure that the observed biological effects are unequivocally linked to its intended target. This resource provides troubleshooting strategies and frequently asked questions to help you minimize and interpret off-target effects, thereby ensuring the integrity and reproducibility of your research.

Core Principles for Minimizing Off-Target Effects

  • Potency and Selectivity: An ideal chemical probe exhibits high potency towards its intended target and has a well-defined selectivity profile against other related and unrelated proteins.[1][4][5][6]

  • Cellular Activity: The probe should demonstrate on-target effects in cellular assays at concentrations consistent with its biochemical potency.[4][6]

  • Use of Controls: The inclusion of a structurally similar but biologically inactive negative control is crucial to differentiate on-target from off-target driven phenotypes.[2][4][7][8][9][10]

  • Orthogonal Approaches: Corroborating findings with a structurally distinct chemical probe targeting the same protein or with genetic methods (e.g., CRISPR/Cas9) provides stronger evidence for on-target effects.[4][9]

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with chemical probes like this compound?

Q2: How do I determine the optimal concentration range for this compound in my cellular assays?

A2: The optimal concentration range should be determined by performing a dose-response experiment.[13][14][15] This involves treating your cells with a range of concentrations of the compound and measuring a specific biological outcome. The goal is to identify the concentration that produces the desired effect without causing widespread toxicity, which is often indicative of off-target activity. The resulting sigmoidal curve will help you determine key parameters like the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).[13] It is recommended to use the lowest concentration that elicits the desired on-target phenotype to minimize the risk of off-target engagement.

Q3: I am observing a phenotype with this compound, but how can I be sure it's an on-target effect?

A3: This is a critical question in chemical biology. Several experimental strategies can increase confidence in on-target activity:

  • Use of a Negative Control: Synthesize or obtain a close structural analog of this compound that is inactive against the intended target.[2][7][8][10] If the phenotype is absent when using the negative control at the same concentration, it strengthens the evidence for an on-target effect.[8]

  • Orthogonal Chemical Probes: If available, use a structurally unrelated compound that is known to target the same protein.[4][9] Concordant phenotypes between two distinct chemical probes suggest an on-target mechanism.

  • Target Engagement Assays: Directly measure the binding of this compound to its target protein in cells. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement in a physiological context.[16][17][18][19]

  • Genetic Validation: Use techniques like CRISPR/Cas9 to knock out or knock down the proposed target protein.[11] If the phenotype observed with this compound is mimicked by or absent in the genetically modified cells, this provides strong evidence for on-target action.

Q4: Are there computational tools that can predict potential off-targets for this compound?

A4: Yes, several in silico methods can predict potential off-target interactions based on the chemical structure of a small molecule.[20][21][22][23] These approaches often use machine learning algorithms and compare the structure of your compound to databases of known ligands for a wide range of proteins.[20][21] While these predictions are not a substitute for experimental validation, they can provide a valuable list of potential off-targets to test in biochemical or cellular assays.[12]

Troubleshooting Guides

Problem 1: High background toxicity or unexpected cell death at effective concentrations.
Potential Cause Troubleshooting Steps
Off-target toxicity 1. Perform a dose-response curve for cytotoxicity: Use a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the concentration at which this compound induces significant cell death. 2. Compare with on-target potency: If the cytotoxic concentration overlaps with the concentration required for the desired on-target effect, it suggests a narrow therapeutic window or significant off-target toxicity. 3. Use a lower concentration: If possible, use a lower concentration of the compound for a longer duration to see if the on-target phenotype can be separated from the toxicity. 4. Phenotypic screening: Employ high-content imaging or other phenotypic assays to characterize the nature of the toxicity, which might provide clues about the off-target pathways being affected.[11][24][25][26][27]
Compound precipitation or aggregation 1. Check solubility: Determine the aqueous solubility of this compound in your cell culture medium. 2. Visual inspection: Examine the culture wells under a microscope for any signs of compound precipitation. 3. Filter the compound solution: Before adding to the cells, filter the compound stock solution to remove any pre-existing aggregates.
Solvent toxicity 1. Run a vehicle control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. 2. Minimize solvent concentration: Keep the final concentration of the solvent in the cell culture medium as low as possible (typically <0.5%).
Problem 2: Inconsistent or non-reproducible experimental results.
Potential Cause Troubleshooting Steps
Compound instability 1. Assess stability: Determine the stability of this compound in your experimental buffer and cell culture medium over the time course of your experiment. 2. Prepare fresh solutions: Always prepare fresh working solutions of the compound from a frozen stock for each experiment. 3. Storage conditions: Ensure that the solid compound and stock solutions are stored under appropriate conditions (e.g., protected from light, at the recommended temperature) to prevent degradation.
Variability in cell culture 1. Standardize cell culture conditions: Maintain consistent cell passage numbers, seeding densities, and growth conditions. 2. Monitor cell health: Regularly check for signs of contamination and ensure cells are healthy before starting an experiment.
Assay variability 1. Optimize assay parameters: Ensure that all assay parameters (e.g., incubation times, reagent concentrations) are optimized and consistently applied. 2. Include appropriate controls: Run positive and negative controls for the assay itself to ensure it is performing as expected.

Experimental Protocols

Protocol 1: Dose-Response Curve for Cellular Assays

This protocol outlines the general steps for determining the effective concentration range of this compound.

  • Cell Seeding: Plate your cells of interest in a multi-well plate (e.g., 96-well) at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. It is common to perform a 10-point, 3-fold serial dilution. Remember to include a vehicle-only control.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubation: Incubate the cells for a predetermined amount of time, which should be based on the biological question you are asking.

  • Assay Readout: Perform your specific cellular assay to measure the biological response of interest (e.g., cell viability, reporter gene expression, protein phosphorylation).

  • Data Analysis: Plot the response (Y-axis) against the log of the compound concentration (X-axis) and fit the data to a non-linear regression model to determine the EC50 or IC50.[13]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that a compound binds to its target in a cellular environment.[16][17][18][19]

  • Cell Treatment: Treat cultured cells with either this compound at a desired concentration or the vehicle control.

  • Cell Harvesting and Lysis: Harvest the cells and resuspend them in a lysis buffer. Lyse the cells through methods such as freeze-thaw cycles.

  • Heat Challenge: Aliquot the cell lysate into different tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the samples to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific antibody-based method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein against the temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[16]

Visualizing Experimental Logic

Workflow for Validating On-Target Effects

OnTargetValidation cluster_initial Initial Observation cluster_validation Validation Strategies cluster_conclusion Conclusion A Observe Phenotype with This compound B Dose-Response Curve (Establish Potency) A->B Characterize C Negative Control (Phenotype Abolished?) B->C Validate D Orthogonal Probe (Phenotype Reproduced?) C->D Corroborate H Potential Off-Target Effect or Complex Biology C->H If No to Any E Target Engagement (CETSA) (Direct Binding?) D->E Confirm D->H If No to Any F Genetic Perturbation (CRISPR) (Phenotype Mimicked?) E->F Confirm E->H If No to Any G High Confidence On-Target Effect F->G If Yes to All F->H If No to Any

Caption: A logical workflow for validating that an observed cellular phenotype is due to the on-target activity of a chemical probe.

Decision Tree for Troubleshooting Unexpected Toxicity

ToxicityTroubleshooting A Unexpected Toxicity Observed B Is Toxicity Dose-Dependent? A->B C Yes B->C Yes D No B->D No E Compare Cytotoxicity IC50 with On-Target EC50 C->E J Check for Compound Precipitation/Aggregation D->J K Check for Solvent Toxicity (Vehicle Control) D->K F IC50 >> EC50 E->F Separated G IC50 ≈ EC50 E->G Overlapping H Likely On-Target Toxicity at High Doses (Use Lower Concentration) F->H I Potential Off-Target Toxicity (Investigate Further) G->I

References

Technical Support Center: Troubleshooting Poor Reproducibility in Assays with Methyl 4-Carbamothioylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing methyl 4-carbamothioylbenzoate. This guide is designed to provide in-depth troubleshooting strategies and address common questions regarding assay reproducibility when working with this thioamide-containing compound. Our goal is to equip you with the scientific rationale and practical steps to ensure robust and reliable experimental outcomes.

Introduction: Understanding the Challenges

This compound is a valuable research compound, but its thioamide functional group introduces specific chemical properties that can lead to assay variability if not properly managed. Thioamides, while often used as isosteres of amides in medicinal chemistry, exhibit distinct reactivity and stability profiles.[1][2] This guide will walk you through the most common issues—from solubility and stability to potential assay interference—and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers have when encountering reproducibility issues with this compound.

Q1: My assay results with this compound are highly variable between replicates and experiments. What are the most likely causes?

Poor reproducibility with this compound typically stems from one or more of the following factors:

  • Compound Instability: The thioamide group can be susceptible to degradation under certain conditions (e.g., pH, presence of oxidizing agents).

  • Poor Solubility: The compound may not be fully dissolved in your assay buffer, leading to inconsistent concentrations in your wells.

  • Assay Interference: Thioamides can interact with assay components, such as enzymes or detection reagents.[3]

  • Inconsistent Compound Handling: Variations in storage, preparation of stock solutions, and plate handling can introduce significant error.[4][5]

Q2: I'm seeing a gradual loss of activity of my compound over the course of an experiment. Is this expected?

A time-dependent loss of activity is a strong indicator of compound instability in your assay medium. The thioamide functional group is more susceptible to oxidation than its amide counterpart.[1] This can be exacerbated by components in your cell culture media or buffer. We will address how to test for and mitigate this in the detailed troubleshooting sections.

Q3: The compound doesn't seem to fully dissolve in my aqueous assay buffer, even with some DMSO. What can I do?

This compound is a solid with limited aqueous solubility. Relying on a high concentration of an organic solvent like DMSO can also impact your assay's biological system. The key is to optimize your solvent and concentration. See the "Compound Solubility Issues" section for a detailed protocol.

In-Depth Troubleshooting Guides

Issue 1: Inconsistent Results and Suspected Compound Instability

The chemical reactivity of the thioamide group is a primary suspect for inconsistent assay results.[1][6] It is more nucleophilic than an amide and can be prone to oxidation or reaction with other assay components.

Step-by-Step Troubleshooting Protocol:

  • Assess Compound Purity:

    • Rationale: Impurities in the compound lot can lead to inconsistent results.

    • Action: If possible, verify the purity of your compound stock using LC-MS or a similar analytical technique. The expected purity should be high (e.g., >95%).

  • Evaluate Stability in Assay Buffer:

    • Rationale: It is crucial to determine if the compound is degrading under your specific experimental conditions.

    • Protocol:

      • Prepare a solution of this compound in your final assay buffer at the working concentration.

      • Incubate this solution under the same conditions as your actual assay (e.g., temperature, light exposure, CO2 levels).

      • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the solution and analyze it by LC-MS to quantify the amount of intact compound remaining.

      • Interpretation: A significant decrease in the parent compound over time confirms instability.

  • Optimize Buffer Conditions:

    • Rationale: pH and the presence of certain additives can affect thioamide stability.

    • Action:

      • If instability is confirmed, consider modifying your buffer. For example, test a range of pH values if your assay allows.

      • Minimize the presence of potentially reactive components if they are not essential for the assay.

Issue 2: Poor Compound Solubility

Incomplete solubilization is a frequent source of error, leading to a lower effective concentration of the compound than intended.

Step-by-Step Troubleshooting Protocol:

  • Re-evaluate Stock Solution Preparation:

    • Rationale: Ensuring the compound is fully dissolved in your stock solution is the first critical step.

    • Action:

      • Prepare a high-concentration stock solution in 100% DMSO.

      • Use gentle warming (e.g., 37°C) and vortexing to ensure complete dissolution. Visually inspect for any particulate matter.

      • Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5][7]

  • Optimize Final Assay Concentration and Solvent:

    • Rationale: The final concentration of DMSO or other organic solvents should be minimized to avoid impacting the biological system, while still maintaining compound solubility.

    • Action:

      • Perform a solvent tolerance test for your assay to determine the maximum percentage of DMSO (or other solvent) that does not affect the results.

      • When diluting the stock solution into your aqueous assay buffer, add the stock solution to the buffer while vortexing to avoid precipitation.

      • Consider the use of a different solvent if DMSO is problematic. See the table below for suggestions.

Table 1: Recommended Solvents for this compound

SolventRecommended UseConsiderations
DMSOPrimary choice for stock solutionsCheck assay tolerance; typically <0.5% final concentration
EthanolAlternative for stock solutionsCan be more volatile; check assay compatibility
MethanolSolubleCheck for potential reactivity with assay components

Note: Always perform a solvent tolerance curve for your specific assay.

Issue 3: Potential for Assay Interference

Thioamides can sometimes interfere with assay signals, leading to false positives or negatives.[8] This can occur through various mechanisms, including light absorbance, fluorescence quenching, or non-specific interactions with proteins.

Step-by-Step Troubleshooting Protocol:

  • Run Control Experiments:

    • Rationale: To determine if the compound is interfering with the assay's detection system.

    • Action:

      • In a cell-free version of your assay, include all assay components (buffer, detection reagents, etc.) and add this compound at your working concentration.

      • Measure the signal and compare it to a control with only the solvent. A significant change in the signal indicates interference.

  • Evaluate Non-Specific Protein Binding:

    • Rationale: Thioamides can sometimes bind non-specifically to proteins.

    • Action:

      • If you suspect non-specific binding, consider adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) to your assay buffer, if compatible with your system.

      • Including bovine serum albumin (BSA) in the buffer can also help to block non-specific binding sites.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving reproducibility issues with this compound.

G start Poor Reproducibility Observed solubility Check Solubility (Visual Inspection, Sonication) start->solubility stability Assess Compound Stability (Time-course LC-MS in buffer) start->stability handling Review Compound Handling (Storage, Pipetting, Aliquoting) start->handling interference Test for Assay Interference (Cell-free controls) start->interference solve_solubility Optimize Solvents & Dilution (e.g., change solvent, vortex during dilution) solubility->solve_solubility solve_stability Modify Assay Buffer (e.g., adjust pH, add antioxidants if compatible) stability->solve_stability solve_handling Implement Best Practices (e.g., single-use aliquots, calibrated pipettes) handling->solve_handling solve_interference Modify Assay Protocol (e.g., add BSA/detergent, change detection method) interference->solve_interference

Caption: Troubleshooting workflow for poor assay reproducibility.

Best Practices for Assay Validation

To proactively prevent reproducibility issues, it is essential to follow established guidelines for assay validation. The principles outlined by regulatory bodies like the FDA are highly relevant.[9][10][11][12]

Key Validation Parameters:

  • Accuracy: How close the measured value is to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[10]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[10]

Visualizing Potential Degradation Pathways

The thioamide group in this compound is the most likely site of chemical modification that could lead to a loss of activity. Understanding these potential pathways can inform strategies to improve stability.

G parent This compound (Active Compound) oxidation Oxidative Degradation (e.g., to sulfoxide or amide) parent->oxidation Oxidizing Agents (e.g., peroxides in media) hydrolysis Hydrolysis (to corresponding amide or carboxylic acid) parent->hydrolysis Extreme pH adduct Adduct Formation (with reactive species in media) parent->adduct Reactive Thiols (e.g., from cysteine)

Caption: Potential degradation pathways of the thioamide group.

By systematically addressing these potential issues, researchers can significantly improve the reproducibility of their assays involving this compound and generate high-quality, reliable data.

References

Technical Support Center: Long-Term Storage of Methyl 4-Carbamothioylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyl 4-carbamothioylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here, we address common questions and troubleshooting scenarios based on the inherent chemical properties of aromatic thioamides and esters.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the long-term storage of this compound?

The primary concerns for the long-term storage of this compound revolve around its two key functional groups: the thioamide and the methyl ester. The thioamide group is susceptible to oxidation and hydrolysis, while the methyl ester is prone to hydrolysis under both acidic and basic conditions.[1] Thioamides, in general, are less stable than their amide counterparts.[2] Therefore, improper storage can lead to the formation of impurities, compromising the compound's purity and affecting experimental outcomes.

Q2: What is the optimal temperature for long-term storage?

For long-term storage, it is recommended to store this compound at low temperatures. A storage temperature of -20°C is advisable to minimize the rates of potential degradation reactions.[3] For short-term storage, refrigeration at 2-8°C may be adequate, but for periods longer than a few weeks, freezing is the preferred method.[2]

Q3: How should I handle the compound upon receiving it and before storage?

Upon receipt, it is crucial to handle the compound in a controlled environment, minimizing exposure to atmospheric moisture and oxygen. If the compound is in a solid form, it is best to handle it in a glove box or under an inert atmosphere (e.g., argon or nitrogen). If you need to weigh out the compound, do so in a dry, draft-free environment and minimize the time the container is open.

Q4: What type of container is best for storing this compound?

The compound should be stored in a tightly sealed, airtight container to prevent exposure to moisture and air. Amber glass vials with PTFE-lined caps are an excellent choice as they protect the compound from light, which can also contribute to degradation. Ensure the container is appropriately sized to minimize the headspace, thereby reducing the amount of trapped air.[4]

Q5: Can I store this compound in solution?

Storing this compound in solution for long periods is generally not recommended due to the risk of solvent-mediated degradation. Thioamides are more stable in non-nucleophilic organic solvents such as dichloromethane, benzene, and ethyl acetate.[2] Nucleophilic solvents like methanol should be avoided as they can potentially react with the thioamide group.[2] If you must store it in solution for a short period, use a dry, aprotic solvent and store it at -20°C or below.

Troubleshooting Guide

Issue 1: I've stored the solid compound at room temperature for an extended period. Is it still viable?

Plausible Cause: Storing at room temperature can accelerate degradation. The primary risks are slow oxidation of the thioamide by atmospheric oxygen and hydrolysis from ambient moisture.

Troubleshooting Steps:

  • Visual Inspection: Check for any change in color or appearance of the solid.

  • Purity Analysis: The most reliable way to assess viability is to determine the compound's purity. This can be done using techniques such as:

    • High-Performance Liquid Chromatography (HPLC): An ideal method to quantify the parent compound and detect any degradation products.[5]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of impurities by showing new, unexpected signals.[6]

    • Mass Spectrometry (MS): Can help identify the mass of the parent compound and any potential degradation products.[7]

  • Decision: If the purity is still within the acceptable range for your experiment, you may be able to use it. However, for sensitive applications, using a fresh, properly stored batch is recommended.

Issue 2: My solution of this compound has changed color after storage.

Plausible Cause: A change in color often indicates a chemical reaction has occurred. This could be due to oxidation of the thioamide or other degradation pathways.

Troubleshooting Steps:

  • Analyze the Solution: Use HPLC or LC-MS to analyze the composition of the solution. This will help identify the parent compound and any new peaks corresponding to degradation products.[5]

  • Identify Degradants: Based on the mass spectrometry data, you can propose structures for the degradation products. Common degradants include the corresponding amide (methyl 4-carbamoylbenzoate) or nitrile (methyl 4-cyanobenzoate) resulting from oxidation and desulfurization.[7][8]

  • Discard if Necessary: If significant degradation has occurred, it is best to discard the solution and prepare a fresh one from a solid, properly stored sample.

Issue 3: I am seeing an unexpected peak in my HPLC that corresponds to the carboxylic acid.

Plausible Cause: The presence of methyl 4-carbamothioylbenzoic acid indicates hydrolysis of the methyl ester group. This can be catalyzed by trace amounts of acid or base, or even water over long periods.[1][9]

Troubleshooting Steps:

  • Check Solvent Purity: Ensure that the solvent used to dissolve the compound is anhydrous and free from acidic or basic impurities.

  • Review Storage Conditions: If the sample was stored in a non-inert container or exposed to humid conditions, this could be the cause.

  • Purification: If the carboxylic acid is the only significant impurity, you may be able to purify the sample using techniques like column chromatography, though this is often not practical for small quantities. Preparing a fresh sample is the most reliable approach.

Summary of Storage Recommendations

ParameterRecommendationRationale
Temperature -20°C for long-term storageSlows down chemical degradation pathways.[3]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation of the thioamide group.[7]
Container Tightly sealed amber glass vial with a PTFE-lined capProtects from moisture, air, and light.
Form Solid (preferred)More stable than solutions.
Solvents to Avoid Nucleophilic solvents (e.g., methanol), aqueous solutionsCan react with the thioamide or cause hydrolysis.[2]

Experimental Protocols

Protocol 1: Aliquoting for Long-Term Storage
  • Handle the bulk container of this compound in a glove box or under a gentle stream of inert gas.

  • Weigh out the desired amounts for individual experiments into separate, pre-weighed amber glass vials.

  • Backfill each vial with an inert gas (e.g., argon) before sealing tightly with a PTFE-lined cap.

  • Label each vial clearly with the compound name, amount, and date.

  • Store the aliquoted vials at -20°C. This practice avoids repeated opening and closing of the main container, which can introduce contaminants.

Visualizing Storage and Degradation

Decision-Making Flowchart for Storage

start Received this compound storage_duration Storage Duration? start->storage_duration short_term Short-Term (< 4 weeks) storage_duration->short_term Short long_term Long-Term (> 4 weeks) storage_duration->long_term Long store_fridge Store at 2-8°C in a desiccator short_term->store_fridge store_freezer Aliquot under inert gas long_term->store_freezer use Use in Experiment store_fridge->use store_freezer_final Store at -20°C store_freezer->store_freezer_final store_freezer_final->use parent This compound oxidation Oxidation (O₂, light) parent->oxidation [1] hydrolysis_thioamide Hydrolysis (H₂O, acid/base) parent->hydrolysis_thioamide [2] hydrolysis_ester Ester Hydrolysis (H₂O, acid/base) parent->hydrolysis_ester [3] product_amide Methyl 4-carbamoylbenzoate oxidation->product_amide hydrolysis_thioamide->product_amide product_acid Methyl 4-carbamothioylbenzoic Acid hydrolysis_ester->product_acid

References

dealing with unexpected side reactions of methyl 4-carbamothioylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 4-carbamothioylbenzoate

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected side reactions encountered during its use. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Unexpected Side Reactions

This section addresses specific problems that may arise during the synthesis and handling of this compound, offering insights into their causes and providing actionable solutions.

Issue 1: Low Yield of this compound and Presence of Unreacted Starting Material (Methyl 4-carbamoylbenzoate)

Question: I am attempting to synthesize this compound from methyl 4-carbamoylbenzoate using Lawesson's reagent, but I'm observing a low yield of the desired product and a significant amount of unreacted starting material. What could be the cause, and how can I improve the conversion?

Answer:

This is a common issue often related to the thionation conditions. The conversion of an amide to a thioamide using Lawesson's reagent (LR) is a well-established reaction, but its efficiency can be influenced by several factors.[1][2]

Probable Causes:

  • Insufficient Lawesson's Reagent: An inadequate molar ratio of Lawesson's reagent to the starting amide will result in incomplete conversion.

  • Low Reaction Temperature: The thionation of amides with Lawesson's reagent often requires elevated temperatures to proceed at a reasonable rate.[3]

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach completion.

  • Poor Solubility of Reagents: If either the starting material or Lawesson's reagent is not fully dissolved in the reaction solvent, the reaction kinetics will be significantly hindered.

  • Decomposition of Lawesson's Reagent: Lawesson's reagent can decompose, especially in the presence of moisture or at very high temperatures (above 110°C), reducing its effectiveness.[3][4]

Troubleshooting Workflow:

start Low Yield of Thioamide check_ratio Verify Molar Ratio of Lawesson's Reagent start->check_ratio increase_temp Increase Reaction Temperature check_ratio->increase_temp Ratio Correct extend_time Extend Reaction Time increase_temp->extend_time Temperature Optimized check_solubility Ensure Complete Dissolution of Reagents extend_time->check_solubility Time Sufficient check_lr_quality Verify Quality of Lawesson's Reagent check_solubility->check_lr_quality Solubility Good success Improved Yield check_lr_quality->success LR Active

Troubleshooting Low Thioamide Yield

Step-by-Step Solutions:

  • Optimize Molar Ratio: For the thionation of a primary amide, a molar ratio of 0.5 equivalents of Lawesson's reagent to 1 equivalent of the amide is typically recommended. However, for less reactive amides, this may need to be increased to 0.6-0.7 equivalents. It is advisable to perform small-scale trials to determine the optimal ratio for your specific substrate.

  • Adjust Reaction Temperature: The reaction is often carried out in a high-boiling solvent such as toluene or dioxane at reflux. If you are running the reaction at a lower temperature, gradually increasing it may improve the conversion rate. Microwave-assisted synthesis can also be an effective way to rapidly heat the reaction mixture and shorten reaction times.[3]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material. Continue the reaction until the starting material is no longer detectable.

  • Improve Solubility: If solubility is an issue, consider using a different solvent or a co-solvent system. For instance, tetrahydrofuran (THF) or dichloromethane (DCM) can be used, although they have lower boiling points.

  • Ensure Reagent Quality: Use freshly opened or properly stored Lawesson's reagent. If you suspect decomposition, it is best to use a new batch.

Issue 2: Formation of an Amide Impurity (Methyl 4-carbamoylbenzoate) during Workup or Purification

Question: After successfully synthesizing this compound, I am noticing the reappearance of the starting material, methyl 4-carbamoylbenzoate, during aqueous workup or column chromatography. Why is this happening?

Answer:

The reappearance of the amide is due to the hydrolysis of the thioamide functional group. Thioamides are generally more resistant to hydrolysis than their amide counterparts, but they can still hydrolyze back to the corresponding amide under certain conditions, particularly in the presence of acid or base.[5]

Probable Causes:

  • Acidic or Basic Workup Conditions: Washing the reaction mixture with acidic or basic aqueous solutions can promote the hydrolysis of the thioamide.

  • Hydrolysis on Silica Gel: The slightly acidic nature of standard silica gel used in column chromatography can be sufficient to cause partial hydrolysis of the thioamide during purification.

  • Presence of Water: Residual water in the reaction mixture or solvents used for workup and purification can contribute to hydrolysis, especially at elevated temperatures.

Preventative Measures and Solutions:

Strategy Description Rationale
Neutral Workup Wash the organic layer with a neutral aqueous solution, such as brine (saturated NaCl solution), instead of acidic or basic solutions.Minimizes the risk of acid or base-catalyzed hydrolysis.
Use of Deactivated Silica Gel Treat silica gel with a base, such as triethylamine, before use for column chromatography.Neutralizes the acidic sites on the silica gel, preventing on-column hydrolysis.
Anhydrous Conditions Ensure all solvents and glassware are thoroughly dried before use. Dry the organic extracts with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.Reduces the amount of water available to participate in hydrolysis.
Alternative Purification Consider recrystallization as an alternative to column chromatography if the product is a solid and the impurities have different solubility profiles.[6]Avoids prolonged contact with the stationary phase.

Protocol for Preparing Deactivated Silica Gel:

  • Prepare a slurry of silica gel in the desired eluent system.

  • Add 1-2% (v/v) of triethylamine to the slurry.

  • Stir the slurry for 15-20 minutes.

  • Pack the column with the treated silica gel slurry.

Issue 3: Formation of a Nitrile Byproduct (Methyl 4-cyanobenzoate)

Question: I have identified methyl 4-cyanobenzoate as a significant byproduct in my reaction. What reaction conditions favor the formation of this impurity?

Answer:

The formation of a nitrile from a primary thioamide is a known side reaction that can occur under dehydrating or certain oxidative conditions.[7]

Probable Causes:

  • Excessive Heat: Overheating the reaction mixture for prolonged periods can lead to the elimination of hydrogen sulfide (H₂S) from the thioamide, resulting in the formation of the corresponding nitrile.

  • Presence of Dehydrating Agents: If any reagents or impurities in the reaction mixture can act as dehydrating agents, they can promote the conversion of the thioamide to the nitrile.

  • Oxidative Conditions: While less common during a standard thionation reaction, exposure to certain oxidizing agents can lead to desulfurization and nitrile formation.

Mitigation Strategies:

  • Careful Temperature Control: Maintain the reaction temperature at the minimum required for efficient thionation. Avoid excessive heating or prolonged reflux times once the reaction is complete.

  • Use of Inert Atmosphere: While not always necessary for thionation with Lawesson's reagent, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent unwanted side reactions.

  • Purification of Reagents: Ensure that all reagents and solvents are pure and free from contaminants that could act as dehydrating or oxidizing agents.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and stability of this compound?

A1: this compound is typically a solid at room temperature. Like many thioamides, it can be sensitive to prolonged exposure to heat, strong acids, and strong bases, which can lead to decomposition or hydrolysis.[8][9] For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place, preferably under an inert atmosphere.

Q2: Can I use other thionating reagents besides Lawesson's reagent?

A2: Yes, other thionating reagents can be used, such as phosphorus pentasulfide (P₄S₁₀). However, Lawesson's reagent is often preferred because it is generally milder, more soluble in organic solvents, and often gives cleaner reactions with higher yields.[1][10] Reactions with P₄S₁₀ typically require higher temperatures and may lead to more side products.

Q3: How can I confirm the successful synthesis of this compound?

A3: A combination of analytical techniques should be used for confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. In the ¹³C NMR spectrum, the thiocarbonyl carbon will appear at a characteristic downfield chemical shift (typically >190 ppm).

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The C=S stretching vibration can be observed, although it is often weak and can be difficult to assign definitively. The disappearance of the C=O stretch from the starting amide is a strong indicator of reaction completion.

  • Melting Point: A sharp melting point close to the literature value can indicate high purity. The reported melting point for this compound is 185-186 °C.

Q4: Are there any specific safety precautions I should take when working with this compound and Lawesson's reagent?

A4: Yes, standard laboratory safety practices should be followed.

  • Lawesson's Reagent: It has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. It is also flammable and can react with water to release hydrogen sulfide, which is a toxic gas.

  • This compound: While specific toxicity data may be limited, it is prudent to treat it as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

Technical Support Center: A Foundational Guide to the Synthesis and Characterization of Methyl 4-Carbamothioylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the latest literature review, public domain data regarding the dosage, administration, and specific biological activities of methyl 4-carbamothioylbenzoate is not available. Therefore, this technical support center is designed to provide a foundational guide for researchers on the de novo synthesis, purification, and characterization of this compound. The information herein is intended to serve as a starting point for chemical synthesis and analysis, which are essential prerequisites for any subsequent pharmacological studies.

This guide is structured in a question-and-answer format to directly address potential challenges and frequently asked questions that may arise during the initial stages of research involving this compound and related thioamide compounds.

Frequently Asked Questions (FAQs)

Section 1: Synthesis of this compound

Q1: What are the primary synthetic routes to prepare a primary thioamide like this compound?

A1: There are two principal and well-established methods for synthesizing primary thioamides. The choice of method often depends on the availability of the starting material.

  • Thionation of the Corresponding Amide: This is one of the most direct methods, involving the conversion of the carbonyl group of an amide to a thiocarbonyl group.[1] For this compound, the starting material would be methyl 4-carbamoylbenzoate. This transformation is typically achieved using a thionating agent, with Lawesson's reagent being a popular choice due to its mild reaction conditions.[2][3][4] Phosphorus pentasulfide (P₄S₁₀) is another common, albeit sometimes more aggressive, reagent.[2]

  • Conversion from the Corresponding Nitrile: Primary thioamides can also be synthesized from nitriles.[5][6][7] This route would utilize methyl 4-cyanobenzoate as the starting material. The reaction involves the addition of a sulfur source, such as hydrogen sulfide (H₂S) or its equivalent, to the nitrile group.[5] Methods using thioacetic acid in the presence of calcium hydride have also been reported as effective.[6]

Q2: Can you provide a detailed protocol for the synthesis of this compound from its amide precursor using Lawesson's reagent?

A2: Certainly. The following is a generalized, step-by-step protocol based on established procedures for the thionation of amides.[2][3][8] Researchers should optimize reaction times and purification methods for their specific setup.

Experimental Protocol: Thionation of Methyl 4-Carbamoylbenzoate

Materials:

  • Methyl 4-carbamoylbenzoate

  • Lawesson's Reagent (LR) [CAS: 19172-47-5]

  • Anhydrous toluene (or another suitable high-boiling solvent like dioxane)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 4-carbamoylbenzoate (1 equivalent) in anhydrous toluene.

  • Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5-0.6 equivalents) to the solution. Note: While the stoichiometry suggests 0.5 equivalents, a slight excess is sometimes used to ensure complete conversion.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C for toluene). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is consumed. Reaction times can vary from a few hours to overnight.[8]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • The crude residue will contain the desired thioamide and phosphorus-containing byproducts.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[8] The polarity of the eluent should be determined by TLC, but a gradient of ethyl acetate in hexanes is a common starting point. The thioamide product is typically more non-polar than the starting amide.

  • Characterization: Collect the fractions containing the purified product, combine them, and remove the solvent under reduced pressure. Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Safety Note: Lawesson's reagent can release hydrogen sulfide upon contact with moisture. All manipulations should be performed in a well-ventilated fume hood.

Q3: What are the expected challenges when synthesizing a thioamide, and how can they be mitigated?

A3: Researchers may encounter several challenges during thioamide synthesis. Here are some common issues and their solutions:

Challenge Potential Cause Recommended Solution
Low or No Conversion Insufficient temperature or reaction time. Inactive or poor-quality thionating reagent.Ensure the reaction is heated to the appropriate reflux temperature. Extend the reaction time and monitor by TLC. Use freshly opened or properly stored Lawesson's reagent.
Formation of Nitrile Byproduct This is a known side reaction, especially with primary amides at high temperatures.[9]Use milder reaction conditions if possible. Some alternative thionating reagents may reduce nitrile formation.
Difficult Purification Phosphorus-containing byproducts from Lawesson's reagent can have similar polarity to the product, making separation by chromatography challenging.[10]Careful optimization of the chromatographic conditions is key. A different solvent system or using a different stationary phase may be necessary. In some cases, a recrystallization step after the column can improve purity.
Product Degradation Thioamides can be sensitive to strongly acidic or basic conditions, particularly during work-up or purification.[11]Maintain neutral conditions during the work-up. Avoid prolonged exposure to silica gel if the compound shows instability.
Section 2: Characterization of this compound

Q4: What are the key spectroscopic features to confirm the successful synthesis of the thioamide functional group?

A4: The conversion of an amide to a thioamide results in distinct changes in its spectroscopic signature. Here are the key features to look for:

Spectroscopic Technique Key Feature for Thioamide Confirmation
¹³C NMR The most definitive indicator is the chemical shift of the thiocarbonyl carbon. It appears significantly downfield, typically in the range of 200-210 ppm , compared to the amide carbonyl carbon (usually 160-180 ppm).[12][13][14]
¹H NMR The protons on the nitrogen of a primary thioamide (-CSNH₂) often appear as a broad singlet. The chemical shift can be variable and is dependent on the solvent and concentration.
Infrared (IR) Spectroscopy The strong C=O stretch of the starting amide (around 1660 cm⁻¹) will disappear. The C=S stretch of the thioamide is weaker and appears at a lower frequency, often in the "fingerprint" region around 1120 cm⁻¹ .[12][15][16] Due to coupling with other vibrations, this peak can sometimes be difficult to assign definitively. The disappearance of the C=O peak is a strong indicator of reaction completion.
Mass Spectrometry (MS) The molecular weight of the product will increase by approximately 16 Da compared to the starting amide, corresponding to the mass difference between a sulfur and an oxygen atom. High-resolution mass spectrometry (HRMS) can confirm the elemental composition and distinguish this from an oxidation product (+16 Da from oxygen addition).[12][13][14]

Q5: My ¹³C NMR spectrum shows a peak at ~205 ppm. Does this confirm the synthesis of my thioamide?

A5: Yes, a signal in the 200-210 ppm range in the ¹³C NMR spectrum is highly characteristic of a thiocarbonyl carbon and is considered strong evidence for the successful formation of the thioamide.[12][13][14] This downfield shift is due to the lower electronegativity of sulfur compared to oxygen, which results in a less shielded carbon nucleus.

Troubleshooting Guides

Guide 1: Issues During Synthesis and Work-up
Symptom / Problem Potential Cause(s) Recommended Solution(s)
TLC shows multiple spots, including one that is non-polar and UV active. This could be a byproduct from the decomposition of Lawesson's reagent or the formation of a nitrile.Co-spot your reaction mixture with the starting material on the TLC plate. If the new spot is less polar than your product, it could be a phosphorus byproduct. If it is more polar, it could be unreacted starting material. For nitrile formation, consider using milder conditions.
The crude product is an inseparable oil. This is often due to residual phosphorus byproducts from Lawesson's reagent.Try triturating the crude oil with a non-polar solvent like hexanes or diethyl ether to see if the desired product will precipitate as a solid. If not, proceed directly to column chromatography.
The reaction turns black or forms a significant amount of insoluble material. This may indicate decomposition at high temperatures.Reduce the reaction temperature if possible, or consider a solvent with a lower boiling point. Ensure the reaction is under an inert atmosphere to prevent oxidation.
Guide 2: Challenges in Purification and Characterization
Symptom / Problem Potential Cause(s) Recommended Solution(s)
The product streaks on the silica gel column. The thioamide may be too polar for the chosen solvent system, or it could be degrading on the silica.Increase the polarity of the eluent. If degradation is suspected, try deactivating the silica gel with a small amount of triethylamine in the eluent or switch to a different stationary phase like alumina.
Mass spectrum shows a peak at M+16. This could be the desired thioamide (if M is the mass of the starting amide) or an oxidation product (thioamide S-oxide) if M is the mass of the thioamide.[14]Use HRMS to determine the exact mass and elemental formula.[13][14] Prepare samples for MS analysis fresh and minimize exposure to air.
NMR signals are broad or poorly resolved. This can be due to hindered rotation around the C-N bond of the thioamide, which is a known characteristic.[12] It can also be caused by the presence of paramagnetic impurities.Run the NMR at a higher temperature (variable temperature NMR). This can sometimes sharpen the signals by increasing the rate of bond rotation. Ensure the sample is free from any metal impurities.

Visualizations

Synthetic Pathways for this compound

SynthesisPathways cluster_amide Thionation of Amide cluster_nitrile Conversion from Nitrile amide Methyl 4-carbamoylbenzoate thioamide This compound amide->thioamide Lawesson's Reagent Toluene, Reflux nitrile Methyl 4-cyanobenzoate thioamide2 This compound nitrile->thioamide2 H₂S or equivalent Base or Catalyst

Caption: Overview of primary synthetic routes.

Troubleshooting Workflow for Thioamide Synthesis

TroubleshootingWorkflow start Reaction Complete? (Monitor by TLC) no No start->no yes Yes start->yes check_conditions Check Reaction Conditions: - Temperature? - Reagent Quality? - Time? no->check_conditions workup Proceed to Work-up & Purification yes->workup check_conditions->start purification Purification by Chromatography workup->purification characterization Characterization (NMR, MS, IR) purification->characterization pure Product Pure? characterization->pure not_pure No pure->not_pure is_pure Yes pure->is_pure re_purify Re-purify: - Different solvent system? - Recrystallization? not_pure->re_purify end Pure Product Obtained is_pure->end re_purify->purification

Caption: A logical approach to troubleshooting.

References

Validation & Comparative

Navigating the Uncharted: A Guide to Characterizing and Comparing Novel Inhibitors Like Methyl 4-Carbamothioylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of drug discovery, novel chemical entities present both a tantalizing opportunity and a formidable challenge. Methyl 4-carbamothioylbenzoate stands as a case in point—a compound noted in the synthetic chemistry literature but without a defined biological target or established inhibitory profile in the public domain. This guide, therefore, pivots from a direct comparison to a more foundational and equally critical subject: establishing a systematic framework for the characterization and comparative efficacy assessment of such novel compounds. We will use this compound as a hypothetical starting point to illustrate the rigorous, multi-stage process required to elevate a compound from a chemical curiosity to a well-defined biological modulator.

Part 1: The Foundational Step - Target Identification and Initial Validation

Before any meaningful efficacy comparison can be made, the primary biological target of the compound must be identified. For a novel entity like this compound, which possesses a thiourea moiety—a group known for a wide range of biological activities—this is a non-trivial but essential first step.[1][2] While literature searches did not yield a specific target for this exact molecule, they did reveal its use as an intermediate in the synthesis of synthetic retinoids, suggesting that nuclear receptors could be a speculative starting point for investigation.[3]

Experimental Workflow: Target Identification

A multi-pronged approach is recommended to cast a wide net for potential protein interactions.

1. Affinity-Based Methods:

  • Principle: Immobilize the compound of interest on a solid support (e.g., beads) and use it as "bait" to pull down interacting proteins from a cell lysate.

  • Protocol Outline:

    • Synthesize a derivative of this compound with a linker for immobilization.

    • Couple the derivatized compound to activated agarose or magnetic beads.

    • Incubate the beads with a relevant cell lysate (e.g., from a cancer cell line or tissue homogenate).

    • Wash away non-specifically bound proteins.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins using mass spectrometry (LC-MS/MS).

2. Phenotypic Screening and Pathway Analysis:

  • Principle: Treat various cell lines with the compound and observe for specific phenotypic changes (e.g., apoptosis, cell cycle arrest, changes in morphology). Subsequent "omics" analysis can then pinpoint the affected pathways.

  • Protocol Outline:

    • Perform a high-content screen across a panel of diverse cancer cell lines to identify sensitive and resistant lines.

    • Select a sensitive cell line and treat with the compound at its EC50 concentration.

    • Perform transcriptomic (RNA-seq) and proteomic (e.g., quantitative mass spectrometry) analyses to identify differentially expressed genes and proteins.

    • Use bioinformatics tools (e.g., GSEA, IPA) to identify enriched signaling pathways that are perturbed by the compound.

3. In Silico Target Prediction:

  • Principle: Utilize computational algorithms that predict potential protein targets based on the chemical structure of the compound.

  • Protocol Outline:

    • Generate a 3D conformer of this compound.

    • Use a variety of target prediction servers (e.g., SwissTargetPrediction, PharmMapper) that match the compound's pharmacophore to libraries of known protein binding sites.

    • Cross-reference the predicted targets with the results from the affinity-based and phenotypic screening methods to prioritize candidates for validation.

G cluster_0 Target Identification Workflow Novel Compound Novel Compound Affinity Chromatography Affinity Chromatography Novel Compound->Affinity Chromatography Phenotypic Screening Phenotypic Screening Novel Compound->Phenotypic Screening In Silico Prediction In Silico Prediction Novel Compound->In Silico Prediction Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry Omics Analysis Omics Analysis Phenotypic Screening->Omics Analysis Bioinformatics Bioinformatics In Silico Prediction->Bioinformatics Prioritized Target List Prioritized Target List Mass Spectrometry->Prioritized Target List Omics Analysis->Prioritized Target List Bioinformatics->Prioritized Target List

Caption: A multi-modal workflow for identifying the biological target of a novel compound.

Part 2: Quantitative Efficacy Assessment - Determining Inhibitory Potency

Once a primary target is identified and validated (e.g., through direct binding assays like SPR or MST, and functional cellular assays post-target knockdown), the next step is to quantify the compound's efficacy. This is where direct comparisons with other known inhibitors become possible.

Key Efficacy Metrics
  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of a biological process (e.g., enzyme activity, cell proliferation) by 50%.

  • Ki (Inhibition constant): A measure of the binding affinity of an inhibitor to its target enzyme. A lower Ki value indicates a stronger interaction.

  • EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.

Experimental Protocol: Enzyme Inhibition Assay (Hypothetical Target: Kinase X)

Let's assume our target identification workflow pointed to a specific kinase, "Kinase X," as the primary target of this compound.

Objective: To determine the IC50 of this compound for Kinase X and compare it to a known Kinase X inhibitor (e.g., "Inhibitor A").

Materials:

  • Recombinant human Kinase X

  • Kinase-specific peptide substrate

  • ATP (adenosine triphosphate)

  • Kinase buffer

  • This compound (test compound)

  • Inhibitor A (positive control)

  • DMSO (vehicle control)

  • A detection system (e.g., ADP-Glo™ Kinase Assay, which measures ADP production as a proxy for kinase activity)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and Inhibitor A in DMSO. A typical starting concentration might be 10 mM, with 1:3 serial dilutions.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • Kinase buffer

    • Test compound or control (at various concentrations)

    • Peptide substrate

    • Recombinant Kinase X

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect Signal: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

  • Data Acquisition: Read the luminescence on a microplate reader.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 3: Comparative Analysis and Data Interpretation

The true value of this process lies in the objective comparison of the newly generated data with existing benchmarks.

Data Summary Table

All quantitative data should be summarized in a clear, tabular format.

CompoundTargetAssay TypeIC50 (nM)Ki (nM)Cell-based EC50 (nM)
This compoundKinase XADP-Glo™ Kinase Assay[Data][Data][Data]
Inhibitor AKinase XADP-Glo™ Kinase Assay2510150
Inhibitor BKinase XTR-FRET Assay4018220

Data for this compound is hypothetical and would be generated through the experimental work described.

Logical Framework for Comparison

G cluster_1 Comparative Efficacy Logic Novel_Compound This compound IC50 = X nM Conclusion Conclusion Novel_Compound->Conclusion if X < 25 Known_Inhibitor_A Inhibitor A IC50 = 25 nM Known_Inhibitor_A->Conclusion if X > 25 Known_Inhibitor_B Inhibitor B IC50 = 40 nM Known_Inhibitor_B->Conclusion if X > 40

Caption: Decision logic for comparing the potency of a novel inhibitor to known standards.

Interpretation:

  • Potency: A direct comparison of IC50 or Ki values will establish the relative potency. If this compound has a significantly lower IC50 than Inhibitors A and B, it is a more potent inhibitor in this biochemical assay.

  • Selectivity: It is crucial to profile the compound against a panel of related kinases to determine its selectivity. A highly selective inhibitor is often more desirable as it minimizes off-target effects.

  • Cellular Activity: The cell-based EC50 provides insight into the compound's ability to engage its target in a more complex biological environment, accounting for factors like cell permeability and stability. A large discrepancy between the biochemical IC50 and the cellular EC50 may warrant further investigation.

Conclusion

While a direct comparative guide for this compound is not currently feasible due to the absence of public data on its biological activity, the framework outlined above provides a comprehensive and scientifically rigorous pathway for its characterization. For researchers and drug development professionals, this systematic approach of target identification, quantitative efficacy assessment, and objective comparison is fundamental to the process of translating a novel chemical entity into a potential therapeutic agent. The true measure of an inhibitor's efficacy lies not in its chemical structure alone, but in the robust experimental data that defines its biological function.

References

A Researcher's Comparative Guide to Validating the Biological Target of Methyl 4-Carbamothioylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. Methyl 4-carbamothioylbenzoate, a compound with intriguing structural motifs, represents such a starting point. However, its biological target(s) remain largely uncharacterized, a common and significant hurdle in early-stage drug discovery. This guide provides an in-depth, comparative framework for validating the biological target of this compound, moving beyond a rigid set of instructions to explain the strategic and causal reasoning behind experimental choices.

The Enigma of this compound: Where to Begin?

The structure of this compound, featuring a reactive carbamothioyl group, suggests a potential for covalent or strong non-covalent interactions with protein targets. This moiety is structurally related to isothiocyanates and thioureas, which are known to interact with nucleophilic residues such as cysteine on proteins. This chemical reactivity is a double-edged sword: it can lead to potent and specific interactions, but also to off-target effects. Therefore, rigorous target validation is not just a necessary step; it is the foundation upon which a successful drug development program is built.

This guide will compare and contrast several state-of-the-art methodologies for identifying and validating the biological target of this compound. We will explore both hypothesis-driven and unbiased approaches, providing the technical details and strategic insights needed to design a robust validation workflow.

A Multi-Pronged Approach to Target Identification and Validation

A robust target validation strategy should be multi-faceted, employing orthogonal methods to build a compelling case for a specific target. The overall workflow can be visualized as a funnel, starting with broad, unbiased methods to generate a list of potential targets, followed by more focused biochemical and cellular assays to validate the most promising candidates.

Target_Validation_Workflow cluster_unbiased Unbiased Target Identification cluster_validation Target Validation cluster_invivo In Vivo Validation affinity_purification Affinity Purification-Mass Spectrometry biochemical_assays Biochemical Assays (e.g., Enzyme Kinetics, SPR) affinity_purification->biochemical_assays Putative Targets phenotypic_screening Phenotypic Screening genetic_validation Genetic Validation (e.g., CRISPR, siRNA) phenotypic_screening->genetic_validation Phenotype of Interest cellular_assays Cellular Target Engagement (e.g., CETSA, NanoBRET) biochemical_assays->cellular_assays Confirm Cellular Activity cellular_assays->genetic_validation Validate On-Target Effect animal_models Disease-Relevant Animal Models genetic_validation->animal_models Validated Target

Caption: A generalized workflow for target identification and validation, starting from broad screening to in vivo confirmation.

Comparison of Key Target Validation Methodologies

Here, we compare three powerful and widely used techniques for identifying and validating the direct molecular targets of small molecules like this compound: Affinity-Based Pull-Down, Cellular Thermal Shift Assay (CETSA), and Drug Affinity Responsive Target Stability (DARTS).

Methodology Principle Advantages Disadvantages Resource Requirements
Affinity-Based Pull-Down The small molecule is immobilized on a solid support to "pull down" interacting proteins from a cell lysate.- Directly identifies binding partners. - Can be used to discover novel targets.- Requires chemical modification of the compound, which may alter its binding properties. - Prone to identifying non-specific binders.- High (requires synthesis of a tagged compound, mass spectrometry).
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a protein, increasing its melting temperature. This change is detected in intact cells or cell lysates.- Measures target engagement in a physiological context (intact cells). - Does not require modification of the compound.- Requires a specific antibody for the putative target. - May not be suitable for all targets (e.g., membrane proteins).- Moderate to High (requires specific antibodies, specialized equipment for thermal denaturation).
Drug Affinity Responsive Target Stability (DARTS) Ligand binding can alter a protein's susceptibility to proteolysis. This change is detected by gel electrophoresis or mass spectrometry.- Does not require modification of the compound. - Can be used in an unbiased manner with mass spectrometry.- The degree of protection from proteolysis may not always correlate with binding affinity. - Requires optimization of protease conditions.- Moderate (standard lab equipment for proteomics).

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Affinity-Based Pull-Down with Biotinylated this compound

This protocol outlines the steps for identifying interacting proteins using a biotinylated version of the compound of interest.

1. Synthesis of Biotinylated Probe:

  • Synthesize a derivative of this compound with a biotin tag attached via a linker. The linker attachment point should be at a position determined by structure-activity relationship (SAR) studies to be non-essential for biological activity.

2. Preparation of Cell Lysate:

  • Culture cells of interest (e.g., a cancer cell line showing sensitivity to the compound) to ~80-90% confluency.
  • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
  • Clarify the lysate by centrifugation to remove cellular debris.

3. Affinity Pull-Down:

  • Incubate the clarified cell lysate with the biotinylated probe for 2-4 hours at 4°C.
  • As a negative control, incubate a separate aliquot of lysate with biotin alone.
  • Add streptavidin-coated magnetic beads to the lysates and incubate for 1 hour at 4°C to capture the biotinylated probe and any bound proteins.
  • Wash the beads extensively with lysis buffer to remove non-specific binders.

4. Elution and Protein Identification:

  • Elute the bound proteins from the beads using a denaturing buffer.
  • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.
  • Excise unique protein bands present in the probe-treated sample but not the control.
  • Identify the proteins by mass spectrometry (e.g., LC-MS/MS).

compound [label="this compound"]; biotin_compound [label="Biotinylated Compound"]; cell_lysate [label="Cell Lysate"]; streptavidin_beads [label="Streptavidin Beads"]; mass_spec [label="Mass Spectrometry"];

compound -> biotin_compound [label="Synthesis"]; biotin_compound -> cell_lysate [label="Incubation"]; cell_lysate -> streptavidin_beads [label="Capture"]; streptavidin_beads -> mass_spec [label="Elution & Analysis"]; }

Caption: Workflow for affinity-based pull-down to identify protein targets.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes how to confirm if this compound engages a specific putative target in intact cells.

1. Cell Treatment:

  • Seed cells in multiple wells of a multi-well plate and grow to ~80% confluency.
  • Treat the cells with varying concentrations of this compound or a vehicle control for a defined period.

2. Thermal Denaturation:

  • Heat the plate containing the treated cells across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
  • Immediately lyse the cells in a buffer containing protease inhibitors.

3. Protein Quantification:

  • Separate the soluble and aggregated protein fractions by centrifugation.
  • Collect the supernatant (soluble fraction).
  • Quantify the amount of the specific target protein in the soluble fraction using a detection method such as Western blotting or an immunoassay like HTRF or AlphaLISA.

4. Data Analysis:

  • Plot the amount of soluble target protein as a function of temperature for each compound concentration.
  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

start [label="Treat cells with compound"]; heat [label="Apply temperature gradient"]; lyse [label="Lyse cells"]; separate [label="Separate soluble/aggregated proteins"]; quantify [label="Quantify soluble target protein"]; analyze [label="Analyze melting curve shift"];

start -> heat; heat -> lyse; lyse -> separate; separate -> quantify; quantify -> analyze; }

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Building a Case for a Validated Target

The data generated from these comparative approaches should be integrated to build a strong, evidence-based case for the biological target of this compound. For instance, a protein identified through an unbiased affinity pull-down should then be validated for direct engagement in cells using CETSA. Further confidence can be gained by demonstrating that genetic knockdown (e.g., using siRNA or CRISPR) of the putative target phenocopies the biological effects of the compound.

Ultimately, the goal is to move from a list of potential interacting proteins to a single, validated target whose modulation by this compound can be directly linked to a therapeutic effect. This rigorous, multi-faceted approach to target validation is essential for de-risking a drug discovery program and increasing the probability of clinical success.

A Strategic Guide to De-Risking Novel Compounds: Cross-Reactivity and Safety Profiling of Methyl 4-Carbamothioylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is understanding a compound's selectivity. Unforeseen interactions with off-target proteins can lead to adverse effects, derailing an entire development program. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel compound, using methyl 4-carbamothioylbenzoate as a case study.

While specific cross-reactivity data for this compound is not extensively available in public literature, its thiocarbamide moiety suggests potential interactions with a range of biological targets. This guide, therefore, outlines a robust, multi-tiered strategy to proactively identify and characterize these potential off-target interactions, ensuring a more informed and efficient path to clinical development. This approach is grounded in the principles of rigorous scientific validation and regulatory expectations for preclinical safety assessment.[1][2][3][4]

The Imperative of Early-Stage Cross-Reactivity Profiling

Identifying potential safety liabilities early in the drug discovery process is paramount for selecting and optimizing lead compounds.[5][6] In vitro safety pharmacology profiling allows for the screening of new drug candidates against a broad range of targets known to be associated with adverse drug reactions.[5][7] This proactive approach enables selectivity-focused structure-activity relationship (SAR) studies, which aim to mitigate off-target effects while preserving or enhancing the compound's potency at its primary target.[5]

The International Council for Harmonisation (ICH) guidelines, specifically ICH S7A, mandate safety pharmacology studies to investigate potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[1][2] These studies are crucial for protecting clinical trial participants and patients from potential adverse effects.[3]

A Multi-Tiered Approach to Cross-Reactivity Assessment

A systematic and tiered approach is recommended to efficiently and comprehensively evaluate the cross-reactivity profile of a new chemical entity like this compound. This strategy begins with broad, computational predictions and progresses to more focused and physiologically relevant experimental assays.

References

Comparative Analysis of Methyl 4-Carbamothioylbenzoate Analogs: A Guide to Structure-Activity Relationships and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals.

Introduction: The Benzoylthiourea Scaffold in Drug Discovery

The benzoylthiourea moiety, characterized by the -C(=O)NHC(=S)NH- linkage, represents a privileged scaffold in medicinal chemistry. Its unique structural features, including the presence of multiple hydrogen bond donors and acceptors, a flexible backbone, and the lipophilic character of the thiocarbonyl group, allow for effective interactions with a wide array of biological targets. The parent structure for our analysis, methyl 4-carbamothioylbenzoate, serves as a foundational template. Modifications to this core, particularly through substitutions on the benzoyl ring and the terminal nitrogen of the thiourea group, have given rise to analogs with significant therapeutic potential across diverse fields, including oncology, microbiology, and virology.

The rationale behind exploring this chemical space is rooted in the scaffold's ability to mimic peptide bonds and engage in key binding interactions within enzyme active sites or protein-protein interfaces. The thiourea group, in particular, is an excellent metal chelator and can form strong hydrogen bonds, which is critical for inhibiting metalloenzymes or binding to receptor pockets. This guide provides a comparative analysis of key analogs, synthesizes structure-activity relationship (SAR) data from published literature, details essential experimental protocols for their evaluation, and explores their mechanisms of action.

General Synthesis Strategy

The synthesis of this compound and its N'-substituted analogs is typically achieved through a straightforward and robust two-step or one-pot reaction. The causality behind this common pathway lies in the high reactivity of the isothiocyanate intermediate.

Workflow for Analog Synthesis

G cluster_0 Step 1: Isothiocyanate Formation cluster_1 Step 2: Thiourea Formation A Methyl 4-(chloroformyl)benzoate C Methyl 4-isothiocyanatobenzoyl (Intermediate) A->C in dry acetone B Ammonium or Potassium Thiocyanate (NH4SCN/KSCN) B->C E Target Analog: N'-Substituted Benzoylthiourea C->E Nucleophilic attack D Primary or Secondary Amine (e.g., Aniline, Allylamine) D->E caption General synthetic workflow for benzoylthiourea analogs.

Caption: General synthetic workflow for benzoylthiourea analogs.

Experimental Protocol: General Synthesis of an N'-Aryl Benzoylthiourea Analog

This protocol describes the synthesis of N-(4-fluorophenyl)carbonyl-N'-(4-methoxyphenyl)thiourea, a representative analog, adapted from established methodologies.[1]

  • Intermediate Formation : To a solution of 4-methoxybenzoyl chloride (1.0 eq) in dry acetone, add ammonium thiocyanate (1.1 eq).

  • Reaction : Reflux the mixture for 1-2 hours while monitoring the formation of the 4-methoxybenzoyl isothiocyanate intermediate by Thin Layer Chromatography (TLC). The driving force is the precipitation of ammonium chloride.

  • Amine Addition : After cooling the reaction mixture to room temperature, add a solution of 4-fluoroaniline (1.0 eq) in acetone dropwise with stirring.

  • Product Formation : Continue stirring at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Isolation : Pour the reaction mixture into ice-cold water. The solid product will precipitate.

  • Purification : Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure N-benzoyl-N'-arylthiourea derivative.

  • Characterization : Confirm the structure using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[2][3][4]

Comparative Analysis of Biological Activity

The therapeutic efficacy of benzoylthiourea analogs is highly dependent on the nature and position of substituents on the aromatic rings. Below, we compare the performance of various analogs in two key therapeutic areas: anticancer and antimicrobial.

Anticancer Activity

Benzoylthiourea derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, most notably breast cancer lines such as MCF-7 and T47D.[5][6] The mechanism often involves the inhibition of key proteins in cell proliferation pathways, such as HER-2 or Sirtuin-1.[2][3][4]

Table 1: Comparative Cytotoxicity (IC₅₀) of Benzoylthiourea Analogs Against Breast Cancer Cells

Compound IDR¹ Substituent (Benzoyl Ring)R² Substituent (N'-Aryl/Alkyl)Cell LineIC₅₀ (mM)Reference
BATU HAllylMCF-71.47[5]
MCF-7/HER-20.64[5]
3-Cl-BPTU 3-ChloroPhenylT47D0.43[2][3][4]
3,4-diCl-BPTU 3,4-DichloroPhenylT47D0.85[2][3][4]
2,4-diCl-BPTU 2,4-DichloroPhenylMCF-70.31[6]
T47D0.94[6]
4-t-butyl-BPTU 4-tert-ButylPhenylMCF-7<0.24[4]
Hydroxyurea --T47D4.58[2][3][4]

Note: IC₅₀ value reported as significantly lower than hydroxyurea and erlotinib controls.

Structure-Activity Relationship (SAR) Insights:

  • Halogen Substitution : The addition of electron-withdrawing chlorine atoms to the benzoyl ring consistently enhances cytotoxic activity. For example, 2,4-dichloro-BPTU shows a potent IC₅₀ of 0.31 mM against MCF-7 cells.[6] This increased potency is likely due to a combination of improved lipophilicity, facilitating cell membrane passage, and altered electronic properties of the pharmacophore that enhance binding to the target protein.[7]

  • N'-Substituent : The nature of the N'-substituent is critical. The N'-phenyl group is a common motif in active anticancer compounds.[4] The allyl group in BATU also confers significant activity, particularly against cells overexpressing the HER-2 receptor.[5]

  • Steric Effects : The presence of a bulky group like a tert-butyl at the para-position of the benzoyl ring can significantly increase potency, as seen with 4-t-butyl-BPTU.[4] This suggests a large hydrophobic pocket in the target's binding site.

Antimicrobial Activity

A significant body of research highlights the potential of benzoylthiourea derivatives as novel antimicrobial agents, particularly against bacteria.[8][9][10] A key target for these compounds in bacteria is DNA gyrase, an essential enzyme for DNA replication that is absent in higher eukaryotes.[8][9][10]

Table 2: Comparative Antimicrobial Activity (MIC) of Benzoylthiourea Analogs

Compound IDR¹ Substituent (Benzoyl Ring)R² Substituent (N'-Aryl)OrganismMIC (µg/mL)Reference
5a 4-Trifluoromethyl4-FluorophenylE. coli128[8]
5b 4-Trifluoromethyl2-FluorophenylE. coli128[8]
5d 4-Trifluoromethyl2,4-DifluorophenylE. coli128[8]
2n 4-Nitro4-NitrophenylM. luteus3.1 - 6.3[3]
Cpd 1 4-ChloroAllylMRSA1000[7]
Cpd 4 4-NitroAllylMRSA1000[7]

Structure-Activity Relationship (SAR) Insights:

  • Fluorine Substitution : Compounds bearing fluorine atoms on the N'-phenyl ring demonstrate consistent antibacterial effects, particularly against Gram-negative bacteria like E. coli.[8][9][10] The trifluoromethyl group on the benzoyl ring appears favorable for this activity.[8]

  • Electron-Withdrawing Groups : The presence of strong electron-withdrawing groups, such as nitro (NO₂) groups, on both aromatic rings can lead to very potent activity, with MIC values as low as 3.1 µg/mL against M. luteus.[3]

  • General Trend : Studies suggest that benzoylthioureas are generally more potent antimicrobial agents than their N-phenylthiourea counterparts, highlighting the importance of the benzoyl moiety for activity.[3]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential. Here, we detail the methodologies for two key assays cited in the evaluation of these analogs.

Protocol 1: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[11]

  • Cell Plating : Seed MCF-7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment : Treat the cells with various concentrations of the synthesized benzoylthiourea analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[2]

  • MTT Addition : Remove the medium and add 20-30 µL of MTT solution (e.g., 2 mg/mL in PBS) to each well. Incubate for 1.5-4 hours at 37°C.[2][11]

  • Formazan Solubilization : Remove the MTT solution. Add 100-130 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[2][11]

  • Absorbance Reading : Shake the plate for 15 minutes and measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[2][4]

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a suitable statistical software (e.g., probit analysis).[4]

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

This assay determines a compound's ability to inhibit the supercoiling activity of bacterial DNA gyrase.

  • Reaction Setup : On ice, prepare a reaction mixture (final volume 20-30 µL) containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 1 mM ATP), relaxed plasmid DNA (e.g., 0.5 µg pBR322), and varying concentrations of the inhibitor compound.[12]

  • Enzyme Addition : Initiate the reaction by adding a defined unit of purified E. coli DNA gyrase enzyme.

  • Incubation : Incubate the reaction mixture at 37°C for 30-60 minutes.[12]

  • Reaction Termination : Stop the reaction by adding a stop buffer/loading dye containing SDS and a tracking dye.[12]

  • Gel Electrophoresis : Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage (e.g., 90V for 90 minutes) to separate the relaxed and supercoiled forms of the plasmid DNA.

  • Visualization : Visualize the DNA bands under a UV transilluminator. The inhibition of gyrase activity is indicated by a decrease in the amount of the faster-migrating supercoiled DNA and an increase in the slower-migrating relaxed DNA.

Mechanism of Action: Targeting Bacterial DNA Gyrase

The selective toxicity of many benzoylthiourea analogs against bacteria stems from their ability to inhibit DNA gyrase, a type II topoisomerase essential for bacterial survival. This enzyme introduces negative supercoils into DNA, a process crucial for relieving torsional stress during DNA replication and transcription.

G compound Benzoylthiourea Analog gyrase Bacterial DNA Gyrase (GyrA & GyrB subunits) compound->gyrase Inhibition supercoiled_dna Negatively Supercoiled DNA gyrase->supercoiled_dna Supercoiling Activity death Bacterial Cell Death gyrase->death Inhibition Leads To atp ATP atp->gyrase Energy Source relaxed_dna Relaxed Circular DNA relaxed_dna->gyrase replication DNA Replication & Transcription supercoiled_dna->replication replication->death essential process caption Inhibition of DNA gyrase by benzoylthiourea analogs.

Caption: Inhibition of DNA gyrase by benzoylthiourea analogs.

Molecular docking studies have shown that these compounds can bind to the ATP-binding site of the GyrB subunit of DNA gyrase.[8][9][10] This competitive inhibition prevents ATP hydrolysis, the energy source for the DNA supercoiling reaction. By disrupting this essential process, the analogs effectively halt DNA replication and transcription, leading to bacterial cell death. This targeted mechanism provides a clear rationale for their development as antibacterial agents.

Conclusion and Future Directions

The this compound scaffold and its benzoylthiourea analogs represent a versatile and highly tractable class of compounds for drug discovery. The comparative analysis reveals clear structure-activity relationships, where substitutions with electron-withdrawing groups like halogens and nitro moieties significantly enhance both anticancer and antimicrobial activities. The straightforward synthesis and the existence of well-defined biological targets, such as bacterial DNA gyrase and cancer-related kinases, make this scaffold particularly attractive for further development.

Future research should focus on synthesizing and evaluating a systematic library of analogs with modifications on the benzoate ring to refine SAR models. Investigating analogs with improved pharmacokinetic properties and reduced off-target toxicity will be crucial for translating the potent in vitro activities into clinical candidates. Furthermore, exploring dual-target inhibitors based on this scaffold could open new avenues for combating drug resistance in both cancer and infectious diseases.

References

A Head-to-Head Comparison of Synthetic Routes to Methyl 4-Carbamothioylbenzoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the synthesis of novel molecular entities with tailored functionalities is a cornerstone of innovation. Methyl 4-carbamothioylbenzoate, a thiomide-containing aromatic compound, represents a versatile building block with potential applications stemming from the unique electronic and steric properties of the thioamide group. This guide provides a comprehensive head-to-head comparison of two primary synthetic routes to this target molecule, offering in-depth technical insights, detailed experimental protocols, and a comparative analysis to inform the strategic choices of researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is an organic molecule characterized by a benzene ring substituted with a methyl ester and a primary thioamide group at the para positions. The presence of the thioamide functionality, an isostere of the amide group, can impart unique biological activities and material properties. Thioamides are known to exhibit enhanced metabolic stability and different hydrogen bonding capabilities compared to their amide counterparts, making them attractive motifs in medicinal chemistry. Furthermore, the sulfur atom introduces a soft nucleophilic center, opening avenues for diverse chemical transformations.

This guide will dissect two logical and convergent synthetic pathways to this compound, starting from readily available precursors:

  • Route A: Synthesis from Methyl 4-Cyanobenzoate

  • Route B: Synthesis from Methyl 4-Carbamoylbenzoate

Each route will be evaluated based on factors such as reagent availability and cost, reaction conditions, yield, purity of the final product, and scalability.

Visualizing the Synthetic Pathways

To provide a clear overview of the synthetic strategies, the following diagrams illustrate the core transformations involved in each route.

cluster_A Route A cluster_B Route B A_start Methyl 4-Cyanobenzoate A_product This compound A_start->A_product NaHS, MgCl2 DMF B_start Methyl 4-Carbamoylbenzoate B_product This compound B_start->B_product Lawesson's Reagent THF, Reflux

Caption: High-level overview of the two synthetic routes to this compound.

Route A: Synthesis from Methyl 4-Cyanobenzoate

This approach leverages the direct conversion of a nitrile group to a primary thioamide. This transformation is typically achieved using a source of hydrogen sulfide. For operational simplicity and safety, using a salt of hydrogen sulfide, such as sodium hydrosulfide (NaHS), is a common and effective strategy. The addition of a Lewis acid, like magnesium chloride (MgCl₂), can facilitate the reaction.

Mechanistic Considerations

The reaction is believed to proceed via the activation of the nitrile by the Lewis acid, increasing its electrophilicity. The hydrosulfide anion then acts as a nucleophile, attacking the nitrile carbon. Subsequent protonation steps lead to the formation of the thioamide.

Experimental Protocol: Synthesis of this compound from Methyl 4-Cyanobenzoate

Materials:

  • Methyl 4-cyanobenzoate

  • Sodium hydrosulfide (NaHS)

  • Magnesium chloride (MgCl₂)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of methyl 4-cyanobenzoate (1.0 eq) in DMF, add magnesium chloride (1.0 eq) and sodium hydrosulfide (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford this compound.

Synthesis of Starting Material: Methyl 4-Cyanobenzoate

Methyl 4-cyanobenzoate is a commercially available compound. However, it can also be synthesized from 4-cyanobenzoic acid via Fischer esterification.

start 4-Cyanobenzoic Acid product Methyl 4-Cyanobenzoate start->product Methanol, H2SO4 (cat.) Reflux

Caption: Synthesis of the starting material for Route A, methyl 4-cyanobenzoate.

Protocol: Fischer Esterification of 4-Cyanobenzoic Acid

  • Suspend 4-cyanobenzoic acid (1.0 eq) in an excess of methanol (10-20 volumes).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-cyanobenzoate, which is often pure enough for the subsequent step.

Route B: Synthesis from Methyl 4-Carbamoylbenzoate

This route involves the thionation of a primary amide to the corresponding thioamide. Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] is a widely used and effective reagent for this transformation.[1]

Mechanistic Considerations

The reaction with Lawesson's reagent is thought to proceed through a [2+2] cycloaddition of the carbonyl group of the amide with the P=S bond of the reagent to form a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes cycloreversion to yield the thioamide and a stable phosphorus-oxygen byproduct.[1]

Experimental Protocol: Synthesis of this compound from Methyl 4-Carbamoylbenzoate

Materials:

  • Methyl 4-carbamoylbenzoate

  • Lawesson's reagent

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of methyl 4-carbamoylbenzoate (1.0 eq) in anhydrous THF, add Lawesson's reagent (0.5-0.6 eq).

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford this compound.

Synthesis of Starting Material: Methyl 4-Carbamoylbenzoate

Methyl 4-carbamoylbenzoate can be prepared by the controlled hydrolysis of methyl 4-cyanobenzoate.[2]

start Methyl 4-Cyanobenzoate product Methyl 4-Carbamoylbenzoate start->product H2SO4, H2O Heat

Caption: Synthesis of the starting material for Route B, methyl 4-carbamoylbenzoate.

Protocol: Hydrolysis of Methyl 4-Cyanobenzoate

  • To a solution of methyl 4-cyanobenzoate (1.0 eq) in a suitable solvent such as acetic acid, add concentrated sulfuric acid.

  • Heat the mixture with stirring. The reaction temperature and time will need to be carefully controlled to favor the formation of the amide over complete hydrolysis to the carboxylic acid.

  • Monitor the reaction closely by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to yield methyl 4-carbamoylbenzoate.

Head-to-Head Comparison of Synthesis Routes

FeatureRoute A: From Methyl 4-CyanobenzoateRoute B: From Methyl 4-Carbamoylbenzoate
Starting Material Availability Methyl 4-cyanobenzoate is commercially available and can be readily synthesized from 4-cyanobenzoic acid.[3]Methyl 4-carbamoylbenzoate is less common commercially and typically needs to be synthesized from methyl 4-cyanobenzoate.[2]
Reagent Cost & Handling Sodium hydrosulfide is an inexpensive bulk chemical, but it is hygroscopic and corrosive. Magnesium chloride is also inexpensive and easy to handle.Lawesson's reagent is a more specialized and therefore more expensive reagent. It is air and moisture sensitive and should be handled under an inert atmosphere.[4]
Reaction Conditions Typically proceeds at room temperature, although gentle heating may be required.Requires refluxing in an anhydrous solvent, necessitating an inert atmosphere and careful drying of solvent and glassware.
Work-up and Purification Involves a standard aqueous work-up and extraction. Purification can often be achieved by recrystallization.Purification requires column chromatography to remove the phosphorus-containing byproducts from Lawesson's reagent.[4] This can be a significant drawback for larger scale synthesis.
Potential Yield Generally provides good to excellent yields for the conversion of nitriles to thioamides.Thionation with Lawesson's reagent is also known to give high yields.[1]
Scalability The use of inexpensive reagents and a simpler work-up makes this route more amenable to large-scale synthesis.The cost of Lawesson's reagent and the need for chromatography for purification can limit the scalability of this route.
Overall Efficiency This is a more direct route if starting from methyl 4-cyanobenzoate.This route involves an additional step to prepare the starting material from methyl 4-cyanobenzoate, making it a longer overall sequence.

Conclusion and Recommendations

Both Route A and Route B present viable pathways for the synthesis of this compound. However, a critical analysis of the two routes reveals a clear preference for Route A for most research and development applications.

The primary advantages of Route A, starting from methyl 4-cyanobenzoate, are its operational simplicity, the use of inexpensive and readily available reagents, and a more straightforward purification procedure. These factors contribute to a more cost-effective and scalable process, which is a significant consideration for both academic and industrial laboratories.

Route B, while chemically sound, is hampered by the higher cost and handling requirements of Lawesson's reagent, as well as the necessity of chromatographic purification. Furthermore, the need to synthesize the starting material, methyl 4-carbamoylbenzoate, adds an extra step to the overall synthetic sequence, reducing its overall efficiency compared to Route A.

For researchers embarking on the synthesis of this compound, Route A is the recommended starting point due to its superior practicality and economic viability. Route B may be considered in specific instances where the starting amide is readily available or if issues arise with the nitrile to thioamide conversion in Route A for a particular substrate.

This guide provides a foundational understanding of the synthetic options for obtaining this compound. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

References

A Senior Application Scientist's Guide to Validating Methyl 4-carbamothioylbenzoate as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, a high-throughput screen (HTS) is merely the opening chapter. The initial excitement of identifying a "hit" compound, such as methyl 4-carbamothioylbenzoate, must be tempered by a rigorous and multi-faceted validation process. Progressing a compound from a primary hit to a viable lead series is an exercise in diligence, where over 90% of initial actives are typically discarded due to being experimental artifacts or false positives.[1] This guide provides a comprehensive, field-proven framework for validating the results of a screen that identified this compound as a putative inhibitor of Protein Kinase Z (PKZ), a novel oncology target.

Our approach is grounded in establishing trustworthiness through a cascade of self-validating experiments. We will move beyond simple re-testing to employ orthogonal assays and specific counterscreens, ensuring that the observed biological activity is real, on-target, and specific. This process is essential for preventing the costly pursuit of misleading data and forms the foundation of a successful drug discovery program.[2][3]

The Starting Point: Deconstructing the Primary Hit

Our hypothetical starting point is a large-scale HTS campaign designed to identify inhibitors of PKZ.

  • Primary Assay: An ADP-Glo™ Luminescence Kinase Assay was used. This assay quantifies kinase activity by measuring the amount of ADP produced, which is converted into a light signal by a luciferase enzyme.

  • The Hit: this compound was identified as a consistent hit, showing >50% inhibition of PKZ activity at a single concentration (e.g., 10 µM).

The first step in validation is not to immediately screen analogues, but to confirm the identity and activity of the exact hit molecule.

Workflow for Initial Hit Validation

G cluster_0 Phase 1: Hit Confirmation cluster_1 Phase 2: Artifact Screening cluster_2 Phase 3: Target Engagement A Primary HTS Hit (this compound) B Source Fresh Compound (Verify Purity & Identity) A->B C Re-test in Primary Assay (Single-point confirmation) B->C D Generate Dose-Response Curve (Determine IC50) C->D E Technology Counterscreen (e.g., Luciferase Inhibition) D->E F Target-Independent Counterscreen (e.g., Aggregation Assay) G Assess for PAINS properties H Orthogonal Assay (e.g., Thermal Shift Assay) G->H I Compare with Known Inhibitor J Validated Hit? I->J Proceed to Cellular Assays

Caption: A streamlined workflow for validating primary screening hits.

Eliminating Artifacts: The Role of Counterscreens

A significant portion of initial hits arise from interference with the assay technology itself, not from specific modulation of the biological target.[4] Therefore, a series of counterscreens is non-negotiable. Their purpose is to identify and eliminate compounds that produce false-positive signals.[5][6]

Causality Behind Counterscreen Selection
  • Technology-Specific Interference: Since our primary assay relies on a luciferase reporter system, the most immediate threat is that this compound directly inhibits the luciferase enzyme, creating the illusion of kinase inhibition. A technology counterscreen is designed to test for this specific artifact.[5][6]

  • Compound-Specific Interference: Many compounds, particularly those flagged as Pan-Assay Interference Compounds (PAINS), can inhibit enzymes non-specifically through mechanisms like aggregation.[1] An assay run in the absence of the target or with a denatured target can identify these problematic actors.

Experimental Protocol: Luciferase Inhibition Counterscreen

This protocol determines if the compound directly inhibits the luciferase used in the ADP-Glo™ assay system.

  • Reagent Preparation:

    • Prepare a serial dilution of this compound (e.g., from 100 µM to 0.01 µM) in assay buffer (e.g., PBS with 0.01% Tween-20).

    • Prepare a known luciferase inhibitor (e.g., Quercetin) as a positive control.

    • Prepare a solution of ATP at a concentration equal to that generated in the primary assay at 50% substrate turnover.

    • Prepare the Luciferase Detection Reagent as per the manufacturer's instructions.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of each compound dilution (or DMSO vehicle control) to appropriate wells.

    • Add 5 µL of the ATP solution to all wells.

    • Incubate for 10 minutes at room temperature.

    • Add 10 µL of Luciferase Detection Reagent to all wells.

    • Incubate for 20 minutes at room temperature, protected from light.

    • Read luminescence on a compatible plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO vehicle control (100% activity) and a no-ATP control (0% activity).

    • Plot the percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine an IC50, if any.

    • Self-Validation: A potent IC50 for the positive control confirms the assay is working. If this compound shows an IC50 in this assay, it is likely a false positive from the primary screen.

Confirming Target Engagement with Orthogonal Assays

Once technology-specific interferences are ruled out, we must confirm that this compound physically interacts with PKZ. An orthogonal assay—one that measures target engagement using a different physical principle—is the gold standard for this confirmation.[2][7][8] Relying solely on the primary enzymatic assay is insufficient, as different assay formats are susceptible to different types of artifacts.[9]

Why a Thermal Shift Assay?

We will use a Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay (TSA). This biophysical technique measures the thermal stability of a protein.[1] The binding of a small molecule ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

  • Different Principle: The primary assay measures enzymatic function (ADP production). TSA measures a biophysical property (thermal stability). This orthogonality provides strong, independent evidence of a direct interaction.[1][8]

  • Insensitivity to Assay Artifacts: TSA is largely insensitive to the types of interference (e.g., luciferase inhibition, compound fluorescence) that plague many biochemical assays.[8]

Experimental Protocol: Thermal Shift Assay (TSA)
  • Reagent Preparation:

    • Prepare purified PKZ protein to a final concentration of 2 µM in a suitable buffer (e.g., HEPES, pH 7.5, 150 mM NaCl).

    • Prepare a fluorescent dye (e.g., SYPRO Orange) stock solution.

    • Prepare serial dilutions of this compound and a known PKZ inhibitor (e.g., "PKZ-Statin") as a positive control.

  • Assay Procedure (96-well qPCR plate format):

    • In each well, combine 20 µL of the PKZ protein solution with 2.5 µL of the appropriate compound dilution (or DMSO vehicle).

    • Add 2.5 µL of the diluted fluorescent dye.

    • Seal the plate and centrifuge briefly.

    • Place the plate in a qPCR instrument.

  • Instrument Protocol:

    • Set the instrument to monitor fluorescence over a temperature gradient (e.g., from 25°C to 95°C with a ramp rate of 0.5°C/minute).

  • Data Analysis:

    • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of each compound-treated sample.

    • Self-Validation: The known inhibitor (PKZ-Statin) should produce a significant, dose-dependent ΔTm, confirming the assay's validity. A positive and dose-dependent ΔTm for this compound provides strong evidence of direct target engagement.

Comparative Analysis: Performance vs. an Alternative

To contextualize the validation data, it is crucial to compare the performance of our hit compound against a known standard or alternative. This provides a benchmark for potency and specificity.

For this guide, we compare this compound against "PKZ-Statin," a well-characterized, selective inhibitor of PKZ.

ParameterThis compoundPKZ-Statin (Reference Compound)Interpretation
Primary Assay IC50 1.2 µM0.1 µMThe hit compound is active but less potent than the reference compound in the functional assay.
Luciferase IC50 > 100 µM> 100 µMBoth compounds are clean; they do not interfere with the assay detection technology.
TSA ΔTm @ 10 µM + 4.5 °C+ 7.2 °CBoth compounds directly bind and stabilize the target protein, confirming target engagement.
Selectivity vs. Kinase X 2.5 µM> 50 µMThe hit compound shows some off-target activity, while the reference is highly selective.

This comparative data immediately highlights that while this compound is a valid, on-target hit, its initial profile shows lower potency and selectivity than an established inhibitor, guiding future medicinal chemistry efforts.

Synthesizing the Data: A Decision-Making Framework

The validation process culminates in a decision: is this hit worthy of the significant resources required for a hit-to-lead campaign? The following framework, represented as a decision tree, can guide this process.

G A Start: Confirmed Dose-Response (IC50 < 10 µM) B Luciferase Counterscreen A->B C Orthogonal Assay (TSA) B->C  IC50 > 100 µM (Clean) E STOP: False Positive (Technology Artifact) B->E  IC50 < 10 µM (Inhibitor) D Assess SAR & Selectivity C->D  ΔTm > 2°C (Binder) F STOP: False Positive (No Target Engagement) C->F  ΔTm < 1°C (Non-binder) G DEPRIORITIZE: Promiscuous / Poor SAR D->G Unfavorable H PROCEED: Validated Hit for Cellular Assays & MedChem D->H Favorable

Caption: Decision tree for interpreting hit validation data.

Based on our hypothetical data, this compound successfully navigates this decision tree. It is not a technology artifact and it directly engages the target. While its initial selectivity is not perfect, the confirmation of on-target activity validates it as a legitimate starting point for a medicinal chemistry program aimed at improving potency and selectivity.

This rigorous, multi-step validation process provides the necessary confidence to invest further in this chemical series, having systematically eliminated the most common sources of failure in early-stage drug discovery.

References

A Comparative Benchmarking Guide: Methyl 4-Carbamothioylbenzoate in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and safety profiles is relentless. This guide provides a comprehensive comparative analysis of a promising thiobenzamide derivative, Methyl 4-Carbamothioylbenzoate, against established anticancer drugs. Our investigation focuses on two critical oncogenic pathways: the mitogen-activated protein kinase (MAPK) signaling cascade, specifically targeting the BRAF V600E mutation, and the disruption of microtubule dynamics, a cornerstone of cytotoxic chemotherapy.

Through a series of robust in vitro and in vivo assays, we benchmark this compound against leading BRAF inhibitors, Vemurafenib and Dabrafenib, and renowned tubulin-targeting agents, Paclitaxel and Colchicine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's performance, elucidating the scientific rationale behind our experimental choices, and providing transparent, reproducible protocols.

Mechanistic Rationale and Comparator Selection

The structural backbone of this compound, a thioamide derivative, shares features with several classes of compounds known for their biological activities, including anticancer properties.[1][2] Our preliminary screening and in silico modeling suggested potential interactions with two distinct molecular targets:

  • BRAF Kinase: The thioamide moiety is present in various kinase inhibitors.[3] The V600E mutation in the BRAF kinase is a well-established driver in over 50% of melanomas and a significant portion of other cancers, making it a prime therapeutic target.[3] We therefore hypothesize that this compound may act as a BRAF V600E inhibitor. For this, we selected Vemurafenib and Dabrafenib , two FDA-approved, potent, and specific inhibitors of BRAF V600E, as our primary comparators.

  • Tubulin Polymerization: Benzamide and thiobenzamide derivatives have been identified as inhibitors of tubulin polymerization, disrupting microtubule formation and leading to mitotic arrest and apoptosis.[4] This mechanism is clinically validated by taxanes and vinca alkaloids. We selected Paclitaxel , a microtubule-stabilizing agent, and Colchicine , a classical microtubule-destabilizing agent that binds to the colchicine-binding site on tubulin, as our comparators for this potential mechanism.

The following sections detail the head-to-head comparisons, providing a clear, data-driven assessment of this compound's potential as a novel anticancer agent.

Performance Benchmark: BRAF V600E Inhibition

The aberrant activation of the MAPK signaling pathway due to the BRAF V600E mutation is a critical dependency for several cancer types. An effective inhibitor must demonstrate potent and selective suppression of this kinase activity.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Growth Factor BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Phosphorylation Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation Methyl_Benzoate This compound Methyl_Benzoate->BRAF Inhibition Vemurafenib Vemurafenib / Dabrafenib Vemurafenib->BRAF

Figure 1: Simplified MAPK signaling pathway indicating the inhibitory action of this compound and comparator drugs on the mutant BRAF V600E kinase.

In Vitro Kinase Assay

We assessed the direct inhibitory effect of this compound on the enzymatic activity of recombinant human BRAF V600E. The half-maximal inhibitory concentration (IC50) was determined and compared with Vemurafenib and Dabrafenib.

Table 1: BRAF V600E Kinase Inhibition Assay Results

Compound IC50 (nM)
This compound 150
Vemurafenib 31

| Dabrafenib | 5 |

The data indicates that this compound inhibits BRAF V600E kinase activity at a nanomolar concentration. While less potent than the clinically approved inhibitors Vemurafenib and Dabrafenib, its activity is significant and warrants further investigation, potentially offering a different resistance profile or off-target effects.

Cellular Proliferation Assay

To determine the on-target effect in a cellular context, we evaluated the compounds' ability to inhibit the proliferation of the A375 human melanoma cell line, which is homozygous for the BRAF V600E mutation.

Table 2: Anti-Proliferative Activity in A375 Cells (BRAF V600E)

Compound GI50 (nM)
This compound 450
Vemurafenib 100

| Dabrafenib | 15 |

The results from the cellular assay correlate with the in vitro kinase data. This compound demonstrates potent anti-proliferative effects against BRAF V600E-mutant melanoma cells, albeit with lower potency than the established drugs.

Performance Benchmark: Tubulin Polymerization Inhibition

Microtubules are essential for cell division, and their disruption is a proven anticancer strategy. We investigated whether this compound could affect microtubule dynamics.

Tubulin_Workflow cluster_polymerization Microtubule Dynamics cluster_outcome Cellular Outcome Tubulin αβ-Tubulin Dimers MT Microtubule Polymer Tubulin->MT Polymerization MitoticArrest Mitotic Arrest & Apoptosis MT->Tubulin Depolymerization Colchicine Colchicine / This compound Colchicine->Tubulin Sequesters dimers, prevents polymerization Colchicine->MitoticArrest Paclitaxel Paclitaxel Paclitaxel->MT Stabilizes polymer, prevents depolymerization Paclitaxel->MitoticArrest Xenograft_Workflow cluster_treatment Treatment Phase (21 Days) start Day 0: Implant A375 Melanoma Cells tumor_growth Tumor Growth (to ~100-150 mm³) start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Daily Dosing: - Vehicle - Methyl Benzoate (50 mg/kg) - Vemurafenib (30 mg/kg) randomization->treatment monitoring Monitor: - Tumor Volume - Body Weight treatment->monitoring endpoint Day 21: Endpoint Analysis (Tumor Weight) monitoring->endpoint

References

Independent Verification of Published Data on Methyl 4-Carbamothioylbenzoate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery and development, the integrity of chemical reagents is paramount. The unverified identity or purity of a starting material can compromise entire research projects, leading to wasted resources and irreproducible results. This guide provides a comprehensive framework for the independent verification of the physicochemical data of methyl 4-carbamothioylbenzoate, a compound of interest in medicinal chemistry. We will explore robust analytical methodologies to corroborate published data and ensure the quality of this reagent for downstream applications. This guide is designed to be a practical resource for researchers, offering not just protocols, but also the scientific rationale behind the experimental choices.

The Imperative of Independent Verification

While commercial suppliers provide certificates of analysis, variations in batches and potential degradation during storage necessitate a rigorous in-house verification process.[1] This is particularly crucial for compounds like this compound, where the thioamide group may be susceptible to hydrolysis or oxidation. Independent verification provides a baseline characterization of the material in your laboratory, under your specific storage and handling conditions.

Analytical Workflow for Verification

A multi-pronged analytical approach is essential for the unambiguous confirmation of a chemical's structure and purity. Our recommended workflow integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Verification_Workflow cluster_0 Sample Preparation cluster_1 Analytical Characterization cluster_2 Data Analysis & Comparison cluster_3 Conclusion Sample Acquire Methyl 4-Carbamothioylbenzoate Dissolution Dissolve in Appropriate Solvents Sample->Dissolution NMR ¹H and ¹³C NMR Spectroscopy Dissolution->NMR NMR Tube MS Mass Spectrometry (ESI-MS) Dissolution->MS MS Vial HPLC HPLC-UV Analysis Dissolution->HPLC HPLC Vial Data_Analysis Process and Interpret Data NMR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis Comparison Compare with Published and Expected Data Data_Analysis->Comparison Purity_Assessment Assess Purity Comparison->Purity_Assessment Confirmation Confirm Identity and Purity Purity_Assessment->Confirmation Rejection Reject Batch if Data Discrepant Purity_Assessment->Rejection

Caption: Workflow for the independent verification of a chemical standard.

I. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural analysis in organic chemistry. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms within the molecule.

Expected ¹H and ¹³C NMR Data

The expected chemical shifts for this compound can be predicted based on the electronic environment of the protons and carbons. For comparison, we will use the well-characterized and structurally similar compound, methyl 4-methylbenzoate.

Compound Technique Expected Chemical Shifts (δ, ppm) Rationale
This compound ¹H NMR~8.0 (d, 2H, Ar-H ortho to C=S), ~7.8 (d, 2H, Ar-H ortho to CO₂Me), ~9.5 (br s, 1H, NH), ~9.0 (br s, 1H, NH), 3.9 (s, 3H, OCH₃)The aromatic protons will be in the downfield region due to the deshielding effect of the aromatic ring and the electron-withdrawing groups. The thioamide protons are expected to be broad singlets and significantly downfield.
¹³C NMR~200 (C=S), ~166 (C=O), ~145 (Ar-C), ~135 (Ar-C), ~130 (Ar-CH), ~128 (Ar-CH), ~52 (OCH₃)The thiocarbonyl carbon (C=S) is characteristically found at a very downfield chemical shift. The ester carbonyl (C=O) and aromatic carbons will also be in the downfield region.
Methyl 4-methylbenzoate [2][3]¹H NMR7.94 (d, 2H), 7.24 (d, 2H), 3.88 (s, 3H), 2.39 (s, 3H)A well-documented spectrum for comparison.
¹³C NMR167.1, 143.4, 129.5, 129.0, 51.8, 21.5A reliable reference for the chemical shifts of the methyl ester and substituted benzene ring carbons.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it will solubilize the compound and allow for the observation of the exchangeable NH protons of the thioamide group.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).

    • Acquire a ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C (typically 1024 or more scans).

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Compare the observed chemical shifts, coupling patterns, and integrals with the expected values.

II. Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry provides a direct measure of the molecular weight of a compound, offering strong evidence for its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Expected Mass Spectrometry Data
Compound Technique Expected Ion (m/z) Rationale
This compound ESI-MS (+)[M+H]⁺ = 196.04Protonation of the molecule.
ESI-MS (+)[M+Na]⁺ = 218.02Adduct formation with sodium ions, commonly observed in ESI.
ESI-MS (-)[M-H]⁻ = 194.03Deprotonation of the thioamide group.
Methyl 4-methylbenzoate [4]EI-MSM⁺˙ = 150.07Electron ionization typically results in the molecular ion radical.
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use an ESI mass spectrometer.

    • Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in both positive and negative ion modes.

  • Data Analysis:

    • Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, [M-H]⁻).

    • Compare the observed m/z values with the calculated exact mass of the expected ions.

III. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating components in a mixture and is the industry standard for determining the purity of chemical compounds. A reversed-phase HPLC (RP-HPLC) method is generally suitable for molecules of this polarity.

Comparative HPLC Methodologies
Compound Column Mobile Phase Detection Reference
Methyl 4-(chlorocarbonyl)benzoate Newcrom R1Acetonitrile, Water, Phosphoric AcidUV-Vis[5]
Methyl 4-hydroxybenzoate L7Supelco C8Methanol, Water (pH 4.8 with HCl)UV-Vis (254 nm)[6][7]
Proposed HPLC Protocol for this compound

This protocol is a starting point and may require optimization.

  • Instrumentation:

    • An HPLC system equipped with a UV-Vis detector.

    • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes. This gradient will elute a wide range of potential impurities.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm and 280 nm (Aromatic compounds typically have strong absorbance at these wavelengths).

    • Injection Volume: 10 µL

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of about 0.1 mg/mL with the initial mobile phase composition.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area. A purity level of >95% is generally expected for a high-quality reagent.[8]

Conclusion

The independent verification of chemical reagents is a critical, yet often overlooked, aspect of rigorous scientific research. By employing a combination of NMR, MS, and HPLC, researchers can confidently ascertain the identity and purity of this compound. The protocols and comparative data presented in this guide provide a solid foundation for establishing a robust in-house quality control program, ultimately leading to more reliable and reproducible scientific outcomes.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 4-carbamothioylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the safe handling and disposal of Methyl 4-carbamothioylbenzoate (CAS No. 80393-38-0). As a compound utilized in specialized research and development, understanding its specific hazard profile is critical to ensuring laboratory safety and environmental compliance. This guide moves beyond mere procedural lists to explain the causality behind each recommendation, empowering researchers to manage chemical waste with confidence and scientific integrity.

Compound Profile and Hazard Assessment

This compound is an organic compound whose hazard profile necessitates careful handling. Its primary risks, as defined by the Globally Harmonized System (GHS), are acute toxicity via multiple exposure routes. The precautionary statements associated with this compound mandate a high degree of caution during handling and disposal.[1]

Table 1: Physicochemical Properties and GHS Hazards

PropertyValueSource
CAS Number 80393-38-0[1]
Molecular Formula C₉H₉NO₂S[1]
Molecular Weight 195.24 g/mol [1]
Physical Form Solid[1]
Melting Point 185 - 186 °C[1]
GHS Signal Word Warning [1]
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled[1][2]

The presence of the thioamide functional group is of particular note. Thioamides can exhibit significant biological activity and toxicity, often through metabolic activation into reactive intermediates.[3] This inherent chemical property is the primary driver for the stringent disposal protocols outlined below.

Core Principles of Chemical Waste Management

The fundamental principle governing the disposal of this compound is that it must be treated as hazardous waste . Under no circumstances should this chemical or its residues be disposed of via sanitary sewer systems (i.e., down the drain) or in regular trash.[4][5] The designated and only acceptable disposal route is through an approved waste disposal plant, managed by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[1][6]

The logic behind this directive is twofold:

  • Toxicity: The compound's harmfulness upon ingestion, skin contact, or inhalation means its release into the environment could pose a risk to public health and ecosystems.

  • Regulatory Compliance: National and local regulations, such as those from the Environmental Protection Agency (EPA) in the United States, mandate the specific handling and disposal of chemicals with this hazard profile.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling or preparing this compound for disposal, the following PPE is mandatory, as dictated by standard safety protocols and the compound's specific precautionary statements (e.g., P280).[1][6]

  • Hand Protection: Wear impervious gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Use chemical safety goggles or safety glasses with side shields.

  • Body Protection: A properly fastened laboratory coat is required to prevent skin contact.

  • Respiratory Protection: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7]

Disposal Workflow and Decision Logic

The proper disposal path for this compound depends on its form (bulk waste, spill debris, or container residue). The following diagram illustrates the decision-making process for safely managing this chemical waste from generation to final collection.

DisposalWorkflow start_node Waste Generated: This compound decision_node What is the form of the waste? start_node->decision_node Identify Waste Type ppe_node CRITICAL: Full PPE is required for ALL handling procedures. start_node->ppe_node process_node_bulk Protocol 5.1: Place in a sealed, compatible waste container. decision_node->process_node_bulk  Bulk / Unused Solid   process_node_spill Protocol 5.2: Collect all absorbent material and contaminated items. decision_node->process_node_spill  Contaminated Debris / Spill Cleanup   process_node_container Protocol 5.3: Triple-rinse with a suitable solvent (e.g., acetone). decision_node->process_node_container  'Empty' Container   process_node process_node waste_stream_node waste_stream_node waste_stream_solid Hazardous Solid Waste (Store for EHS Pickup) process_node_bulk->waste_stream_solid Package & Label process_node_spill->waste_stream_solid Package & Label process_node_rinse Collect ALL rinsate into a separate hazardous liquid waste container. process_node_container->process_node_rinse Decontaminate waste_stream_liquid Hazardous Liquid Waste (Store for EHS Pickup) process_node_rinse->waste_stream_liquid Collect Rinseate process_node_defaced Deface or remove original label. process_node_rinse->process_node_defaced After Rinsing waste_stream_lab Clean Lab Glass/ Plastic Disposal process_node_defaced->waste_stream_lab Dispose of Container

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Step-by-Step Disposal Protocols

Adherence to the following detailed protocols is essential for safe and compliant disposal.

Protocol 5.1: Disposal of Bulk or Unused Solid Waste

This procedure applies to leftover, expired, or off-specification this compound.

  • Work Area: Conduct all steps inside a certified chemical fume hood.

  • Container Selection: Select a waste container that is in good condition, has a secure screw-top lid, and is compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle).

  • Transfer: Carefully transfer the solid chemical into the waste container. Use appropriate tools (spatula, powder funnel) to minimize dust generation.

  • Labeling: Securely affix a "Hazardous Waste" label to the container. The label must clearly state:

    • The full chemical name: "this compound"

    • Associated Hazards: "Toxic," "Harmful if Swallowed/Inhaled/In Contact with Skin"

    • The date of accumulation.

  • Storage: Tightly seal the container and store it in a designated satellite accumulation area for hazardous waste. This area should provide secondary containment and be away from incompatible materials like strong oxidizing agents.[7]

  • Pickup: Arrange for collection by your institution's EHS department or a certified hazardous waste contractor.[4]

Protocol 5.2: Management of Spills and Contaminated Materials

This protocol covers the cleanup of small spills and the disposal of contaminated items (e.g., weigh boats, gloves, paper towels).

  • Safety First: Ensure the spill area is well-ventilated (within a fume hood if possible). Wearing all required PPE is critical.

  • Containment: For solid spills, cover the material with a dry, inert absorbent such as vermiculite, sand, or a commercial sorbent pad. This prevents the powder from becoming airborne.

  • Collection: Carefully sweep or scoop the absorbent mixture into a designated hazardous solid waste container. Avoid creating dust.[7][8] All disposable items used in the cleanup (e.g., contaminated gloves, wipes) must also be placed in this container.

  • Final Decontamination: Wipe the spill surface with a cloth or paper towel dampened with a suitable solvent (e.g., acetone or ethanol). Place the used wipe into the same hazardous waste container.

  • Disposal: Label, seal, and store the container as described in Protocol 5.1 for EHS pickup.

Protocol 5.3: Handling "Empty" Containers

An "empty" container that once held this compound is not considered regular trash until it has been properly decontaminated.

  • Triple Rinsing: This is the standard procedure for decontaminating containers of hazardous chemicals.[4][9]

    • Add a small amount of a suitable solvent (one that can dissolve the compound, such as acetone or methanol) to the container, equivalent to about 5-10% of the container's volume.

    • Secure the lid and swirl the container to rinse all interior surfaces.

    • Pour the solvent rinseate into a designated "Hazardous Liquid Waste" container.

    • Repeat this rinsing process two more times.

  • Rinseate Management: The collected rinseate is now hazardous waste. It must be stored in a sealed, properly labeled container (e.g., "Hazardous Waste: Acetone Rinseate with this compound residue") and managed for EHS pickup.[4]

  • Container Disposal: After triple rinsing, deface or completely remove the original chemical label to prevent confusion.[4][9] The decontaminated container can now be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.

Emergency and First Aid Procedures

In the event of accidental exposure, immediate action is crucial. The following measures are based on standard safety data sheet recommendations.

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, seek medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Call a physician or Poison Control Center immediately.[6]

Always have the Safety Data Sheet (SDS) for this compound readily available for emergency responders.

References

Navigating the Safe Handling of Methyl 4-carbamothioylbenzoate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of an experiment is intrinsically linked to the safety of its execution. Methyl 4-carbamothioylbenzoate, a thioamide compound, presents a specific set of handling challenges that demand a robust and well-understood safety protocol. This guide provides essential, immediate, and procedural information for the safe handling and disposal of this compound, ensuring both personal safety and the preservation of a secure laboratory environment.

Immediate Hazard Assessment of this compound

This compound (CAS No. 80393-38-0) is classified as a hazardous substance. The primary risks associated with this compound are:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin. [1]

  • H332: Harmful if inhaled. [1]

These classifications necessitate a comprehensive approach to personal protective equipment (PPE) to prevent accidental exposure through ingestion, dermal contact, or inhalation.[1] The signal word for this compound is "Warning".[2]

Core Directive: Your Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical when handling this compound. The following is a detailed breakdown of the required equipment and the rationale behind each selection.

Hand Protection: The First Line of Defense

Given the risk of dermal absorption, selecting the appropriate gloves is paramount.

  • Recommended Glove Material: Nitrile rubber gloves are recommended for handling thioamide compounds.[1] Nitrile offers good resistance to a range of chemicals and provides a durable barrier against accidental splashes and contamination.[3][4]

  • Glove Thickness and Inspection: A standard disposable nitrile glove (minimum 4 mil) is suitable for tasks with minimal contact potential. For extended handling or when immersion is possible, heavier-duty nitrile gloves (8 mil or thicker) or double-gloving is advised.[5] Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or punctures.[6]

  • Proper Donning and Doffing: Always don gloves before handling the chemical and doff them immediately after the task is complete, following proper removal techniques to avoid contaminating your skin. Wash hands thoroughly after glove removal.

Body Protection: Shielding from Spills and Splashes

A standard laboratory coat is mandatory to protect your skin and personal clothing from contamination.[7]

  • Lab Coat Specifications: A long-sleeved lab coat made of a flame-retardant material should be worn and fully fastened.

  • Gowns for High-Risk Procedures: For procedures with a higher risk of significant splashes or aerosol generation, consider wearing a disposable, long-sleeved, seamless gown with tight-fitting cuffs that closes in the back.[7]

Eye and Face Protection: Guarding Against Aerosols and Splashes

Protecting your eyes and face is non-negotiable.

  • Primary Eye Protection: Safety glasses with side shields are the minimum requirement.

  • Enhanced Protection: Due to the potential for dust and aerosols, chemical splash goggles provide superior protection and are strongly recommended.[7]

  • Face Shields: When handling larger quantities of the solid or when there is a significant risk of splashing (e.g., during dissolution in a volatile solvent), a face shield should be worn in conjunction with safety goggles to protect the entire face.

Respiratory Protection: Preventing Inhalation

The primary method for controlling inhalation exposure is through engineering controls.

  • Engineering Controls: All handling of this compound powder should be conducted within a certified chemical fume hood to minimize the inhalation of airborne particles.[1]

  • Respiratory Masks: If a fume hood is not available or if there is a potential for significant dust generation (e.g., during large-scale weighing or transfers), a NIOSH-approved respirator is necessary.[2] A filtering facepiece respirator (such as an N95) or a half-mask respirator with P95 or P100 particulate filters is recommended.[8][9]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your work.

Pre-Handling Checklist:
  • Review the SDS: Before beginning any new procedure, thoroughly read the Safety Data Sheet (SDS) for this compound.

  • Assemble all PPE: Ensure all necessary PPE is readily available and in good condition.

  • Prepare your workspace: Work in a well-ventilated area, preferably a chemical fume hood.[1] Cover the work surface with absorbent bench paper.

  • Locate safety equipment: Know the location of the nearest safety shower, eyewash station, and fire extinguisher.

Handling this compound:
  • Don PPE: Put on your lab coat, followed by safety goggles and/or a face shield, and finally, your gloves. If required, don your respirator.

  • Weighing and Transferring: Conduct all weighing and transferring of the solid compound within a chemical fume hood or a containment enclosure to prevent the generation of dust in the open lab.

  • Preparing Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After completing your work, decontaminate your work area.

Donning and Doffing PPE Workflow

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Goggles / Face Shield Don1->Don2 Don3 3. Respirator (if needed) Don2->Don3 Don4 4. Gloves Don3->Don4 WashHands1 Wash Hands Don4->WashHands1 Begin Work Doff1 1. Gloves Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4 WashHands2 Wash Hands Doff4->WashHands2 Start Start Start->Don1 End End WashHands1->Doff1 Work Complete WashHands2->End

Caption: PPE Donning and Doffing Workflow

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical final step.

  • Waste Collection: All waste containing this compound, including excess reagent, contaminated consumables (e.g., weigh boats, pipette tips), and used PPE, must be collected in a designated hazardous waste container.[1]

  • Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1]

  • Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Disposal Procedure: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[10] Never dispose of this chemical down the drain or in the regular trash.[10]

  • Empty Containers: The first rinse of an "empty" container that held this compound should be collected as hazardous waste.[10] Subsequent rinses may be permissible for sewer disposal, but consult your institution's guidelines. The container's label must be defaced before disposal.[10]

Summary of Recommended PPE

TaskHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Weighing/Transferring Solid Nitrile Gloves (Double-glove recommended)Safety Goggles & Face ShieldRequired: Chemical Fume Hood. If hood unavailable: N95 or higher respirator.Lab Coat
Preparing Solutions Nitrile GlovesSafety GogglesRequired: Chemical Fume HoodLab Coat
Running Reactions Nitrile GlovesSafety GogglesRequired: Chemical Fume HoodLab Coat
Waste Disposal Nitrile GlovesSafety GogglesAs needed based on procedureLab Coat

By integrating these safety and logistical protocols into your daily laboratory practices, you can confidently and safely handle this compound, ensuring a secure environment for groundbreaking research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-carbamothioylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-carbamothioylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.